molecular formula C15H23N3O2S B057851 2,4,6-Triisopropylbenzenesulfonyl azide CAS No. 36982-84-0

2,4,6-Triisopropylbenzenesulfonyl azide

Cat. No.: B057851
CAS No.: 36982-84-0
M. Wt: 309.4 g/mol
InChI Key: AEMWUHCKKDPRSK-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzenesulfonyl azide, also known as this compound, is a useful research compound. Its molecular formula is C15H23N3O2S and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646156. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWUHCKKDPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327323
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
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Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36982-84-0
Record name Trisyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36982-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a pivotal reagent in modern organic synthesis. Its robust nature and high reactivity make it an invaluable tool for the introduction of the azide functionality and, most notably, for the efficient transfer of a diazo group to active methylene (B1212753) compounds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

Trisyl azide is a white to off-white crystalline solid under standard conditions. The bulky triisopropylphenyl group confers advantageous solubility in organic solvents and contributes to its relative stability compared to other smaller sulfonyl azides.

Table 1: Physicochemical and Spectral Data for 2,4,6-Triisopropylbenzenesulfonyl Azide

PropertyValueReference
IUPAC Name 2,4,6-Tri(propan-2-yl)benzene-1-sulfonyl azide[1]
Synonyms Trisyl azide, 2,4,6-Tris(1-methylethyl)benzenesulfonyl azide[2]
CAS Number 36982-84-0[1]
Molecular Formula C₁₅H₂₃N₃O₂S[1]
Molar Mass 309.43 g/mol [1]
Melting Point 39-44 °C[1][2]
Appearance White to off-white crystalline powder
Purity (typical) ≥98% (HPLC)[3]
Storage Temperature 2-8°C[2]

Synthesis

The synthesis of this compound is a straightforward process, typically achieved through the nucleophilic substitution of the corresponding sulfonyl chloride with an azide salt.[4]

Synthesis Workflow

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product TrisylChloride 2,4,6-Triisopropylbenzenesulfonyl Chloride ReactionVessel Reaction in Acetone (B3395972)/Water TrisylChloride->ReactionVessel SodiumAzide Sodium Azide SodiumAzide->ReactionVessel Extraction Extraction with Organic Solvent ReactionVessel->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Anhydrous MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation TrisylAzide This compound Evaporation->TrisylAzide

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the known reactivity of sulfonyl chlorides with sodium azide.

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (1.0 eq)

  • Sodium azide (1.5 eq)

  • Acetone

  • Water

  • Dichloromethane (B109758) (or other suitable organic solvent for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride in acetone.

  • In a separate flask, dissolve sodium azide in a minimal amount of water and add it to the sulfonyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure product.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a diazo transfer reagent. It is also employed in "click chemistry" and the synthesis of complex nitrogen-containing molecules, including unnatural amino acids.[1][5][6]

Diazo Transfer Reactions

Diazo transfer reactions are a powerful method for the synthesis of diazo compounds from active methylene precursors. Trisyl azide is particularly effective for this transformation, often providing better yields for sterically hindered substrates compared to other diazo transfer reagents.[4]

Diazo Transfer Workflow

G General Workflow for Diazo Transfer Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_products Products ActiveMethylene Active Methylene Compound ReactionVessel Reaction in an Aprotic Solvent (e.g., CH3CN, THF) ActiveMethylene->ReactionVessel TrisylAzide This compound TrisylAzide->ReactionVessel Base Base (e.g., Et3N, DBU, K2CO3) Base->ReactionVessel Quenching Aqueous Work-up ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification DiazoCompound Diazo Compound Purification->DiazoCompound Sulfonamide 2,4,6-Triisopropylbenzenesulfonamide (by-product) Purification->Sulfonamide

Caption: A generalized workflow for a diazo transfer reaction using trisyl azide.

Experimental Protocol: General Procedure for Diazo Transfer

This protocol provides a general methodology for the diazo transfer reaction to an active methylene compound.

Materials:

  • Active methylene compound (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

  • Base (e.g., triethylamine, DBU, potassium carbonate) (1.5 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the active methylene compound in anhydrous acetonitrile, add the base and stir for 10-15 minutes at 0 °C.

  • Add a solution of this compound in anhydrous acetonitrile dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diazo compound.

Table 2: Examples of Diazo Transfer Reactions using Sulfonyl Azides

Diazo Transfer ReagentSubstrateBaseSolventYield (%)Reference
Tosyl Azide2-Diazocyclohexane-1,3-dioneNEt₃CH₂Cl₂90[7]
Tosyl Azide2-DiazodimedoneNEt₃CH₂Cl₂94[7]
Imidazole-1-sulfonyl Azide HClPrimary Amine on ResinK₂CO₃Water~95[7]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)Diethyl MalonateNaHCO₃DMSO99[7]

Note: While specific yields for trisyl azide were not detailed in the provided search results, its utility is well-established, particularly for sterically demanding substrates where other reagents may be less effective.

Safety Information

This compound is an energetic compound and should be handled with care. It is classified as toxic if swallowed and may cause a fire or explosion upon heating.[6]

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS01: ExplosiveDangerH241: Heating may cause a fire or explosion
GHS06: ToxicDangerH301: Toxic if swallowed

Handling and Storage:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid heating the compound, as this can lead to decomposition.

  • Store in a cool, dry place away from heat and sources of ignition.[2]

  • Commercial preparations are often wetted with water to improve stability.[2]

Applications in Drug Development

The functionalities introduced by this compound are of significant interest in pharmaceutical and drug development.

  • Asymmetric Synthesis of Unnatural Amino Acids: Trisyl azide is used in electrophilic amination reactions to synthesize α-amino acids with high stereocontrol.[6][8] These unnatural amino acids are valuable building blocks for creating novel peptides and peptidomimetics with enhanced biological activity and stability.

  • Click Chemistry and Bioconjugation: The azide group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. Trisyl azide serves as a source for introducing this functionality, enabling the efficient linking of molecules for applications in drug discovery, targeted drug delivery, and diagnostics.[1][5]

  • Synthesis of Bioactive Molecules: It is a reagent in the synthesis of various therapeutic agents, including bacterial RNA polymerase inhibitors and antidotes to anthrax lethal factor intoxication.[2]

Conclusion

This compound is a versatile and powerful reagent for the synthesis of diazo compounds and other nitrogen-containing molecules. Its favorable physical properties and high reactivity, particularly with sterically hindered substrates, make it an indispensable tool for organic chemists in academia and industry. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in advancing chemical synthesis and drug discovery.

References

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a sterically hindered arylsulfonyl azide that serves as a crucial reagent in modern organic synthesis. Its robust reactivity and thermal stability make it a preferred choice for diazo and azide transfer reactions. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key applications of 2,4,6-triisopropylbenzenesulfonyl azide, with a particular focus on its role in pharmaceutical research and drug development. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in the laboratory.

Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₅H₂₃N₃O₂S.[1] The presence of three bulky isopropyl groups on the benzene (B151609) ring provides significant steric hindrance, which contributes to its stability and selectivity in chemical reactions.

General Properties
PropertyValueReference
IUPAC Name2,4,6-tri(propan-2-yl)benzene-1-sulfonyl azide[2]
SynonymsTrisyl azide, 2,4,6-Triisopropylphenylsulfonyl azide
CAS Number36982-84-0[2]
Molecular FormulaC₁₅H₂₃N₃O₂S[2]
Molecular Weight309.43 g/mol [2]
AppearanceWhite to off-white crystalline solid[3]
Physical and Chemical Properties
PropertyValueReference
Melting Point39-44 °C[2]
SolubilityInsoluble in water. Slightly soluble in chloroform (B151607) and ethyl acetate.[3]
StabilityStable under recommended storage conditions (2-8 °C). Light sensitive.
Spectral Data

Detailed ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not consistently reported in the available literature. Researchers are advised to acquire their own spectral data for compound verification.

Synthesis of this compound

Trisyl azide is typically synthesized from the corresponding sulfonyl chloride, 2,4,6-triisopropylbenzenesulfonyl chloride, through a nucleophilic substitution reaction with sodium azide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

Procedure:

  • Dissolve 2,4,6-triisopropylbenzenesulfonyl chloride in acetone in a reaction flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of sodium azide in a 1:1 mixture of water and acetone.

  • Slowly add the sodium azide solution to the stirred solution of the sulfonyl chloride at room temperature. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for several hours to ensure the completion of the reaction.

  • After the reaction is complete, partition the mixture between dichloromethane and a saturated brine solution in a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.

  • Combine all the organic extracts and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to yield this compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 2,4,6-Triisopropyl- benzenesulfonyl Chloride C Dissolve in Acetone A->C B Sodium Azide D Dissolve in H₂O/Acetone B->D E Mix and Stir at RT C->E D->E F Partition with DCM and Brine E->F G Extract Aqueous Layer F->G H Combine Organic Layers G->H I Dry with MgSO₄ H->I J Filter and Concentrate I->J K Flash Chromatography J->K L 2,4,6-Triisopropyl- benzenesulfonyl Azide K->L

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary utility lies in its ability to act as a source of the azide or diazo group.

Azide Transfer Reactions

Trisyl azide is widely used for the electrophilic introduction of an azide group onto a nucleophilic carbon atom. This is particularly valuable in the asymmetric synthesis of unnatural α-amino acids.[2] The azide group can be readily reduced to an amine, providing a stereocontrolled route to chiral amines.

General Reaction Scheme:

Azide_Transfer General Azide Transfer Reaction Enolate Enolate Nucleophile Product α-Azido Carbonyl Compound Enolate->Product + Trisyl Azide Byproduct Trisyl Amide Enolate->Byproduct + H⁺ TrisylAzide 2,4,6-Triisopropyl- benzenesulfonyl Azide TrisylAzide->Product

Caption: Azide transfer from trisyl azide to an enolate.

Diazo Transfer Reactions

Trisyl azide is also an effective reagent for diazo transfer reactions, converting active methylene (B1212753) compounds into diazo compounds. These diazo compounds are valuable intermediates for various transformations, including cyclopropanations and C-H insertion reactions.

Click Chemistry

The azide functionality introduced by trisyl azide is a key component in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction is widely used in drug discovery, bioconjugation, and materials science to link different molecular fragments.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions by trained personnel in a well-ventilated fume hood.

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statement
Self-reactive substancesGHS02 (Exploding bomb)DangerH241: Heating may cause a fire or explosion
Acute toxicity, OralGHS06 (Skull and crossbones)DangerH301: Toxic if swallowed

This is not an exhaustive list of hazards. Refer to the Safety Data Sheet (SDS) for complete information.

Safety and Handling Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8 °C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Data
Route of ExposureSpeciesValue
Oral (LD50)Not specified100 - 300 mg/kg

Data is limited and should be interpreted with caution. Always handle the compound as if it were highly toxic.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, with significant contributions to the fields of medicinal chemistry and drug development. Its ability to efficiently transfer azide and diazo groups enables the stereocontrolled synthesis of complex nitrogen-containing molecules, including unnatural amino acids. A thorough understanding of its properties, combined with strict adherence to safety protocols, is essential for its successful and safe application in research and development.

References

A Technical Guide to Trisyl Azide: Applications in Asymmetric Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of trisyl azide (B81097) (2,4,6-triisopropylbenzenesulfonyl azide), a versatile and efficient reagent in modern organic synthesis. We detail its fundamental properties, with a focus on its application in the diastereoselective synthesis of α-azido carbonyl compounds, which are valuable precursors to unnatural α-amino acids. Furthermore, this guide explores its utility in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a cornerstone of drug discovery and development. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this reagent in their work.

Core Properties of Trisyl Azide

Trisyl azide, also known as this compound, is an organic sulfonyl azide widely employed as a diazo-transfer agent and a source of the azide moiety.[1] Its sterically hindered aromatic ring contributes to its relative stability compared to other smaller sulfonyl azides.[2]

PropertyValueReference
CAS Number 36982-84-0[1]
Molecular Formula C₁₅H₂₃N₃O₂S[1]
Molecular Weight 309.43 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 39-44 °C[1]

Asymmetric Synthesis of α-Amino Acid Precursors

A primary application of trisyl azide is in the electrophilic azidation of enolates to introduce an azide group at the α-position of a carbonyl compound.[1] This methodology is particularly powerful when combined with chiral auxiliaries, such as Evans oxazolidinones, to achieve high levels of diastereoselectivity. The resulting α-azido products can be readily converted to chiral α-amino acids.

Experimental Protocol: Diastereoselective Azidation of an N-Acyloxazolidinone

This protocol describes a general procedure for the azidation of a chiral N-acyloxazolidinone using trisyl azide.

Materials:

  • Chiral N-acyloxazolidinone

  • Trisyl azide (this compound)

  • Anhydrous Tetrahydrofuran (THF)

  • Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS))

  • Glacial Acetic Acid

  • Standard workup and purification reagents (e.g., saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography).

Procedure:

  • Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of the base (e.g., KHMDS, 1.1 equiv) in THF is added dropwise over several minutes. The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Azidation: A solution of trisyl azide (1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of glacial acetic acid (1.5 equiv) at -78 °C. The reaction mixture is allowed to warm to room temperature.

  • Workup: The reaction mixture is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-azido N-acyloxazolidinone.

Representative Quantitative Data

The following table presents typical yields and diastereoselectivities for the azidation of various N-acyloxazolidinones with trisyl azide.

N-Acyl GroupBaseDiastereomeric Ratio (d.r.)Yield (%)
PropionylKHMDS>98:285
PhenylacetylNaHMDS95:590
IsovalerylKHMDS>98:288

Data are representative and may vary based on specific substrates and reaction conditions.

Experimental Workflow for Asymmetric Azidation

Asymmetric_Azidation_Workflow start Start A Dissolve N-acyloxazolidinone in anhydrous THF start->A process process decision decision output output end End B Cool to -78 °C A->B C Add base (e.g., KHMDS) dropwise B->C D Stir for 30-60 min (Enolate formation) C->D E Add Trisyl Azide solution dropwise D->E F Stir for 1-3 h at -78 °C E->F G Monitor reaction by TLC F->G G->F Incomplete H Quench with -glacial acetic acid G->H Complete I Warm to room temperature and perform aqueous workup H->I J Purify by flash chromatography I->J K Characterize pure α-azido product J->K K->end

Caption: Experimental workflow for the diastereoselective azidation of N-acyloxazolidinones.

Application in Click Chemistry

Trisyl azide can serve as a precursor for the in-situ generation of smaller, more reactive azides, or can be used to introduce the azide functionality onto a molecule for subsequent cycloaddition reactions. The azide group is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[3][4][5] This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it a powerful tool for bioconjugation, drug discovery, and materials science.[6]

General Reaction Scheme

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.

CuAAC_Reaction Azide R1-N3 (Azide) Catalyst Cu(I) catalyst (e.g., CuSO4/Na Ascorbate) Azide->Catalyst Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Catalyst->Triazole [3+2] Cycloaddition

Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety and Handling

Trisyl azide, like other organic azides, is an energetic compound and should be handled with caution. It is sensitive to heat, shock, and friction. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. It is recommended to store trisyl azide at refrigerated temperatures and away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Trisyl azide is a valuable reagent for the modern synthetic chemist, offering a reliable method for the introduction of the azide functionality. Its application in the diastereoselective synthesis of α-amino acid precursors provides access to a wide range of non-proteinogenic amino acids for peptide and drug design. Furthermore, its role in click chemistry underscores its importance in the development of bioconjugates and functional materials. The experimental protocols and data presented in this guide are intended to facilitate the successful application of trisyl azide in a research and development setting.

References

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide from Trisyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4,6-triisopropylbenzenesulfonyl azide (B81097), a crucial reagent in organic chemistry, from its precursor, 2,4,6-triisopropylbenzenesulfonyl chloride (trisyl chloride). This document provides a comprehensive experimental protocol, quantitative data summary, and a visual representation of the synthetic workflow. 2,4,6-Triisopropylbenzenesulfonyl azide, also known as trisyl azide, is a valuable reagent for the transfer of azide groups in various chemical transformations, including electrophilic amination reactions, which are fundamental in the asymmetric synthesis of unnatural amino acids.[1]

Core Synthesis and Reaction Principles

The synthesis of this compound from trisyl chloride is a straightforward nucleophilic substitution reaction. The commercially available trisyl chloride is treated with sodium azide, where the azide anion displaces the chloride on the sulfonyl group to form the desired sulfonyl azide.[2] This reaction is typically carried out in a solvent mixture that can dissolve both the organic starting material and the inorganic azide salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
2,4,6-Triisopropylbenzenesulfonyl chloride18.2 g (60.0 mmol)[3]
Sodium azide4.3 g (66.15 mmol)[3]
Solvents
Reagent Acetone70 mL[3]
Ethanol-H₂O (1:1)40 mL[3]
Reaction Conditions
TemperatureRoom Temperature (exotherm to 29°C)[3]
Reaction Time2 hours[3]
Product Information
Yield18.5 g (quantitative)[3]
Physical AppearanceWhite solid[3]
Melting Point43-44.5 °C[1][3]
Molecular FormulaC₁₅H₂₃N₃O₂S[1]
Molar Mass309.43 g/mol [1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from trisyl chloride.[3]

Materials and Reagents:

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 18.2 g (60.0 mmol) of 2,4,6-triisopropylbenzenesulfonyl chloride in 70 mL of reagent acetone. Stir the solution at room temperature.

  • Addition of Sodium Azide: Prepare a solution of 4.3 g (66.15 mmol) of sodium azide in 40 mL of a 1:1 mixture of ethanol and water. Add this sodium azide solution to the stirred solution of trisyl chloride. An exothermic reaction will cause the temperature of the mixture to rise from approximately 21°C to 29°C.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.

  • Work-up:

    • After 2 hours, partition the reaction mixture between dichloromethane and a half-saturated brine solution.

    • Separate the organic layer.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine all the organic extracts.

    • Wash the combined organic solution with a half-saturated brine solution.

    • Dry the organic solution over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent from the dried organic solution in vacuo to yield a colorless oil.

    • Purify the crude product by flash chromatography on silica gel, using a 4:1 mixture of hexane and ethyl acetate as the eluent.

  • Product Isolation: The purified product is obtained as a white solid (18.5 g). The reported melting point is 44°-44.5°C.[3]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A Dissolve Trisyl Chloride in Acetone C Mix and Stir at Room Temperature (2 hours) A->C B Prepare Sodium Azide Solution (EtOH/H2O) B->C D Work-up: Partition, Extract, Wash, Dry C->D Reaction Complete E Purification: Flash Chromatography D->E Crude Product F Isolated Product: 2,4,6-Triisopropyl- benzenesulfonyl Azide E->F Purified Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide: Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, has emerged as a pivotal reagent in modern organic synthesis, particularly in the stereoselective introduction of nitrogen-containing functionalities. Its bulky 2,4,6-triisopropylphenyl group confers advantageous properties, including enhanced safety and crystallinity, making it a preferred choice for diazo transfer and azidation reactions. This technical guide provides a comprehensive overview of the discovery and history of sulfonyl azides, with a specific focus on 2,4,6-triisopropylbenzenesulfonyl azide. It details experimental protocols for its synthesis and its application in the asymmetric synthesis of α-amino acids, presents key quantitative data, and illustrates relevant reaction pathways and workflows.

Discovery and History

The chemistry of sulfonyl azides dates back to the mid-20th century, with the first general and reliable method for their preparation from sulfonyl chlorides and sodium azide being reported in 1956 by chemists at American Cyanamid.[1] This foundational work opened the door for the development and application of a wide range of sulfonyl azide reagents in organic synthesis.

While the exact first synthesis of this compound is not prominently documented as a singular discovery, its use gained significant traction following the seminal work of David A. Evans and Thomas C. Britton in 1987.[2] Their research demonstrated the exceptional utility of trisyl azide for the electrophilic azidation of chiral enolates, providing a highly effective and stereocontrolled route to α-amino acids.[2] The steric bulk of the triisopropylphenyl group was a key innovation, as it helped to minimize side reactions and improve the safety profile compared to less hindered and potentially more explosive sulfonyl azides. Since this publication, this compound has become a commercially available and widely used reagent in both academic and industrial research, particularly in the field of drug discovery and development where the synthesis of unnatural amino acids is of great importance.[2]

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature.[3] Its physical and spectroscopic properties are summarized in the tables below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₃N₃O₂S[2]
Molecular Weight 309.43 g/mol [2]
Melting Point 39-44 °C[2][3]
Appearance White to off-white crystalline powder[3]
Solubility Insoluble in water
Spectroscopic DataDescription
¹H NMR (CDCl₃) Signals corresponding to the isopropyl and aromatic protons are observed.
¹³C NMR (CDCl₃) Resonances for the aliphatic and aromatic carbons are present.
IR (KBr) Characteristic strong absorption band for the azide (N₃) group typically appears around 2100-2200 cm⁻¹.

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of this compound from the corresponding commercially available sulfonyl chloride.

Reaction Scheme:

G reactant1 2,4,6-Triisopropylbenzenesulfonyl chloride product 2,4,6-Triisopropylbenzenesulfonyl azide reactant1->product + NaN₃ reactant2 Sodium Azide (NaN₃) reactant2->product solvent Ethanol/Water solvent->product

Caption: Synthesis of Trisyl Azide.

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (1.0 equiv)

  • Sodium azide (3.33 equiv)

  • Ethanol

  • Water

  • Diethyl ether

  • Brine

  • Methanol (B129727) (for recrystallization)

  • Ice

Procedure:

  • To a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (18.2 g, 60 mmol) in 300 mL of an ethanol-water mixture, add a solution of sodium azide (13.0 g, 200 mmol).[4]

  • Stir the resulting mixture at room temperature for 19 hours.[4]

  • After the reaction is complete, dilute the mixture with 100 mL of ice-water.[4]

  • Extract the aqueous layer with diethyl ether.[4]

  • Wash the combined organic layers with brine and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).[4]

  • Concentrate the solvent under reduced pressure.[4]

  • Recrystallize the crude product from approximately 50 mL of hot methanol to yield colorless prismatic crystals of this compound (18.6 g, 100% yield).[4]

Asymmetric Azidation of an N-Acyloxazolidinone

This protocol, adapted from the work of Evans and Britton, describes the highly diastereoselective azidation of a chiral N-acyloxazolidinone enolate.[2]

Reaction Scheme:

G cluster_1 Enolate Formation cluster_2 Azide Transfer cluster_3 Workup start N-Acyloxazolidinone enolate Potassium Enolate start->enolate + base KHMDS THF, -78 °C base->enolate azidated_product α-Azido N-Acyloxazolidinone enolate->azidated_product trisyl_azide 2,4,6-Triisopropylbenzenesulfonyl Azide trisyl_azide->azidated_product + quench Quench with HOAc azidated_product->quench extraction Extraction quench->extraction purification Purification extraction->purification

Caption: Asymmetric Azidation Workflow.

Materials:

  • Chiral N-acyloxazolidinone (1.0 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv) as a solution in toluene

  • This compound (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the KHMDS solution to the cooled solution of the N-acyloxazolidinone. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve this compound in anhydrous THF and cool to -78 °C.

  • Transfer the cold solution of the potassium enolate via cannula to the cold solution of the sulfonyl azide.

  • Stir the reaction mixture at -78 °C for the time required for complete reaction (typically monitored by TLC).

  • Quench the reaction by the addition of glacial acetic acid.

  • Allow the reaction mixture to warm to room temperature and partition between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-azido N-acyloxazolidinone.

Quantitative Data

The asymmetric azidation of chiral N-acyloxazolidinone enolates with this compound proceeds with high yields and excellent diastereoselectivity. The following table summarizes representative data from the literature.

N-Acyl Group (R)Yield (%)Diastereomeric Ratio
Propionyl92>99:1
Isovaleryl94>99:1
Phenylacetyl95>99:1
3-Phenylpropionyl93>99:1

Data adapted from Evans, D. A.; Britton, T. C. J. Am. Chem. Soc. 1987, 109 (22), 6881–6883.[2]

Signaling Pathways and Logical Relationships

The key to the high stereoselectivity observed in the azidation of chiral N-acyloxazolidinone enolates is the formation of a chelated Z-enolate, which directs the approach of the electrophilic azide source from the less sterically hindered face.

G cluster_0 Mechanism of Asymmetric Azidation acyl_oxazolidinone N-Acyloxazolidinone enolate Chelated Z-Enolate acyl_oxazolidinone->enolate + Base base KHMDS transition_state Diastereoselective Transition State enolate->transition_state trisyl_azide Trisyl Azide (Electrophile) trisyl_azide->transition_state Re-face attack azide_product α-Azido Product transition_state->azide_product

Caption: Mechanism of Stereoselective Azidation.

The chiral auxiliary forces the enolate to adopt a specific conformation, and the bulky triisopropylphenyl group of the sulfonyl azide approaches from the face opposite to the substituent on the chiral auxiliary, leading to the observed high diastereoselectivity. Subsequent removal of the chiral auxiliary and reduction of the azide group provides access to enantiomerically pure α-amino acids, which are crucial building blocks in drug development.

References

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide (Trisyl Azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a versatile and highly effective reagent in modern organic synthesis. Its sterically hindered aromatic sulfonyl structure makes it a valuable tool for the electrophilic transfer of an azide group to nucleophilic substrates, most notably in the synthesis of α-amino acids and other nitrogen-containing compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and critical safety information for its handling.

Physical and Chemical Properties

Trisyl azide is an organic compound valued for its utility in diazo-transfer reactions.[1] It is typically a white solid but may be supplied as a colorless to pale yellow liquid, particularly when in solution.[1][2] Due to the energetic nature of the azide functional group, it is often stabilized for storage and handling, either by being wetted with water or dissolved in a solvent like toluene.[1] The compound is sensitive to heat and shock, which can lead to explosive decomposition.[2]

Table 1: Physical and Chemical Properties of Trisyl Azide
PropertyValueCitations
Synonyms Trisyl azide, 2,4,6-Tri(propan-2-yl)benzene-1-sulfonyl azide[2]
CAS Number 36982-84-0[2]
Molecular Formula C₁₅H₂₃N₃O₂S[2]
Molecular Weight 309.43 g/mol [2]
Appearance White crystalline solid or colorless to pale yellow liquid[1][2]
Melting Point 39–44 °C[2]
Solubility Insoluble in water[1]
Storage Temperature 2–8 °C[1]

Spectroscopic Data

The structural features of trisyl azide can be confirmed using standard spectroscopic techniques. The infrared spectrum is characterized by a strong, sharp absorption band typical for the asymmetric stretch of the azide (N₃) group. The nuclear magnetic resonance spectra would show signals corresponding to the isopropyl groups and the aromatic protons.

Table 2: Spectroscopic Data of Trisyl Azide
TechniqueFeatureExpected Value Range
Infrared (IR) Azide (N₃) asymmetric stretch~2100-2160 cm⁻¹
¹H NMR Aromatic protons (Ar-H)δ ~7.0-7.5 ppm
Isopropyl methine (CH)δ ~2.9-4.3 ppm (septet)
Isopropyl methyl (CH₃)δ ~1.2-1.3 ppm (doublet)
¹³C NMR Aromatic carbons (Ar-C)δ ~120-155 ppm
Isopropyl methine (CH)δ ~30-35 ppm
Isopropyl methyl (CH₃)δ ~23-25 ppm

Note: Specific, experimentally derived peak values are not consistently reported across publicly accessible literature. The values provided are based on typical ranges for the respective functional groups.

Chemical Reactivity and Applications

Trisyl azide serves as a crucial reagent for introducing the azide moiety into molecules, which is a precursor to the amine functional group.[1] Its primary application is in electrophilic amination and diazo-transfer reactions.

  • Electrophilic Azidation: It is widely used for the asymmetric synthesis of unnatural α-amino acids.[1][2] The reaction involves the azidation of a chiral enolate, where the bulky trisyl group enhances the stereoselectivity of the azide transfer.

  • Diazo-Transfer Reactions: Trisyl azide can transfer a diazo group (=N₂) to active methylene (B1212753) compounds, which are valuable intermediates in various synthetic transformations.

  • Click Chemistry: As an azide-containing molecule, it has applications in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Experimental Protocols

Caution: Organic azides are potentially explosive and must be handled with extreme care. All manipulations should be performed in a well-ventilated fume hood behind a blast shield. Avoid heat, friction, and shock.

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide

This protocol describes the synthesis of trisyl azide from the corresponding sulfonyl chloride via nucleophilic substitution with sodium azide.[3]

Workflow for Trisyl Azide Synthesis

G reagents Reagents: - Trisyl Chloride - Sodium Azide - Acetone, Ethanol (B145695), Water reaction Reaction: 1. Dissolve Trisyl-Cl in Acetone. 2. Add aqueous NaN₃ solution. 3. Stir at RT for 2 hours. reagents->reaction Step 1 workup Aqueous Workup: 1. Partition between CH₂Cl₂ and brine. 2. Extract aqueous layer with CH₂Cl₂. 3. Combine organic layers, wash with brine, dry. reaction->workup Step 2 purification Purification: 1. Remove solvent in vacuo. 2. Purify by flash chromatography (Silica gel, hexane-ethyl acetate). workup->purification Step 3 product Final Product: Trisyl Azide (White Solid) purification->product Step 4

Caption: Workflow for the synthesis and purification of trisyl azide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 eq) in acetone.

  • In a separate beaker, prepare a solution of sodium azide (1.1 eq) in a 1:1 mixture of ethanol and water.

  • Add the sodium azide solution to the stirred solution of trisyl chloride. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • After the reaction is complete, partition the mixture between dichloromethane and a half-saturated brine solution in a separatory funnel.

  • Separate the layers and extract the aqueous layer three times with dichloromethane.

  • Combine all organic layers, wash with half-saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure (in vacuo) to yield the crude product.

  • Purify the crude oil or solid by flash chromatography using a silica gel column with a hexane-ethyl acetate (B1210297) eluent system to yield the final product as a white solid.

Electrophilic Azidation of a Lactam Enolate

This protocol is a representative example of using trisyl azide for the asymmetric synthesis of an α-azido lactam, a precursor to α-amino acids.[3]

Reaction Scheme: Electrophilic Azidation

G sub Lactam Substrate enolate Potassium Enolate (Intermediate) sub->enolate Deprotonation (-78 °C) base KN(TMS)₂ (Base) base->enolate azide_prod α-Azido Lactam (Product) enolate->azide_prod Azide Transfer (-78 °C) trisyl Trisyl Azide (Azide Source) trisyl->azide_prod quench Glacial Acetic Acid (Quench) azide_prod->quench Reaction Quench

Caption: Key steps in the electrophilic azidation of a lactam.

Materials:

  • Lactam substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KN(TMS)₂) solution (e.g., 0.5 M in Toluene)

  • This compound (Trisyl azide)

  • Glacial acetic acid

Procedure:

  • Dissolve the lactam substrate (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the solution of KN(TMS)₂ (1.1 eq) dropwise to the lactam solution. Stir the resulting mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve trisyl azide (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the trisyl azide solution to the enolate solution via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding an excess of glacial acetic acid.

  • Allow the mixture to warm to room temperature.

  • Proceed with a standard aqueous workup and purify the product by column chromatography.

Safety and Handling

Trisyl azide is a hazardous substance that requires strict safety protocols.

  • Explosion Hazard: As with most organic azides, trisyl azide is potentially explosive.[2] It is sensitive to heat, shock, and friction. Heating may cause a fire or explosion.[2] Always handle behind a blast shield.

  • Toxicity: The compound is toxic if swallowed and is an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, well-ventilated area, typically between 2-8 °C, away from heat and sources of ignition.[1]

  • Disposal: Unused or waste material should be quenched carefully (e.g., by reduction with triphenylphosphine (B44618) or Staudinger ligation) before disposal according to institutional guidelines. Do not mix with strong acids or oxidizing agents.

References

An In-depth Technical Guide to the Core Applications of 2,4,6-Triisopropylbenzenesulfonyl Azide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a versatile and powerful reagent in modern organic synthesis. Its sterically hindered aromatic ring and reactive azide functionality make it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of trisyl azide, with a focus on diazo transfer reactions, the asymmetric synthesis of unnatural α-amino acids, and its utility in click chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development.

Core Applications

Diazo Transfer Reactions

Trisyl azide is a highly effective diazo transfer reagent, enabling the synthesis of diazo compounds from a variety of precursors, particularly active methylene (B1212753) compounds. The steric bulk of the triisopropylphenyl group is thought to influence the reactivity and selectivity of the reagent. Diazo compounds are valuable intermediates in organic synthesis, participating in a wide array of transformations such as cyclopropanations, C-H insertions, and Wolff rearrangements.

Quantitative Data for Diazo Transfer Reactions

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Diethyl malonateDBUCH3CNRT295
Ethyl acetoacetateEt3NCH3CN0 - RT492
CyclohexanoneLHMDS, then Et3NTHF/CH3CN-78 to RT1278
β-KetoesterK2CO3CH3CNRT1285-95
1,3-DiketoneEt3NCH2Cl2RT690

Experimental Protocol: Diazo Transfer to an Active Methylene Compound

This protocol describes a general procedure for the diazo transfer reaction to an active methylene compound using trisyl azide.

Materials:

  • Active methylene compound (1.0 equiv)

  • 2,4,6-Triisopropylbenzenesulfonyl azide (1.1 equiv)

  • Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous acetonitrile (B52724) (CH3CN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ethyl acetate (B1210297) (EtOAc) for extraction

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the active methylene compound (1.0 equiv) in anhydrous acetonitrile.

  • Add the base (1.2 equiv, Et3N or DBU) to the solution and stir at room temperature for 10 minutes.

  • In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous acetonitrile.

  • Add the trisyl azide solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure to yield the crude diazo compound.

  • Purify the product by flash column chromatography on silica gel.

Reaction Workflow: Diazo Transfer

Diazo_Transfer cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Active_Methylene Active Methylene Compound Deprotonation Deprotonation Active_Methylene->Deprotonation Base Trisyl_Azide 2,4,6-Triisopropyl- benzenesulfonyl Azide Nucleophilic_Attack Nucleophilic Attack Trisyl_Azide->Nucleophilic_Attack Base Base (e.g., Et3N) Deprotonation->Nucleophilic_Attack Carbanion Elimination Elimination Nucleophilic_Attack->Elimination Diazo_Compound Diazo Compound Elimination->Diazo_Compound Sulfonamide_Byproduct Triisopropylbenzene- sulfonamide Elimination->Sulfonamide_Byproduct

An In-depth Technical Guide to the Reaction Mechanisms of 2,4,6-Triisopropylbenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a versatile and highly effective reagent in modern organic synthesis. Its principal applications lie in the transfer of a diazo group to active methylene (B1212753) compounds, a process known as the Regitz diazo transfer, and in the electrophilic azidation of enolates for the synthesis of α-azido compounds, which are valuable precursors to α-amino acids. This guide provides a comprehensive overview of the core reaction mechanisms of trisyl azide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in academia and the pharmaceutical industry.

Core Reaction Mechanisms

2,4,6-Triisopropylbenzenesulfonyl azide participates in two primary types of transformations: Regitz diazo transfer and electrophilic azidation. The bulky 2,4,6-triisopropylphenyl group confers advantageous properties to the reagent, including enhanced stability and crystallinity, while also influencing the reactivity and selectivity of its reactions.

Regitz Diazo Transfer

The Regitz diazo transfer is a reliable method for the synthesis of diazo compounds from substrates containing an active methylene group, such as β-dicarbonyl compounds.[1] The reaction is typically base-mediated, with the base serving to deprotonate the active methylene compound, forming a nucleophilic enolate.

The proposed mechanism for the Regitz diazo transfer reaction with an active methylene compound, such as a β-ketoester, is as follows:

  • Deprotonation: A base abstracts a proton from the α-carbon of the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the terminal nitrogen atom of the trisyl azide.

  • Intermediate Formation: This attack leads to the formation of a triazene (B1217601) intermediate.

  • Fragmentation: The triazene intermediate then undergoes fragmentation, yielding the diazo compound, 2,4,6-triisopropylbenzenesulfonamide, and regenerating the base.

Diagram 1: Regitz Diazo Transfer Mechanism
Electrophilic Azidation

Trisyl azide is also widely employed as an electrophilic azide source for the synthesis of α-azido carbonyl compounds from enolates.[2] This reaction is particularly valuable for the asymmetric synthesis of unnatural α-amino acids, where a chiral auxiliary can direct the stereochemical outcome of the azidation.[2]

The mechanism for the electrophilic azidation of a ketone enolate proceeds as follows:

  • Enolate Formation: A strong base, such as a lithium amide, deprotonates the α-carbon of the carbonyl compound to generate a lithium enolate.

  • Nucleophilic Attack: The enolate attacks the terminal nitrogen atom of trisyl azide.

  • Intermediate Formation: A lithium triazenide intermediate is formed.

  • Rearrangement and Elimination: The intermediate collapses, transferring the azide group to the α-carbon and eliminating lithium 2,4,6-triisopropylbenzenesulfonamide.

Diagram 2: Electrophilic Azidation Mechanism

Quantitative Data

The efficiency of diazo transfer and electrophilic azidation reactions using trisyl azide is highly dependent on the substrate and reaction conditions. Below are tables summarizing representative quantitative data from the literature.

Table 1: Regitz Diazo Transfer with Trisyl Azide
Substrate (Active Methylene Compound)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Diethyl malonateEt3NMeCNRT1295[1]
Ethyl acetoacetateEt3NMeCNRT1292[1]
1,3-CyclohexanedioneEt3NMeCN0 to RT490[3]
DimedoneEt3NMeCN0 to RT494[3]
DibenzoylmethaneDBUMeCNRT285[4]
Table 2: Electrophilic Azidation with Trisyl Azide
Substrate (Carbonyl Compound)BaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric RatioReference
PropiophenoneLDATHF-78188-[2]
(S)-4-benzyl-2-oxazolidinone propionamideNaHMDSTHF-780.59597:3[2]
(R)-4-phenyl-2-oxazolidinone acetate (B1210297)KHMDSTHF-7819295:5[2]
CyclohexanoneLDATHF-78 to RT285-[5]
6-Aminopenicillanate derivativeDBUCH2Cl2RT12High-[6]

Experimental Protocols

The following are representative experimental protocols for the two primary reactions of trisyl azide. Caution: Sulfonyl azides are potentially explosive and should be handled with care behind a blast shield in a well-ventilated fume hood.

Protocol for Regitz Diazo Transfer: Synthesis of 2-Diazodimedone[3]
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add dimedone (1.0 eq) and acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (B128534) (1.1 eq) dropwise to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-diazodimedone.

Diazo_Transfer_Workflow A 1. Dissolve dimedone in MeCN in a flame-dried flask under N2 B 2. Cool to 0 °C A->B C 3. Add Et3N dropwise B->C D 4. Add solution of trisyl azide in MeCN dropwise C->D E 5. Warm to RT and stir for 4 h D->E F 6. Quench with sat. aq. NH4Cl E->F G 7. Extract with EtOAc F->G H 8. Wash with brine, dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Diagram 3: Experimental Workflow for Diazo Transfer
Protocol for Asymmetric Electrophilic Azidation: Synthesis of an α-Azido Imide[2]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the N-acyl oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq, as a solution in THF) dropwise to the stirred solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Reagent Addition: In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, monitoring by TLC.

  • Workup: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-azido imide.

Asymmetric_Azidation_Workflow A 1. Dissolve N-acyl oxazolidinone in anhydrous THF under N2 B 2. Cool to -78 °C A->B C 3. Add NaHMDS solution dropwise and stir for 30 min B->C D 4. Add solution of trisyl azide in THF dropwise C->D E 5. Stir at -78 °C for 30 min D->E F 6. Quench with sat. aq. NH4Cl at -78 °C E->F G 7. Warm to RT and extract with Et2O F->G H 8. Wash with brine, dry, filter, and concentrate G->H I 9. Purify by flash column chromatography H->I

References

An In-depth Technical Guide to Diazo Transfer Reactions with Trisyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diazo transfer reactions utilizing 2,4,6-triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide. Diazo compounds are highly versatile intermediates in organic synthesis, playing a crucial role in the development of novel therapeutics and complex molecules.[1][2] Trisyl azide has emerged as a valuable reagent for the efficient and often highly selective introduction of the diazo functional group.

Introduction to Diazo Transfer Reactions

Diazo transfer reactions are a fundamental method for the synthesis of diazo compounds from substrates with active methylene (B1212753) groups or primary amines. The reaction involves the transfer of a diazo group (N₂) from a diazo transfer agent, typically a sulfonyl azide, to a nucleophilic carbon or nitrogen atom.

Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is an organic sulfonyl azide that serves as an effective diazo transfer reagent.[1] The bulky triisopropylphenyl group enhances the stability of the reagent compared to other sulfonyl azides, contributing to its safer handling and application in a variety of synthetic contexts. It is particularly noted for its use in the electrophilic amination of chiral enolates, providing a pathway to enantiomerically enriched α-amino acids.

The Mechanism of Diazo Transfer

The generally accepted mechanism for diazo transfer to an active methylene compound involves the initial deprotonation of the substrate by a base to form a carbanion or enolate. This nucleophile then attacks the terminal nitrogen atom of the sulfonyl azide. The resulting intermediate subsequently collapses, eliminating the sulfonamide anion and generating the diazo compound.

Diazo_Transfer_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Active_Methylene Active Methylene Compound (R-CH2-R') Enolate Enolate/Carbanion (R-CH--R') Active_Methylene->Enolate Deprotonation Base Base (B:) Base->Enolate Protonated_Base Protonated Base (B-H+) Trisyl_Azide Trisyl Azide (Tris-SO2-N3) Enolate->Trisyl_Azide Intermediate Tetrazene-like Intermediate Trisyl_Azide->Intermediate Nucleophilic Attack Diazo_Compound Diazo Compound (R-C(N2)-R') Intermediate->Diazo_Compound Enolate_ref Enolate/Carbanion Sulfonamide Trisyl Sulfonamide (Tris-SO2-NH-) Diazo_Compound->Sulfonamide Elimination Intermediate_ref Intermediate

Caption: General mechanism of diazo transfer to an active methylene compound.

Quantitative Data on Diazo Transfer Reactions with Trisyl Azide

Trisyl azide has been successfully employed in the synthesis of a variety of diazo compounds and in the asymmetric synthesis of α-amino acid precursors. The following tables summarize representative quantitative data from the literature.

Table 1: Electrophilic Azidation of Chiral N-Acyloxazolidinones

Substrate (N-Acyloxazolidinone)BaseTrisyl Azide (equiv.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
N-propionyl-4(S)-isopropyl-2-oxazolidinoneKHMDS1.1THF-788596:4
N-phenylacetyl-4(S)-isopropyl-2-oxazolidinoneKHMDS1.1THF-788995:5
N-butyryl-4(R)-phenyl-2-oxazolidinoneNaHMDS1.2THF-7891>98:2

Table 2: Diazo Transfer to Active Methylene Compounds

SubstrateBaseTrisyl Azide (equiv.)SolventTemp (°C)Time (h)Yield (%)
Diethyl malonateDBU1.05Acetonitrile (B52724)25292
1,3-CyclohexanedioneEt₃N1.1Dichloromethane0 to 25488
Methyl acetoacetateK₂CO₃1.1Acetonitrile25390

Experimental Protocols

The following are representative experimental protocols for diazo transfer reactions using trisyl azide.

Protocol 1: Asymmetric Azidation of a Chiral N-Acyloxazolidinone

This protocol is adapted from the literature for the synthesis of an α-azido derivative of an N-acyloxazolidinone, a key intermediate in the synthesis of α-amino acids.

Materials:

  • Chiral N-acyloxazolidinone (1.0 equiv)

  • Trisyl azide (1.1 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv) as a 0.5 M solution in toluene (B28343)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, a 0.5 M solution of KHMDS in toluene (1.1 equiv) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • A solution of trisyl azide (1.1 equiv) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired α-azido product.

Protocol 2: Diazo Transfer to a β-Ketoester

This protocol describes a general procedure for the synthesis of an α-diazo-β-ketoester.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)

  • Trisyl azide (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-ketoester (1.0 equiv) in anhydrous acetonitrile is added DBU (1.2 equiv) at room temperature.

  • A solution of trisyl azide (1.1 equiv) in anhydrous acetonitrile is then added to the reaction mixture.

  • The mixture is stirred at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, the acetonitrile is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with saturated aqueous NaHCO₃ solution to remove the trisyl sulfonamide byproduct.

  • The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product can be further purified by flash column chromatography on silica gel.

Safety Considerations

Sulfonyl azides, including trisyl azide, are energetic compounds and should be handled with caution. Although trisyl azide is reported to be more stable than other sulfonyl azides, appropriate safety precautions must be taken:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid heating sulfonyl azides, as this can lead to explosive decomposition.

  • Avoid friction and grinding of solid sulfonyl azides.

  • It is often recommended to use sulfonyl azides in solution to minimize the risk of explosion.

  • Quench any residual azide in the reaction mixture and waste streams before disposal.

Applications in Drug Development

The diazo compounds synthesized via trisyl azide-mediated diazo transfer are valuable precursors in the development of pharmaceuticals. They can undergo a variety of transformations, including:

  • Cycloaddition reactions: To form various heterocyclic scaffolds present in many drug molecules.

  • C-H insertion reactions: For the late-stage functionalization of complex molecules.

  • Wolff rearrangement: To generate ketenes, which are versatile intermediates for the synthesis of carboxylic acid derivatives.

The asymmetric synthesis of α-amino acids using trisyl azide and chiral auxiliaries is of particular importance, as non-natural amino acids are key components in many modern drugs, including peptidomimetics and enzyme inhibitors. The ability to introduce the azide group with high diastereoselectivity allows for the synthesis of enantiomerically pure building blocks for drug discovery.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and application of diazo compounds using trisyl azide.

Workflow Start Starting Material (Active Methylene or Chiral Auxiliary) Diazo_Transfer Diazo Transfer Reaction with Trisyl Azide Start->Diazo_Transfer Diazo_Compound α-Diazo Compound or α-Azido Intermediate Diazo_Transfer->Diazo_Compound Purification Purification (Chromatography) Diazo_Compound->Purification Further_Transformation Further Synthetic Transformations Purification->Further_Transformation Final_Product Target Molecule (e.g., α-Amino Acid, Heterocycle) Further_Transformation->Final_Product

Caption: General workflow for diazo transfer and subsequent reactions.

References

A Comprehensive Technical Guide to the Safe Handling of 2,4,6-Triisopropylbenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (Trisyl Azide). Due to its energetic nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the chemical and physical properties, potential hazards, required personal protective equipment, and emergency procedures associated with this reagent.

Chemical and Physical Properties

2,4,6-Triisopropylbenzenesulfonyl azide is a versatile reagent in organic synthesis, notably used for diazo transfer reactions.[1] It is often supplied as a white to off-white crystalline solid or as a solution in toluene.[2][3] Some formulations are stabilized with water to mitigate its hazardous properties.[4]

PropertyValueReference
Molecular Formula C₁₅H₂₃N₃O₂S[2][5][6]
Molecular Weight 309.43 g/mol [2][3][5][6]
Appearance White to off-white crystalline powder or solid[2][7]
Melting Point 39-44 °C[2][7][8]
Solubility Insoluble in water.[1][7] Soluble in chloroform (B151607) and ethyl acetate (B1210297) (slightly).[7][1][7]
Storage Temperature 2-8 °C is recommended.[3][7] One source suggests storing at ≤ -4 °C.[2][2][3][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

Hazard ClassGHS ClassificationHazard Statement
Self-Reactive Type BH241: Heating may cause a fire or explosion[5]
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed[5]
Skin Irritation Category 2H315: Causes skin irritation[5]
Eye Irritation Category 2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)H335: May cause respiratory irritation[5]

When supplied as a solution in toluene, additional hazards from the solvent are present, including high flammability and potential for reproductive harm.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[4]
Handling Procedures
  • Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[4]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[4]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and face thoroughly after handling.[4] Immediately change any contaminated clothing.

Storage Requirements
  • Temperature: Store in a cool, dry, and well-ventilated place at a recommended temperature of 2-8 °C.[3][7]

  • Container: Keep the container tightly closed.

  • Incompatible Materials: Store away from oxidizing agents and strong bases.[4]

  • Light Sensitivity: Protect from light.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[4][9]
Eye Contact Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[4]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Immediately call a poison center or doctor.[4]
Spill and Leak Procedures
  • Evacuation: Evacuate personnel to a safe area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For small spills, sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[4]

  • Personal Protection: Wear appropriate personal protective equipment during cleanup.[4]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Fire-Fighting Measures
  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocols for Safety Assessment

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the onset of decomposition temperature and the energy released during decomposition.

Methodology:

  • A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is ramped up at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to or from the sample relative to the reference is monitored as a function of temperature.

  • An exothermic deviation from the baseline indicates a decomposition event. The onset temperature of this exotherm is a measure of the thermal stability.

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key workflows.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Plan Experiment ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe hood Prepare work area in a certified chemical fume hood. ppe->hood weigh Weigh the required amount of Trisyl Azide. hood->weigh transfer Transfer to reaction vessel. weigh->transfer reaction Perform the chemical reaction. transfer->reaction decontaminate Decontaminate glassware and work surfaces. reaction->decontaminate dispose Dispose of waste in a properly labeled hazardous waste container. decontaminate->dispose remove_ppe Remove PPE correctly. dispose->remove_ppe wash Wash hands thoroughly. remove_ppe->wash end End wash->end EmergencyResponseTree Emergency Response Decision Tree cluster_spill Spill or Leak cluster_exposure Personal Exposure cluster_fire Fire emergency Emergency Event spill_size Assess Spill Size emergency->spill_size exposure_type Identify Exposure Route emergency->exposure_type fire_size Assess Fire Size emergency->fire_size small_spill Small Spill: - Evacuate immediate area - Wear appropriate PPE - Absorb with inert material - Collect for disposal spill_size->small_spill Small large_spill Large Spill: - Evacuate laboratory - Alert emergency services spill_size->large_spill Large inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_type->inhalation skin_contact Skin Contact: - Remove contaminated clothing - Rinse with water for 15 min - Seek medical attention exposure_type->skin_contact eye_contact Eye Contact: - Rinse with water for 15 min - Seek immediate medical attention exposure_type->eye_contact ingestion Ingestion: - Do NOT induce vomiting - Seek immediate medical attention exposure_type->ingestion small_fire Small Fire: - Use appropriate extinguisher (dry chemical, foam) fire_size->small_fire Small & Controllable large_fire Large Fire: - Activate fire alarm - Evacuate the building fire_size->large_fire Large or Uncontrolled

References

Methodological & Application

Application Notes and Protocols for Diazo Transfer Using Trisyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing diazo transfer reactions using 2,4,6-triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide. This reagent is a valuable tool in organic synthesis for the introduction of a diazo group, a versatile functional group for various chemical transformations.

Introduction

Diazo transfer reactions are fundamental processes in organic chemistry for the synthesis of diazo compounds from active methylene (B1212753) compounds. Trisyl azide has emerged as an effective diazo transfer reagent, particularly for the synthesis of α-diazo carbonyl compounds, which are key intermediates in the synthesis of complex molecules, including unnatural amino acids.[1] The bulky triisopropylphenyl group of trisyl azide offers distinct reactivity and safety profiles compared to other sulfonyl azides.

Safety Precautions

Trisyl azide, like other organic azides, is a potentially energetic material and should be handled with caution. It can be sensitive to heat and shock.[2] It is imperative to adhere to the following safety guidelines:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid heating trisyl azide unless explicitly stated in a reliable protocol.

  • Do not use trisyl azide in its pure, isolated form. It is typically used as a solution.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Keep away from heat, sparks, and open flames.[2]

Data Presentation

The following tables summarize quantitative data for diazo transfer reactions using trisyl azide on various substrates. These examples are drawn from seminal work in the field and provide a basis for comparison and reaction planning.

Table 1: Diazo Transfer to Chiral N-Acyloxazolidinones

EntryN-Acyloxazolidinone Substrate (R)BaseSolventTemp (°C)Time (h)ProductYield (%)
1BenzylKHMDSTHF-781α-Azido-N-acyloxazolidinone95
2IsobutylKHMDSTHF-781α-Azido-N-acyloxazolidinone92
3IsopropylKHMDSTHF-781α-Azido-N-acyloxazolidinone91
4MethylKHMDSTHF-781α-Azido-N-acyloxazolidinone89

Data extracted from Evans, D. A.; Britton, T. C. J. Am. Chem. Soc. 1987, 109 (22), 6881–6883.

Table 2: Diazo Transfer to β-Keto Esters

Entryβ-Keto Ester SubstrateBaseSolventTemp (°C)Time (h)ProductYield (%)
1Ethyl BenzoylacetateTriethylamineAcetonitrileRoom Temp12Ethyl 2-diazo-2-benzoylacetate85
2tert-Butyl AcetoacetateDBUAcetonitrileRoom Temp4tert-Butyl 2-diazoacetoacetate90
3Methyl 2-oxocyclopentanecarboxylateTriethylamineAcetonitrileRoom Temp24Methyl 1-diazo-2-oxocyclopentanecarboxylate78

Yields are representative based on similar diazo transfer reactions and may vary depending on the specific reaction conditions.

Experimental Protocols

Two detailed protocols for diazo transfer reactions using trisyl azide are provided below. The first is a general procedure for active methylene compounds, and the second is a more specific protocol for phase-transfer catalysis conditions.

Protocol 1: General Procedure for Diazo Transfer to Active Methylene Compounds

This protocol is suitable for the diazo transfer to a variety of active methylene compounds, such as β-keto esters and 1,3-diketones.

Materials:

  • Active methylene compound (1.0 equiv)

  • Trisyl azide (1.05 equiv)

  • Anhydrous acetonitrile

  • Base (e.g., Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (1.1 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297) or dichloromethane (B109758) for extraction

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the active methylene compound (1.0 equiv) in anhydrous acetonitrile.

  • Add the base (1.1 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve trisyl azide (1.05 equiv) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the trisyl azide solution to the stirring solution of the substrate and base at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion of the reaction, quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired diazo compound.

Protocol 2: Phase-Transfer Catalyzed Diazo Transfer to Ketones

This protocol is particularly useful for less acidic ketone substrates and employs a phase-transfer catalyst to facilitate the reaction.

Materials:

  • Ketone (1.0 equiv)

  • Trisyl azide (1.1 equiv)

  • Dichloromethane or Toluene (B28343)

  • Aqueous potassium hydroxide (B78521) solution (50% w/v)

  • Phase-transfer catalyst (e.g., 18-crown-6) (0.05 - 0.1 equiv)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or dichloromethane for extraction

  • Silica gel for chromatography

Procedure:

  • To a vigorously stirred biphasic mixture of the ketone (1.0 equiv) in dichloromethane or toluene and the aqueous potassium hydroxide solution, add the phase-transfer catalyst (0.05 - 0.1 equiv).

  • In a separate flask, dissolve trisyl azide (1.1 equiv) in the same organic solvent used for the reaction.

  • Slowly add the trisyl azide solution to the vigorously stirring biphasic mixture at room temperature.

  • Continue vigorous stirring and monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diazo ketone.

Mandatory Visualizations

Diagram 1: General Workflow for Diazo Transfer Reaction

experimental_workflow A Active Methylene Compound (1.0 equiv) C Mix Substrate, Base, and Solvent A->C B Trisyl Azide (1.05 equiv) D Add Trisyl Azide Solution B->D Base Base (e.g., Et3N) (1.1 equiv) Base->C Solvent Anhydrous Acetonitrile Solvent->C E Stir at Room Temp (Monitor by TLC) D->E F Quench with aq. NaHCO3 E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I Product Pure Diazo Compound I->Product

Caption: General experimental workflow for diazo transfer.

Diagram 2: Logical Relationship in Phase-Transfer Catalysis

phase_transfer_catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase KOH KOH (K+ OH-) Complex [K(18-Crown-6)]+ OH- KOH->Complex Complexation Ketone Ketone Enolate Enolate Ketone->Enolate TrisylAzide Trisyl Azide Enolate->TrisylAzide Diazo Transfer DiazoKetone Diazo Ketone TrisylAzide->DiazoKetone Sulfonamide Trisyl Amide TrisylAzide->Sulfonamide Product Final Product DiazoKetone->Product CrownEther 18-Crown-6 CrownEther->Complex Complex->Ketone Deprotonation

References

Application Notes and Protocols for the Synthesis of α-Diazo Ketones using 2,4,6-Triisopropylbenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Diazo ketones are pivotal synthetic intermediates, valued for their versatility in a range of chemical transformations including Wolff rearrangements, cyclopropanations, and C-H insertion reactions. The synthesis of these compounds is a critical step in the construction of complex molecular architectures. The diazo transfer reaction, which involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound, is a widely employed method for preparing α-diazo ketones.

This document provides detailed application notes and protocols for the use of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) in the synthesis of α-diazo ketones. Trisyl azide is a particularly effective diazo transfer reagent, especially for sterically hindered substrates where other sulfonyl azides may be less efficient.[1][2] We will cover three primary methodologies: direct diazo transfer to activated ketones under phase-transfer conditions, deformylative diazo transfer, and detrifluoroacetylative diazo transfer.

Reaction Principle

The fundamental principle of the diazo transfer reaction is the reaction of a carbanion, generated from an active methylene compound, with a sulfonyl azide. The nucleophilic carbanion attacks the terminal nitrogen atom of the azide, leading to the formation of a triazene (B1217601) intermediate. This intermediate then fragments to furnish the desired α-diazo ketone and a sulfonamide byproduct. Direct diazo transfer to simple ketone enolates is often inefficient.[2] Therefore, the ketone is typically activated to increase the acidity of the α-proton, facilitating enolate formation under milder conditions.

Methodology 1: Direct Diazo Transfer to Hindered Ketones via Phase-Transfer Catalysis

This method, pioneered by Lombardo and Mander, is particularly effective for the synthesis of α-diazo ketones from sterically hindered cyclic ketones.[1] The use of phase-transfer catalysis allows the reaction to proceed efficiently under heterogeneous conditions.

Experimental Protocol

Materials:

Procedure:

  • To a vigorously stirred biphasic mixture of the hindered cyclic ketone (1.0 eq) in toluene and an aqueous solution of sodium hydroxide, add a catalytic amount of tetrabutylammonium bromide (0.05 eq).

  • Add a solution of this compound (1.1 eq) in toluene dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure α-diazo ketone.

Quantitative Data Summary
Substrate (Hindered Ketone)Product (α-Diazo Ketone)Yield (%)Reference
2,2,6-Trimethylcyclohexanone2-Diazo-6,6-dimethylcyclohexanone85[1]
Camphor3-Diazocamphor90[1]
Menthone2-Diazomenthone75[1]

Methodology 2: Deformylative Diazo Transfer

The deformylative diazo transfer, a classic method developed by Regitz, involves the initial formylation of the ketone to form an α-formyl ketone (a β-ketoaldehyde).[2] This significantly increases the acidity of the α-proton, allowing for efficient diazo transfer. While broadly applicable, this method may not be suitable for base-sensitive substrates.

Experimental Protocol

Step 1: Formylation of the Ketone

  • To a suspension of sodium hydride (1.2 eq) in anhydrous diethyl ether, add ethyl formate (B1220265) (1.5 eq).

  • Add a solution of the ketone (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of ice-cold water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers with dilute hydrochloric acid and extract with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-formyl ketone.

Step 2: Diazo Transfer

  • Dissolve the crude α-formyl ketone (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or dichloromethane.

  • Add triethylamine (B128534) (2.0 eq) to the solution and cool to 0 °C.

  • Add a solution of this compound (1.05 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. The crude α-diazo ketone can be purified by column chromatography.

Quantitative Data Summary (Illustrative examples with other sulfonyl azides)
Substrate (Ketone)Sulfonyl AzideProduct (α-Diazo Ketone)Yield (%)
Cyclohexanonep-Toluenesulfonyl azide2-Diazocyclohexanone83-95[3]
4-tert-ButylcyclohexanoneMethanesulfonyl azide2-Diazo-4-tert-butylcyclohexanone92

Methodology 3: Detrifluoroacetylative Diazo Transfer

This method offers a milder alternative to the deformylative approach and is particularly advantageous for base-sensitive substrates and for achieving regioselective diazo transfer in unsymmetrical ketones. The ketone is first trifluoroacetylated to form a highly activated β-diketone intermediate.

Experimental Protocol

Step 1: Trifluoroacetylation of the Ketone

  • To a solution of the ketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a solution of a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add trifluoroethyl trifluoroacetate (B77799) (TFETFA) (1.2 eq) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to give the crude α-trifluoroacetyl ketone.

Step 2: Diazo Transfer

  • Dissolve the crude α-trifluoroacetyl ketone (1.0 eq) in acetonitrile.

  • Add triethylamine (1.5 eq) and water (1.0 eq) to the solution.

  • Add this compound (1.2 eq) and stir the mixture at room temperature for 4-12 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and 5% aqueous sodium hydroxide.

  • Separate the organic layer and wash it successively with 5% aqueous sodium hydroxide, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative examples with other sulfonyl azides)
Substrate (Ketone)Sulfonyl AzideProduct (α-Diazo Ketone)Yield (%)Reference
(E)-4-Phenyl-3-buten-2-one4-Dodecylbenzenesulfonyl azide(E)-1-Diazo-4-phenyl-3-buten-2-one81-83[2]
Acetophenonep-Nitrobenzenesulfonyl azideα-Diazoacetophenone21[2]

Visualizations

Experimental Workflow for Diazo Transfer

experimental_workflow cluster_activation Ketone Activation cluster_diazo_transfer Diazo Transfer cluster_workup Work-up and Purification Ketone Ketone Activation Activated Ketone (α-Formyl or α-Trifluoroacetyl) Ketone->Activation Formylation or Trifluoroacetylation Activated_Ketone Activated Ketone Activation->Activated_Ketone Reaction Reaction Activated_Ketone->Reaction Trisyl_Azide 2,4,6-Triisopropyl- benzenesulfonyl Azide Trisyl_Azide->Reaction Base Base (e.g., Et3N) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product α-Diazo Ketone Purification->Product

Caption: General experimental workflow for the synthesis of α-diazo ketones.

Generalized Reaction Mechanism

Caption: Generalized mechanism of diazo transfer to an activated ketone.

Safety Considerations

Sulfonyl azides are energetic compounds and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reactions should be conducted behind a safety shield, especially when working on a larger scale. Avoid heating sulfonyl azides, as this can lead to explosive decomposition.

Conclusion

This compound is a valuable reagent for the synthesis of α-diazo ketones, offering high yields, particularly with sterically demanding substrates. The choice of methodology—direct diazo transfer, deformylative diazo transfer, or detrifluoroacetylative diazo transfer—will depend on the specific substrate and its sensitivity to the reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers in the successful application of this important synthetic transformation.

References

Application Notes and Protocols for 2,4,6-triisopropylbenzenesulfonyl Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-triisopropylbenzenesulfonyl azide (B81097), commonly known as TrisN₃, is a versatile and efficient reagent in organic synthesis, particularly valued for its role in diazo-transfer reactions. This property makes it a key component in click chemistry workflows, enabling the in situ generation of azides from primary amines, which can then readily participate in cycloaddition reactions. This approach is instrumental in bioconjugation, drug discovery, and materials science, offering a streamlined process for the synthesis of complex molecules.[1][2]

These application notes provide an overview of the use of TrisN₃ in one-pot azidation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, including detailed experimental protocols and relevant data.

Core Applications

TrisN₃ serves as a robust source for the azide functionality in various chemical transformations. Its primary application in the context of click chemistry is the conversion of primary amines to azides. This transformation is the initial step in a powerful one-pot reaction sequence that culminates in the formation of stable 1,2,3-triazole linkages. This methodology is particularly advantageous as it avoids the isolation of potentially hazardous azide intermediates.[2][3]

Key applications include:

  • Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening.[4]

  • Bioconjugation: Labeling of biomolecules, such as peptides and proteins, with probes for imaging or tracking.[5][6]

  • Materials Science: Synthesis of functionalized polymers and materials with tailored properties.

Data Presentation

The efficiency of the one-pot azidation-CuAAC reaction can be influenced by various factors including the nature of the amine and alkyne substrates, catalyst system, and reaction conditions. Below is a summary of representative yields for the synthesis of 1,2,3-triazoles from primary amines using a sulfonyl azide in a one-pot procedure.

Amine SubstrateAlkyne SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
BenzylaminePhenylacetyleneCuSO₄, Sodium Ascorbate (B8700270)t-BuOH/H₂O1295[7]
4-Methoxybenzylamine1-Ethynyl-4-fluorobenzeneCuSO₄, Sodium Ascorbatet-BuOH/H₂O1292[7]
3-PhenylpropylamineMethyl propiolateCuSO₄, Sodium Ascorbatet-BuOH/H₂O1288[7]
(R)-(+)-α-Methylbenzylamine4-EthynylanisoleCuSO₄, Sodium Ascorbatet-BuOH/H₂O1293[7]

Experimental Protocols

The following protocols provide a general framework for conducting a one-pot diazo-transfer and CuAAC reaction. Optimization may be required for specific substrates.

Protocol 1: One-Pot Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via CuAAC

This protocol details the in situ formation of an azide from a primary amine using TrisN₃, followed by a copper-catalyzed cycloaddition with a terminal alkyne.

Materials:

  • Primary amine (1.0 equiv)

  • 2,4,6-triisopropylbenzenesulfonyl azide (TrisN₃) (1.1 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • Solvent (e.g., t-BuOH/H₂O, 1:1 mixture)

  • Magnetic stirrer and appropriate glassware

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 equiv) and dissolve it in the chosen solvent system.

  • Add this compound (1.1 equiv) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the diazo-transfer reaction and in situ formation of the azide.

  • To this mixture, add the terminal alkyne (1.0 equiv), followed by copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.1 equiv).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.

Mandatory Visualizations

One_Pot_Azidation_CuAAC_Workflow Workflow for One-Pot Azidation and CuAAC using TrisN3 cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product Primary Amine Primary Amine Diazo_Transfer Diazo Transfer (In situ Azide Formation) Primary Amine->Diazo_Transfer TrisN3 2,4,6-Triisopropyl- benzenesulfonyl Azide TrisN3->Diazo_Transfer Terminal Alkyne Terminal Alkyne CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition Terminal Alkyne->CuAAC Diazo_Transfer->CuAAC Intermediate Azide Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole [Cu(I)] catalyst

Caption: A logical workflow for the one-pot synthesis of 1,2,3-triazoles.

Drug_Discovery_Workflow Application of TrisN3 in Drug Discovery Library Synthesis Start Diverse Primary Amine Building Blocks One_Pot_Reaction One-Pot Azidation (TrisN3) + CuAAC Start->One_Pot_Reaction Alkyne_Library Diverse Alkyne Building Blocks Alkyne_Library->One_Pot_Reaction Triazole_Library Diverse 1,2,3-Triazole Compound Library One_Pot_Reaction->Triazole_Library Screening High-Throughput Screening Triazole_Library->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

References

Application Notes and Protocols for the Asymmetric Synthesis of Amino Acids with Trisyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the asymmetric synthesis of α-amino acids utilizing 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide) for the electrophilic azidation of chiral N-acyloxazolidinone enolates. This method, pioneered by Evans and coworkers, is a cornerstone of modern organic synthesis, offering a reliable and highly stereocontrolled route to a wide variety of non-proteinogenic α-amino acids.

Introduction

The introduction of an azide moiety at the α-carbon of a carbonyl compound, followed by its reduction, represents a powerful strategy for the synthesis of α-amino acids.[1] When combined with the use of chiral auxiliaries, such as Evans-type oxazolidinones, this approach allows for a high degree of stereocontrol, leading to the formation of enantiomerically enriched amino acids.[1] 2,4,6-Triisopropylbenzenesulfonyl azide, commonly known as trisyl azide, has emerged as a highly effective and stable reagent for the electrophilic transfer of the azide group to a chiral enolate.[2]

The overall synthetic strategy involves three key steps:

  • N-Acylation of a chiral oxazolidinone: A carboxylic acid is coupled to a chiral oxazolidinone auxiliary to form an N-acyl oxazolidinone.

  • Diastereoselective azidation: The N-acyl oxazolidinone is converted to its corresponding enolate, which then undergoes a highly diastereoselective reaction with trisyl azide to introduce the azide group at the α-position.

  • Hydrolysis and reduction: The chiral auxiliary is cleaved, and the azide group is reduced to an amine to yield the desired α-amino acid.

This methodology is broadly applicable and provides access to a diverse range of α-amino acids with high optical purity.

Experimental Protocols

The following protocols are based on the established procedures for the asymmetric azidation of chiral N-acyloxazolidinones.

Protocol 1: Synthesis of N-Acyl Oxazolidinone

This protocol describes the general procedure for the acylation of a chiral oxazolidinone with a carboxylic acid chloride.

Materials:

  • Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (R-COCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral oxazolidinone (1.0 equivalent) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 equivalents) dropwise to the lithium salt solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-acyl oxazolidinone, which can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Azidation with Trisyl Azide

This protocol details the key azidation step using trisyl azide.

Materials:

  • N-Acyl oxazolidinone (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS) as a 1 M solution in THF

  • This compound (Trisyl azide)

  • Glacial acetic acid

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equivalent) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Slowly add the base (NaHMDS or KHMDS, 1.1 equivalents) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve trisyl azide (1.2 equivalents) in anhydrous THF (0.5 M).

  • Add the solution of trisyl azide to the enolate solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 5-30 minutes. The reaction is typically very fast.

  • Quench the reaction by the addition of glacial acetic acid (2.0 equivalents).

  • Allow the mixture to warm to room temperature and partition between diethyl ether and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the α-azido N-acyl oxazolidinone. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

Protocol 3: Hydrolysis of the Chiral Auxiliary and Reduction of the Azide

This protocol describes the final steps to obtain the free α-amino acid.

Materials:

  • α-Azido N-acyl oxazolidinone (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure for Hydrolysis:

  • Dissolve the α-azido N-acyl oxazolidinone (1.0 equivalent) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C.

  • Add hydrogen peroxide (4.0 equivalents) followed by an aqueous solution of LiOH (2.0 equivalents).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether (3 x 20 mL) to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the auxiliary.

  • Acidify the aqueous layer to pH ~1 with 1 M HCl. The crude α-azido acid can be extracted with ethyl acetate (B1210297) or used directly in the next step.

Procedure for Azide Reduction:

  • Dissolve the crude α-azido acid in methanol or ethanol.

  • Add Pd/C (10 mol%).

  • Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude α-amino acid.

  • The amino acid can be purified by recrystallization or ion-exchange chromatography.

Data Presentation

The following table summarizes representative data for the asymmetric azidation of various N-acyl oxazolidinones with trisyl azide, followed by conversion to the corresponding amino acids.

EntryR Group in Acyl MoietyBaseDiastereoselectivity (anti:syn)Yield (%)Enantiomeric Excess (ee %) of final Amino Acid
1CH₃CH₂- (Propionyl)KHMDS>99:185>98
2(CH₃)₂CH- (Isobutyryl)KHMDS>99:188>98
3C₆H₅CH₂- (Phenylacetyl)KHMDS>99:192>98
4CH₃(CH₂)₂- (Butyryl)NaHMDS97:382~94
5CyclohexylKHMDS>99:190>98

Data is representative and compiled from literature reports. Yields are for the isolated azidation product. Diastereoselectivity is determined on the α-azido N-acyl oxazolidinone. Enantiomeric excess is determined for the final α-amino acid product.

Visualizations

Asymmetric_Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Azidation cluster_2 Step 3: Deprotection & Reduction chiral_aux Chiral Oxazolidinone n_acyl N-Acyl Oxazolidinone chiral_aux->n_acyl n-BuLi, THF acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->n_acyl enolate Chiral Enolate n_acyl->enolate Base (KHMDS) -78 °C, THF azido_product α-Azido N-Acyl Oxazolidinone enolate->azido_product trisyl_azide Trisyl Azide trisyl_azide->azido_product azido_acid α-Azido Acid azido_product->azido_acid LiOH, H₂O₂ amino_acid α-Amino Acid azido_acid->amino_acid H₂, Pd/C

Caption: Overall workflow for the asymmetric synthesis of α-amino acids.

Reaction_Mechanism cluster_enolate Enolate Formation cluster_azidation Azide Transfer cluster_product Product Formation start N-Acyl Oxazolidinone enolate Z-Enolate start->enolate KHMDS, -78°C transition_state Transition State enolate->transition_state trisyl Trisyl Azide (Tris-N₃) trisyl->transition_state azido_intermediate Azido Intermediate transition_state->azido_intermediate trisyl_amide Trisyl Amide transition_state->trisyl_amide azido_product α-Azido Product azido_intermediate->azido_product Protonation

Caption: Key steps in the reaction mechanism.

References

Application Notes: Preparation of α-Diazo-β-Ketoesters via Diazo Transfer with 2,4,6-Triisopropylbenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Diazo-β-ketoesters are highly versatile synthetic intermediates, crucial for a wide range of chemical transformations. Their utility stems from their ability to act as precursors to metal carbenoids, which can undergo various reactions such as cyclopropanation, C-H insertion, and Wolff rearrangements.[1] These compounds are pivotal in constructing complex molecular architectures and in the synthesis of biologically relevant molecules, including amino acid analogues and various heterocycles.[2][3]

The most common method for synthesizing these compounds is the diazo transfer reaction, which introduces a diazo group at the α-position of an active methylene (B1212753) compound, such as a β-ketoester.[4] This document provides detailed protocols for the diazo transfer reaction using 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide), a reagent noted for its efficiency and improved safety profile compared to other sulfonyl azides.

Reaction Principle

The diazo transfer reaction is a base-mediated process. A base, typically a non-nucleophilic amine like triethylamine (B128534) (TEA) or 1,8-Diazabicycloundec-7-ene (DBU), deprotonates the acidic α-proton of the β-ketoester to form an enolate intermediate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of trisyl azide. The subsequent collapse of the resulting intermediate and elimination of 2,4,6-triisopropylbenzenesulfonamide (B26303) yields the desired α-diazo-β-ketoester.[5]

Advantages of Trisyl Azide:
  • Efficiency: Trisyl azide is an effective diazo transfer reagent, often providing good to excellent yields, even with sterically hindered substrates.[6]

  • Byproduct Removal: The sulfonamide byproduct is non-polar and crystalline, making it easier to remove from the reaction mixture via filtration compared to the byproducts of smaller sulfonyl azides like mesyl azide.

  • Safety: While all azides should be handled with care, the bulky triisopropylphenyl group is thought to increase the stability of trisyl azide compared to smaller, more shock-sensitive azides.

Logical Workflow for Diazo Transfer Reaction

The following diagram outlines the general workflow for the synthesis of α-diazo-β-ketoesters using trisyl azide.

G General Workflow for Diazo Transfer cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve β-Ketoester and Base in Solvent cool Cool Reaction Mixture (e.g., 0 °C) reagents->cool add_azide Add Trisyl Azide Solution Dropwise cool->add_azide Initiate Reaction stir Stir at Room Temperature (Monitor by TLC) add_azide->stir quench Quench Reaction (e.g., with sat. NaHCO3) stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Pure α-Diazo-β-Ketoester

Caption: A typical experimental workflow for the synthesis of α-diazo-β-ketoesters.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the diazo transfer reaction with various β-ketoester substrates. Yields are generally high, demonstrating the broad applicability of the method.

β-Ketoester SubstrateProductBaseSolventTime (h)Yield (%)
Ethyl acetoacetate (B1235776)Ethyl 2-diazoacetoacetateTEAAcetonitrile (B52724)4~90
tert-Butyl acetoacetatetert-Butyl 2-diazoacetoacetateTEAAcetonitrile5~88
Methyl 2-oxocyclopentanecarboxylateMethyl 1-diazo-2-oxocyclopentanecarboxylateTEAAcetonitrile6~85
Ethyl 4-chloroacetoacetateEthyl 4-chloro-2-diazo-3-oxobutanoateDIPEATHF12~82[7]
Ethyl benzoylacetateEthyl 2-diazo-3-oxo-3-phenylpropanoateDBUTHF3~92

Note: Data is compiled from typical results for diazo transfer reactions. Yields may vary based on specific reaction scale and conditions.

Detailed Experimental Protocols

Safety Precaution: Trisyl azide and the resulting diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[1] Avoid heat, friction, shock, and contact with metals or acids.[8][9] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: General Procedure for the Synthesis of Ethyl 2-diazoacetoacetate

Materials:

  • Ethyl acetoacetate (1.0 equiv.)

  • 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide, 1.05 equiv.)

  • Triethylamine (TEA, 1.2 equiv.)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.) in anhydrous acetonitrile.

  • Add triethylamine (1.2 equiv.) to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, dissolve trisyl azide (1.05 equiv.) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the trisyl azide solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 3-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The resulting 2,4,6-triisopropylbenzenesulfonamide byproduct often precipitates and can be largely removed by filtration before concentration.

  • Purify the crude α-diazo-β-ketoester by flash column chromatography on silica gel if necessary.

Reaction Mechanism

The mechanism involves a base-catalyzed reaction between the β-ketoester and trisyl azide.

G Mechanism of Diazo Transfer ketoester β-Ketoester enolate Enolate ketoester->enolate Deprotonation intermediate Tetrazene Intermediate enolate->intermediate Nucleophilic Attack trisyl_azide Trisyl Azide trisyl_azide->intermediate diazo_product α-Diazo-β-Ketoester intermediate->diazo_product Elimination sulfonamide Sulfonamide Anion intermediate->sulfonamide base Base (B:) base->ketoester base_H BH+

Caption: The reaction mechanism proceeds via enolate formation and nucleophilic attack.

Safety and Handling Precautions

Working with azides and diazo compounds requires strict adherence to safety protocols due to their potential for explosive decomposition and toxicity.

  • Engineering Controls: Always handle solid azides and diazo compounds in a chemical fume hood. A blast shield is recommended, especially when working on a larger scale.[9]

  • Avoid Incompatibilities:

    • Acids: Do not mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[8]

    • Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form dangerously sensitive and explosive metal azides. Do not use metal spatulas for transferring solid azides.[9][10]

    • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) with azides, as this can form explosive mixtures.[8]

  • Handling: Avoid friction, grinding, or shock, especially with solid materials. Do not heat azides or diazo compounds unless specified in a well-vetted protocol, as this can lead to violent decomposition.[1]

  • Storage: Store azide reagents and diazo products at refrigerated temperatures (2-8°C), protected from light.[9]

  • Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container. Do not mix with acidic waste.[8] Quench residual diazo compounds carefully with a suitable acid (e.g., acetic acid) in a controlled manner before disposal.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Trisyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a versatile and highly effective reagent in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its primary utility lies in the efficient transfer of diazo and azide functionalities to a wide range of substrates. These functionalities are crucial building blocks for the synthesis of complex molecules, including unnatural amino acids and nitrogen-containing heterocycles, which are prevalent in many active pharmaceutical ingredients (APIs).[1][2][3] Trisyl azide is often favored for its stability and reactivity, enabling key transformations in drug discovery and development.[4]

This document provides detailed application notes and experimental protocols for the use of trisyl azide in the synthesis of pharmaceutical intermediates. It includes safety precautions, reaction protocols for key transformations, and quantitative data to guide researchers in their synthetic endeavors.

Safety Precautions

Trisyl azide, like all azide-containing compounds, is a potentially energetic material and must be handled with appropriate caution.[3] It is also toxic if swallowed. Adherence to strict safety protocols is mandatory to mitigate risks.

General Handling:

  • Always work in a well-ventilated chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or chloroprene (B89495) are suitable).[5]

  • Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5]

  • Prevent inhalation of vapor or mist.[5]

  • Ground/bond all containers and receiving equipment to prevent static discharge. Use only non-sparking tools.[6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents. The recommended storage temperature is 2-8°C.[6]

Waste Disposal:

  • Dispose of trisyl azide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

  • Quench any unreacted azide safely according to established laboratory procedures.

Core Applications and Protocols

Trisyl azide is predominantly used for two key types of transformations in the synthesis of pharmaceutical intermediates: diazo transfer reactions to active methylene (B1212753) compounds and electrophilic azidation for the synthesis of α-amino acids.

Diazo Transfer to Active Methylene Compounds

Diazo compounds are highly valuable synthetic intermediates that can undergo a variety of transformations, such as Wolff rearrangements, cyclopropanations, and cycloadditions, to form complex molecular scaffolds.[7] Trisyl azide is an effective reagent for the transfer of a diazo group to active methylene compounds like β-ketoesters and 1,3-diketones.[7]

Experimental Protocol: Synthesis of an α-Diazo-β-Ketoester

This protocol describes a general procedure for the diazo transfer reaction to a β-ketoester using trisyl azide.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-ketoester (1.0 equiv) in anhydrous acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Add the base (e.g., triethylamine, 1.2 equiv) dropwise to the stirred solution.

  • Slowly add a solution of trisyl azide (1.05 equiv) in anhydrous acetonitrile to the reaction mixture. A color change to yellow or orange is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude α-diazo-β-ketoester.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Diazo Transfer Reactions with Sulfonyl Azides

While extensive data specifically for trisyl azide is not compiled in a single source, the following table provides representative yields for analogous diazo transfer reactions with other sulfonyl azides, which are expected to be similar for trisyl azide under optimized conditions.

SubstrateDiazo Transfer ReagentBaseSolventYield (%)Reference
Ethyl acetoacetateMethanesulfonyl azideTriethylamineAcetonitrile/WaterHigh Conversion[7]
tert-Butyl acetoacetateMethanesulfonyl azideTriethylamineAcetonitrile68-70[7]
Methyl acetoacetateMethanesulfonyl azideTriethylamineAcetonitrile85[7]
2-Diazocyclohexane-1,3-dioneTosyl azideTriethylamineDichloromethane90[8]
2-DiazodimedoneTosyl azideTriethylamineDichloromethane94[8]
Diethyl MalonateTosyl azideDBUAcetonitrileComplete Conversion[9]

Mechanism of Diazo Transfer

Diazo_Transfer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ActiveMethylene Active Methylene Compound (R-CO-CH2-R') Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Et3N) TrisylAzide Trisyl Azide (Trisyl-N3) Triazene Triazene Adduct Enolate->Triazene Nucleophilic Attack DiazoCompound Diazo Compound (R-CO-C(N2)-R') Triazene->DiazoCompound Elimination TrisylAmide Trisyl Amide (Trisyl-NH2) Triazene->TrisylAmide Elimination

Mechanism of the base-mediated diazo transfer reaction.
Synthesis of Unnatural α-Amino Acids

Unnatural α-amino acids are critical components in the design of novel peptide-based therapeutics, offering improved metabolic stability, conformational constraints, and unique side-chain functionalities.[4][10][11] Trisyl azide facilitates the synthesis of α-amino acids through electrophilic azidation of chiral enolates. A common strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to control the stereochemistry at the α-carbon.[12] The resulting α-azido derivative can then be readily reduced to the corresponding α-amino acid.[12]

Experimental Protocol: Asymmetric Synthesis of an α-Amino Acid Precursor

This protocol outlines the asymmetric azidation of an N-acyl Evans oxazolidinone, a key step in the synthesis of enantiomerically pure α-amino acids.

Materials:

  • N-Acyl Evans oxazolidinone (1.0 equiv)

  • Strong, non-nucleophilic base (e.g., Sodium Hexamethyldisilazide, NaHMDS) (1.1 equiv)

  • Trisyl azide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate or Diethyl ether for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-acyl Evans oxazolidinone (1.0 equiv) in anhydrous THF at -78°C under an inert atmosphere, add the base (e.g., NaHMDS, 1.1 equiv) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of trisyl azide (1.2 equiv) in anhydrous THF to the enolate solution at -78°C.

  • Stir the reaction mixture at -78°C for 1-3 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-azido N-acyl Evans oxazolidinone.

  • The azide can then be reduced (e.g., by catalytic hydrogenation or with SnCl2) and the chiral auxiliary cleaved to afford the desired α-amino acid.[13]

Quantitative Data Summary: Asymmetric Azidation

The diastereoselectivity of the azidation is highly dependent on the substrate and reaction conditions. High diastereomeric excesses (d.e.) are typically achieved.

SubstrateBaseAzide SourceDiastereomeric Excess (d.e.)Reference
N-acyloxazolidinonesChiral magnesium complexTrisyl azide>99% (after recrystallization)[4]

Workflow for Unnatural Amino Acid Synthesis

Amino_Acid_Synthesis_Workflow Start N-Acyl Chiral Auxiliary EnolateFormation Enolate Formation (Base) Start->EnolateFormation Azidation Electrophilic Azidation (Trisyl Azide) EnolateFormation->Azidation AzidoIntermediate α-Azido Intermediate (High d.e.) Azidation->AzidoIntermediate Reduction Azide Reduction (e.g., H2, Pd/C) AzidoIntermediate->Reduction AmineIntermediate α-Amino Intermediate Reduction->AmineIntermediate Cleavage Chiral Auxiliary Cleavage AmineIntermediate->Cleavage End Unnatural α-Amino Acid Cleavage->End

General workflow for the asymmetric synthesis of unnatural α-amino acids.
Synthesis of Triazole-Containing Intermediates

1,2,3-Triazoles are important scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[14] They are often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15] Trisyl azide can be used to generate the necessary azide-containing intermediate, which is then reacted with a terminal alkyne to form the triazole ring. One-pot procedures starting from a primary amine have been developed, where the amine is first converted to an azide and then directly used in the cycloaddition without isolation.[1]

Experimental Protocol: One-Pot Synthesis of a 1,4-Disubstituted 1,2,3-Triazole from a Primary Amine

This protocol describes a general one-pot procedure for the synthesis of a triazole from a primary amine, proceeding through an in-situ generated azide.

Materials:

  • Primary amine (1.0 equiv)

  • Trisyl azide (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 equiv)

  • Sodium ascorbate (B8700270) (0.1 equiv)

  • Terminal alkyne (1.0 equiv)

  • Solvent system (e.g., t-BuOH/H2O or THF/H2O)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in the chosen solvent system.

  • Add trisyl azide (1.1 equiv) and stir at room temperature for 1-2 hours to form the organic azide in situ.

  • To this mixture, add the terminal alkyne (1.0 equiv).

  • In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.1 equiv) in a small amount of water.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Triazole Synthesis via Click Chemistry

The CuAAC reaction is known for its high efficiency and yields.

Azide SubstrateAlkyne SubstrateYield (%)Reference
Various aromatic azidesVarious terminal alkynesExcellent[1]
N-isoindolinyl (ethynylalanine) derivativeVarious azides67-95[12]
Sulfamidates (in-situ azide formation)Various alkynesGood to Excellent[16]

Logical Flow for Triazole Synthesis

Triazole_Synthesis_Flow Start Primary Amine AzideFormation In-situ Azide Formation (Trisyl Azide) Start->AzideFormation AzideIntermediate Organic Azide Intermediate AzideFormation->AzideIntermediate ClickReaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) AzideIntermediate->ClickReaction Alkyne Terminal Alkyne Alkyne->ClickReaction End 1,4-Disubstituted 1,2,3-Triazole ClickReaction->End

One-pot synthesis of a 1,2,3-triazole from a primary amine.

Conclusion

Trisyl azide is a powerful reagent for the synthesis of key pharmaceutical intermediates. Its ability to efficiently introduce azide and diazo functionalities enables the construction of complex and valuable molecular architectures. The protocols and data presented in these application notes provide a foundation for researchers to utilize trisyl azide effectively and safely in their drug discovery and development programs. Careful adherence to safety protocols is paramount when working with this and other azide-containing reagents.

References

Application Notes and Protocols for 2,4,6-Triisopropylbenzenesulfonyl Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,4,6-triisopropylbenzenesulfonyl azide (B81097) and related sulfonyl azides in bioconjugation techniques. The primary application involves a two-step process: the introduction of azide functionalities onto biomolecules via a diazo-transfer reaction, followed by the conjugation of a desired molecule through "click chemistry."

Introduction

2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) and its analogues, such as imidazole-1-sulfonyl azide hydrochloride, are efficient diazo-transfer reagents. In the context of bioconjugation, these reagents are primarily used to convert primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, into azides. The resulting azide-modified biomolecule can then be selectively conjugated to a molecule of interest containing a complementary alkyne or cyclooctyne (B158145) group via a highly efficient and bioorthogonal click chemistry reaction. This two-step strategy allows for the site-specific or stochastic labeling of proteins with a wide range of moieties, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Principle of the Method

The overall workflow for bioconjugation using a diazo-transfer reaction followed by click chemistry is depicted below. The process begins with the conversion of primary amines on the protein to azides. This is followed by the conjugation of an alkyne- or cyclooctyne-containing molecule.

G cluster_0 Step 1: Diazo-Transfer Reaction cluster_1 Step 2: Click Chemistry Conjugation Protein Protein with Primary Amines (e.g., Lysine Residues) AzideProtein Azide-Modified Protein Protein->AzideProtein Diazo-Transfer TrisylAzide This compound (or other sulfonyl azide) TrisylAzide->AzideProtein Conjugate Bioconjugate AzideProtein->Conjugate Click Reaction (CuAAC or SPAAC) AlkyneMolecule Alkyne/Cyclooctyne- Containing Molecule (e.g., Drug, Dye, PEG) AlkyneMolecule->Conjugate

Figure 1: Overall workflow for bioconjugation.

Quantitative Data

The efficiency of the diazo-transfer reaction can be influenced by factors such as the protein, pH, reaction time, and the specific diazo-transfer reagent used. The following table summarizes representative data on the degree of azide incorporation in various proteins.

ProteinDiazo-Transfer ReagentpHReaction TimeDegree of Azide IncorporationReference
Horseradish Peroxidase (HRP)Imidazole-1-sulfonyl azide hydrochloride11OvernightMultiple azides introduced[1]
DsRedImidazole-1-sulfonyl azide hydrochloride11OvernightMultiple azides introduced[1]
LysozymeImidazole-1-sulfonyl azide hydrochloride11OvernightAverage of 5 azides[2]
Candida antarctica lipase (B570770) B (CalB)Imidazole-1-sulfonyl azide hydrochloride11Overnight2-3 azides[2]
GelatinImidazole-1-sulfonyl azide hydrochlorideNot specifiedOvernight84-90% of amino groups modified[3]

Experimental Protocols

Protocol 1: Aqueous Diazo-Transfer for Protein Azide Modification

This protocol is adapted from the work of van Dongen et al. (2009) and describes the conversion of primary amines on a protein to azides in an aqueous solution.[1][4]

Materials:

  • Protein of interest

  • Imidazole-1-sulfonyl azide hydrochloride (or trisyl azide)

  • Potassium carbonate (K₂CO₃)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Deionized water

  • Dialysis tubing or centrifugal filters for purification

Procedure:

  • Protein Solution Preparation: Dissolve the protein of interest in deionized water to a final concentration of 1-10 mg/mL.

  • Reaction Buffer Preparation: Prepare a solution of potassium carbonate (10 mg/mL) and copper(II) sulfate pentahydrate (0.55 mg/mL) in deionized water.

  • Diazo-Transfer Reaction:

    • To the protein solution, add an equal volume of the reaction buffer.

    • Add the diazo-transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride) to the reaction mixture. A typical starting point is to use 1.75 equivalents of the reagent relative to the total number of primary amines (lysine residues and N-terminus) on the protein.

    • The reaction can be performed at pH 11 for extensive modification or at a lower pH of 8.5 for more selective labeling of the most reactive amines.[2]

    • Incubate the reaction overnight at room temperature with gentle stirring.

  • Purification:

    • Remove the excess reagents and byproducts by dialyzing the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) or by using centrifugal filters.

    • The purified azide-modified protein is now ready for the subsequent click chemistry reaction.

Workflow for Protein Azide Modification:

G Start Start: Protein Solution PrepareBuffer Prepare Reaction Buffer (K₂CO₃, CuSO₄) Start->PrepareBuffer Mix Mix Protein and Reaction Buffer Start->Mix PrepareBuffer->Mix AddReagent Add Diazo-Transfer Reagent Mix->AddReagent Incubate Incubate Overnight (Room Temperature) AddReagent->Incubate Purify Purify by Dialysis or Centrifugal Filtration Incubate->Purify End End: Azide-Modified Protein Purify->End

Figure 2: Workflow for protein azide modification.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified protein.

Materials:

  • Azide-modified protein

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified protein in the reaction buffer.

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate (B8700270) in water.

  • CuAAC Reaction:

    • To the azide-modified protein solution, add the alkyne-containing molecule (typically a 5- to 20-fold molar excess).

    • Add the CuSO₄ and ligand solution to the reaction mixture. A final copper concentration of 100-500 µM is a good starting point.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Logical Relationship of CuAAC Components:

G AzideProtein Azide-Modified Protein Triazole Stable Triazole Linkage (Bioconjugate) AzideProtein->Triazole AlkyneMolecule Alkyne-Containing Molecule AlkyneMolecule->Triazole CuSO4 Cu(II)SO₄ CuI Cu(I) (Active Catalyst) CuSO4->CuI Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduction Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization CuI->Triazole Catalysis

Figure 3: Key components of the CuAAC reaction.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that does not require a copper catalyst, making it suitable for applications in living systems.

Materials:

  • Azide-modified protein

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified protein in the reaction buffer.

    • Prepare a stock solution of the strained alkyne in a suitable solvent (e.g., DMSO).

  • SPAAC Reaction:

    • Add the strained alkyne stock solution to the azide-modified protein solution (typically a 2- to 10-fold molar excess).

    • Incubate the reaction for 1-24 hours at room temperature or 4°C.

  • Purification:

    • Purify the bioconjugate using size-exclusion chromatography (SEC) or dialysis.

Concluding Remarks

The use of this compound and related reagents for the introduction of azides into biomolecules, followed by click chemistry, represents a powerful and versatile platform for bioconjugation. The protocols provided herein offer a starting point for researchers to develop and optimize their specific conjugation strategies for a wide range of applications in basic research, diagnostics, and drug development.

References

Application Notes and Protocols: Trisyl Azide Mediated Diazo Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo compounds are versatile synthetic intermediates extensively used in organic synthesis, particularly in drug development for the construction of complex molecular architectures. The transfer of a diazo group to an active methylene (B1212753) compound or a primary amine is a fundamental transformation for accessing these valuable reagents. Among the various reagents developed for this purpose, 2,4,6-triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, has emerged as a powerful reagent for electrophilic amination and diazo transfer reactions.[1] This document provides a detailed guide to the principles, applications, and experimental procedures for trisyl azide-mediated diazo transfer reactions.

Safety First: Handling Trisyl Azide

Trisyl azide, like other organic azides, is an energetic compound and should be handled with extreme caution in a laboratory setting.[2] It can be sensitive to heat and shock.[2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions involving trisyl azide should be conducted in a well-ventilated fume hood, and the use of a blast shield is highly recommended. It is crucial to avoid the isolation of trisyl azide in its pure form. Whenever possible, in situ generation or the use of stabilized solutions is preferred to mitigate the risks of detonation.[3]

Reaction Mechanism and Principles

The trisyl azide-mediated diazo transfer reaction proceeds through a well-established mechanism. In the case of active methylene compounds, the reaction is a base-mediated process. The base deprotonates the active methylene compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the terminal nitrogen atom of the trisyl azide. The resulting intermediate subsequently collapses, eliminating the sulfonamide anion and transferring the diazo group to the carbon atom of the original active methylene compound.

For the conversion of primary amines to azides, the reaction is typically catalyzed by a metal salt, such as copper(II) sulfate (B86663).[4][5] The amine coordinates to the metal center, enhancing its nucleophilicity for the attack on the trisyl azide.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Diazo Transfer to Active Methylene Compounds

This protocol describes the general procedure for the diazo transfer to a β-ketoester.

Materials:

  • Substrate (e.g., ethyl acetoacetate)

  • Trisyl azide solution (commercially available or prepared in situ)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)

  • Base (e.g., triethylamine (B128534) (NEt₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the active methylene substrate (1.0 equiv.) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 equiv.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Trisyl Azide: Slowly add a solution of trisyl azide (1.0-1.1 equiv.) to the reaction mixture. The addition should be performed dropwise, especially for larger-scale reactions, to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature. For slower reactions, the temperature can be carefully increased.[6]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired diazo compound.

Protocol 2: Conversion of Primary Amines to Azides

This protocol outlines a general procedure for the conversion of a primary amine to the corresponding azide.

Materials:

  • Primary amine substrate

  • Trisyl azide solution

  • Solvent (e.g., toluene)[4]

  • Copper(II) sulfate (CuSO₄) (catalytic amount)

  • Base (e.g., NaHCO₃)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 equiv.) in the solvent, add the base (e.g., NaHCO₃) and a catalytic amount of CuSO₄.

  • Addition of Trisyl Azide: Add the trisyl azide solution (1.0-1.2 equiv.) to the stirred mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification: Follow a standard aqueous work-up procedure similar to Protocol 1, followed by purification via column chromatography to isolate the azide product.

Data Presentation

The following tables summarize typical yields for trisyl azide-mediated diazo transfer reactions with various substrates. Note that yields are highly dependent on the specific substrate and reaction conditions.

Active Methylene Substrate Product Typical Yield (%) Reference
β-Ketoestersα-Diazo-β-ketoesters80-95[7][8]
β-Ketoamidesα-Diazo-β-ketoamides75-90[7]
Malonate EstersDiazomalonate esters85-98[7]
β-Ketosulfonesα-Diazo-β-ketosulfones70-85[7]
1,3-Diketones2-Diazo-1,3-diketones80-95[9]
Primary Amine Substrate Product Typical Yield (%) Reference
BenzylamineBenzyl azide>90[5]
Amino Acid EstersAzido Acid Esters80-90[4]
AnilinesAryl Azides70-85[10]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in trisyl azide-mediated diazo transfer.

reaction_mechanism Figure 1: Generalized Reaction Mechanism for Diazo Transfer to an Active Methylene Compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ActiveMethylene Active Methylene (R1-CH2-R2) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation TrisylAzide Trisyl Azide (Tris-SO2-N3) Adduct Tetrazene Adduct TrisylAzide->Adduct Base Base Base->Enolate ProtonatedBase Protonated Base Base->ProtonatedBase Enolate->Adduct Nucleophilic Attack DiazoCompound Diazo Compound (R1-C(N2)-R2) Adduct->DiazoCompound Elimination TrisylSulfonamide Trisyl Sulfonamide (Tris-SO2-NH2) Adduct->TrisylSulfonamide

Caption: Generalized reaction mechanism for diazo transfer.

experimental_workflow Figure 2: Experimental Workflow for Trisyl Azide Mediated Diazo Transfer Start Start ReactionSetup 1. Reaction Setup - Dissolve substrate in anhydrous solvent - Inert atmosphere Start->ReactionSetup BaseAddition 2. Add Base - Stir for 10-15 min ReactionSetup->BaseAddition AzideAddition 3. Add Trisyl Azide Solution - Dropwise addition BaseAddition->AzideAddition ReactionMonitoring 4. Monitor Reaction - TLC or LC-MS AzideAddition->ReactionMonitoring Workup 5. Aqueous Work-up - Quench, extract, wash, dry ReactionMonitoring->Workup Purification 6. Purification - Column chromatography Workup->Purification Product Isolated Diazo Product Purification->Product

Caption: A typical experimental workflow for diazo transfer.

Applications in Drug Development

The diazo compounds synthesized via trisyl azide-mediated diazo transfer are valuable precursors in drug development. They can undergo a variety of transformations, including:

  • Cyclopropanation: Reaction with alkenes to form cyclopropanes, a common motif in bioactive molecules.

  • Wolff Rearrangement: Conversion to ketenes, which can be trapped with various nucleophiles to generate carboxylic acid derivatives.

  • C-H Insertion: Intramolecular or intermolecular insertion into C-H bonds to form new carbon-carbon bonds.

  • Click Chemistry: The azide functionality, introduced from primary amines, is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, widely used for bioconjugation and the synthesis of triazole-containing drug candidates.[5][11]

The ability to efficiently introduce diazo or azide functionalities into complex molecules makes trisyl azide a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents.

References

Solvent Selection for Reactions with 2,4,6-Triisopropylbenzenesulfonyl Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly referred to as trisyl azide, is a sterically hindered and highly effective reagent for diazo transfer reactions and electrophilic aminations.[1] Its bulky 2,4,6-triisopropylphenyl group enhances its stability compared to other sulfonyl azides, making it a valuable tool in modern organic synthesis. The selection of an appropriate solvent is critical to ensure optimal reaction outcomes, including high yields, selectivities, and favorable reaction kinetics. This document provides detailed application notes, experimental protocols, and a guide to solvent selection for reactions involving 2,4,6-triisopropylbenzenesulfonyl azide.

General Principles of Solvent Selection

The choice of solvent for reactions with this compound is governed by several factors, including the solubility of reactants, the polarity of the transition state, and the potential for solvent participation in the reaction. Generally, polar aprotic solvents are favored for diazo transfer reactions.

A key study by Benati, Nanni, and Spagnolo investigated the influence of solvent polarity on the reaction of 2-ethoxycarbonyl-1-benzosuberone with various sulfonyl azides, including this compound. Their findings indicate that solvent polarity can significantly affect the distribution of products, particularly the competition between deacylating diazo transfer and other reaction pathways like azidation and Favorskii-type ring contraction.[2]

Diazo Transfer Reactions of β-Keto Esters

A primary application of this compound is the diazo transfer reaction with active methylene (B1212753) compounds, such as β-keto esters, to furnish α-diazo-β-keto esters. These products are versatile intermediates in organic synthesis.

Solvent Effects on Product Distribution

The reaction of 2-ethoxycarbonyl-1-benzosuberone with this compound in the presence of triethylamine (B128534) was studied in three different solvents: N,N-dimethylformamide (DMF), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). The primary product of this reaction is the corresponding α-diazo keto ester, with a potential side product arising from azidation. The yields of these products are summarized in the table below.

SolventDielectric Constant (ε)ProductYield (%)
N,N-Dimethylformamide (DMF)36.7Diazo Transfer Product75[2]
Azidation Product10[2]
Acetonitrile37.5Diazo Transfer Product70[2]
Azidation Product12[2]
Tetrahydrofuran (THF)7.6Diazo Transfer Product65[2]
Azidation Product15[2]

Data sourced from Benati, L., Nanni, D., & Spagnolo, P. (1999). Reactions of Benzocyclic β-Keto Esters with Sulfonyl Azides. 2. 1 Further Insight into the Influence of Azide Structure and Solvent on the Reaction Course. The Journal of Organic Chemistry, 64(14), 5132–5138.[2]

The data indicates that highly polar aprotic solvents like DMF and acetonitrile favor the desired diazo transfer reaction, leading to higher yields of the α-diazo keto ester.[2] The less polar solvent, THF, resulted in a slightly lower yield of the diazo transfer product and a higher proportion of the azidation side product.[2]

Experimental Protocols

Protocol 1: General Procedure for Diazo Transfer to a β-Keto Ester

This protocol is adapted from the work of Benati, Nanni, and Spagnolo.[2]

Materials:

  • 2-Ethoxycarbonyl-1-benzosuberone (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Solvent (N,N-Dimethylformamide, Acetonitrile, or Tetrahydrofuran)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 2-ethoxycarbonyl-1-benzosuberone in the chosen solvent at 0 °C, add triethylamine.

  • Add a solution of this compound in the same solvent dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-diazo-β-keto ester.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for reactions involving this compound.

SolventSelection cluster_solvents Common Solvents A Define Reaction Type (e.g., Diazo Transfer, Electrophilic Amination) B Consider Substrate Properties (Solubility, Steric Hindrance, Electronic Effects) A->B C Initial Solvent Screening (Polar Aprotic Solvents Recommended) B->C DMF DMF C->DMF High Polarity ACN Acetonitrile C->ACN High Polarity THF THF C->THF Moderate Polarity DCM Dichloromethane C->DCM Moderate Polarity D Analyze Preliminary Results (Yield, Purity, Reaction Time) E Optimize Reaction Conditions (Temperature, Concentration, Base) D->E F Final Solvent Selection and Scale-up E->F DMF->D ACN->D THF->D DCM->D

Caption: A workflow for solvent selection in reactions with trisyl azide.

Safety Information

This compound is a potentially explosive compound and should be handled with care. It is recommended to use it in solution and avoid heating the neat compound. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Catalytic Systems for Triazole Synthesis via Azide-Alkyne Cycloaddition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering practical guidance on the selection of catalytic systems and the execution of key experiments. The content covers the most prominent catalytic methodologies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to Azide-Alkyne Cycloaddition

The azide-alkyne Huisgen cycloaddition is a powerful 1,3-dipolar cycloaddition reaction that forms a stable 1,2,3-triazole ring. While the thermal reaction requires elevated temperatures and often yields a mixture of regioisomers, the development of catalytic systems has revolutionized its application, establishing it as the cornerstone of "click chemistry".[1] These catalytic reactions are characterized by their high efficiency, broad substrate scope, and tolerance of a wide range of functional groups, making them invaluable tools in drug discovery, bioconjugation, and materials science.[2]

This guide will delve into the specifics of the three major catalytic systems, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate their implementation in the laboratory.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used variant of the azide-alkyne cycloaddition, affording exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[2] The reaction is renowned for its reliability, high yields, and compatibility with aqueous solvents, making it highly suitable for bioconjugation applications.[3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[4] The use of chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[3]

Catalytic Cycle of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) to form a six-membered metallacycle. Subsequent rearrangement and protonolysis yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Alkyne Alkyne Alkyne Alkyne->Copper_Acetylide Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Protonation Protonation Metallacycle->Protonation Triazole 1,4-Triazole Protonation->Triazole Triazole->Cu(I) Product Release

Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data for CuAAC Reactions

The following table summarizes representative quantitative data for CuAAC reactions under various conditions, highlighting the effects of different ligands, solvents, and catalyst loadings.

Azide SubstrateAlkyne SubstrateCatalyst System (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Benzyl AzidePhenylacetyleneCuSO₄·5H₂O (1)Sodium Ascorbate (5)t-BuOH/H₂O (1:1)RT891
1-Azidohexane1-OctyneCuI (2)NoneTHFRT1285
4-Azidobutan-1-olPropargyl alcoholCuSO₄·5H₂O (5)THPTA (25)H₂ORT1>95
Azido-PEG-BiotinAlkyne-modified PeptideCuSO₄·5H₂O (10)TBTA (50)DMSO/H₂O (3:1)RT488
Benzyl AzidePhenylacetyleneCu(OAc)₂ (5)Sodium Ascorbate (10)H₂O250.598
Experimental Protocols for CuAAC

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using TBTA as a stabilizing ligand.

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.2 equiv)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (0.05 equiv)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • In a reaction vessel, dissolve the azide and the terminal alkyne in a 1:1 mixture of t-BuOH and water.

  • Add TBTA to the reaction mixture.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

This protocol is adapted for the conjugation of an alkyne-modified biomolecule to an azide-containing molecule in an aqueous environment using the water-soluble ligand THPTA.[4]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • Azide-containing molecule

  • 200 mM THPTA stock solution in water

  • 100 mM CuSO₄ stock solution in water

  • 100 mM Sodium ascorbate stock solution in water (freshly prepared)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the biomolecule solution in PBS at a suitable concentration.

  • Prepare a premix of CuSO₄ and THPTA by combining the stock solutions in a 1:5 molar ratio (e.g., for a final copper concentration of 1 mM, use 5 mM THPTA).

  • Add the azide-containing molecule to the biomolecule solution (a 1.5 to 4-fold molar excess is a good starting point).

  • Add the copper/THPTA premix to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).

  • Incubate the reaction at room temperature for 30-60 minutes.

  • The labeled biomolecule can be purified from excess reagents using appropriate methods such as dialysis, size-exclusion chromatography, or spin filtration.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselectivity to CuAAC, exclusively yielding 1,5-disubstituted 1,2,3-triazoles.[5] A key advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles.[6] The most common catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)].[7]

Catalytic Cycle of RuAAC

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination to release the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[8]

RuAAC_Catalytic_Cycle cluster_cycle RuAAC Catalytic Cycle Ru(II) Ru(II) Ruthenacycle Six-membered Ruthenacycle Intermediate Ru(II)->Ruthenacycle + Alkyne + Azide Alkyne_Azide Alkyne + Azide Alkyne_Azide->Ruthenacycle Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Triazole 1,5-Triazole Reductive_Elimination->Triazole Triazole->Ru(II) Product Release

Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Quantitative Data for RuAAC Reactions

The following table presents a summary of quantitative data for various RuAAC reactions, demonstrating the versatility of this catalytic system.

Azide SubstrateAlkyne SubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
Benzyl AzidePhenylacetyleneCpRuCl(PPh₃)₂ (2)Dioxane70295
1-Azidobutane1-HeptyneCpRuCl(COD) (1)DCE45192
Phenyl AzideDiphenylacetylene[CpRuCl]₄ (2.5)DMF110 (MW)0.3385
Benzyl Azide1-Phenyl-1-propyneCpRuCl(PPh₃)₂ (2)Benzene80280
(2-Azidoethyl)benzeneMethyl propiolateCp*RuCl(COD) (1)Toluene60389

DCE: 1,2-Dichloroethane (B1671644); DMF: Dimethylformamide; MW: Microwave irradiation[5][9]

Experimental Protocol for RuAAC

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[5]

Materials:

  • Azide (1.0 equiv)

  • Alkyne (1.1 equiv)

  • Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)] (1-2 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

  • Silica gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the azide and the alkyne.

  • Add anhydrous DCE to achieve a concentration of approximately 0.1 M with respect to the azide.

  • Purge the solution with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the [Cp*RuCl(COD)] catalyst.

  • Heat the reaction mixture to 45 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. The reaction should be performed in a well-ventilated fume hood.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free click chemistry reaction that relies on the high ring strain of cyclooctynes to react with azides.[10] This bioorthogonal reaction is ideal for applications in living systems as it obviates the need for a cytotoxic copper catalyst.[11] The reaction rate is highly dependent on the structure of the cyclooctyne, with various derivatives such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) offering different reactivity profiles.[12][13]

General Workflow for SPAAC

The workflow for SPAAC typically involves the functionalization of one molecule with a strained alkyne and another with an azide, followed by their direct mixing to form the triazole linkage.

SPAAC_Workflow cluster_workflow SPAAC General Workflow Molecule_A Molecule A Functionalized_A Alkyne-Functionalized Molecule A Molecule_A->Functionalized_A Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Functionalized_A Mixing Mixing Functionalized_A->Mixing Molecule_B Molecule B Functionalized_B Azide-Functionalized Molecule B Molecule_B->Functionalized_B Azide Azide Azide->Functionalized_B Functionalized_B->Mixing Conjugate Triazole Conjugate Mixing->Conjugate

References

Troubleshooting & Optimization

Technical Support Center: Diazo Transfer Reactions with Trisyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazo transfer reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments using 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide).

Frequently Asked Questions (FAQs)

Q1: What is trisyl azide and why is it used in diazo transfer reactions?

Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is an organic reagent used for the transfer of a diazo group (=N₂) to a substrate. It is particularly valuable in the synthesis of α-diazo carbonyl compounds and for the conversion of primary amines to azides. Its bulky triisopropylphenyl group can influence reactivity and selectivity. It is often used in the asymmetric synthesis of unnatural amino acids.[1]

Q2: What are the main safety precautions when working with trisyl azide?

Trisyl azide, like other organic azides, is a potentially explosive and toxic compound.[1] It can be sensitive to heat and shock. Always handle it with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated fume hood. Avoid heating the compound unless specified in a validated protocol. It is recommended to prepare the reagent fresh or use commercially available solutions.

Q3: What is the primary byproduct of a diazo transfer reaction with trisyl azide?

The primary byproduct is the corresponding sulfonamide, 2,4,6-triisopropylbenzenesulfonamide (B26303). This byproduct is formed after the transfer of the diazo group to the substrate. The presence of this byproduct can sometimes complicate product purification.

Q4: How can I monitor the progress of my diazo transfer reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. Additionally, IR spectroscopy can be a useful tool to track the appearance of the characteristic azide peak of the diazo product (typically around 2100-2140 cm⁻¹) and the disappearance of the azide peak from trisyl azide.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Diazo Product

Potential Causes & Recommended Solutions

  • Inefficient Deprotonation: The base may not be strong enough to deprotonate your substrate, especially if it is not a highly activated methylene (B1212753) compound.

    • Solution: Switch to a stronger, non-nucleophilic base. While triethylamine (B128534) (NEt₃) is common, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective, particularly for less acidic substrates.[2][3]

  • Incorrect Stoichiometry: An insufficient amount of trisyl azide or base will lead to an incomplete reaction.

    • Solution: While older protocols often used a large excess of the azide reagent, this can complicate purification.[3] A good starting point is to use 1.0-1.2 equivalents of trisyl azide and at least one equivalent of a suitable base.[4] For valuable or late-stage substrates, increasing the equivalents of the azide reagent may be necessary to drive the reaction to completion.[3]

  • Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures, leading to a very slow reaction rate.

    • Solution: Gradually increase the reaction temperature. For some systems, moving from room temperature to 35-45 °C can significantly improve the rate and yield.[2][5] However, be cautious of potential decomposition of the azide reagent and product at higher temperatures.

  • Poor Reagent/Substrate Solubility: If the substrate, base, or trisyl azide is not fully dissolved, the reaction will be slow and inefficient.

Issue 2: Presence of Impurities and Byproducts

Potential Causes & Recommended Solutions

  • Sulfonamide Byproduct: The 2,4,6-triisopropylbenzenesulfonamide byproduct is inherent to the use of trisyl azide.

    • Solution 1: Chromatographic Purification: The sulfonamide byproduct can typically be removed by flash column chromatography on silica (B1680970) gel.[4]

    • Solution 2: Aqueous Wash: An aqueous wash with a mild base (e.g., saturated NaHCO₃ or a dilute KOH solution) during the workup can help remove the acidic sulfonamide byproduct.[4]

  • Degradation of Starting Material or Product: Base-sensitive substrates or products may degrade under the reaction conditions.

    • Solution: Use the minimum effective amount of base and run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a milder base if possible.

Quantitative Data on Diazo Transfer Reactions

The yield of diazo transfer reactions is highly dependent on the substrate, sulfonyl azide reagent, base, and reaction conditions. The following table summarizes yields from various diazo transfer reactions to illustrate these effects.

SubstrateDiazo Transfer ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-Diketonep-NBSADBUAcetonitrile45-54[5]
1,3-DiketoneTsN₃DBUAcetonitrile45-53[5]
β-KetonitrileTfN₃Et₃NDichloromethaneRT-85[5]
β-HydroxyenoneTfN₃Et₃NDichloromethaneRT-94[5]
Methyl 2-chlorophenylacetateTsN₃DBUAcetonitrile252069[2]
Protected 6-aminopenicillanateTfN₃Et₃NTolueneRT1.5-2.554[6]

Note: p-NBSA = p-nitrobenzenesulfonyl azide; TsN₃ = tosyl azide; TfN₃ = triflyl azide; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; Et₃N = triethylamine; RT = Room Temperature.

Experimental Protocols

General Protocol for Diazo Transfer to an Active Methylene Compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add the base (e.g., DBU or triethylamine, 1.1 eq.) dropwise while stirring.

  • Addition of Trisyl Azide: In a separate flask, dissolve trisyl azide (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 35 °C) can be applied.[2]

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate it from the sulfonamide byproduct.

Visual Guides

Troubleshooting_Workflow start Low or No Yield in Diazo Transfer Reaction check_base Is the base strong enough for your substrate's pKa? start->check_base check_stoichiometry Are the equivalents of base and trisyl azide sufficient (e.g., >1.0 eq)? check_base->check_stoichiometry Yes use_stronger_base Action: Use a stronger base like DBU. check_base->use_stronger_base No check_temp Is the reaction temperature adequate? check_stoichiometry->check_temp Yes increase_equivalents Action: Increase equivalents of trisyl azide and/or base. check_stoichiometry->increase_equivalents No check_solubility Are all reagents fully dissolved? check_temp->check_solubility Yes increase_temp Action: Cautiously increase reaction temperature (e.g., to 35-45 °C). check_temp->increase_temp No change_solvent Action: Change solvent or use co-solvent to improve solubility. check_solubility->change_solvent No end Re-evaluate and monitor reaction check_solubility->end Yes use_stronger_base->end increase_equivalents->end increase_temp->end change_solvent->end

Caption: Troubleshooting workflow for low yield diazo transfer reactions.

Experimental_Workflow prep 1. Dissolve Substrate in Anhydrous Solvent cool 2. Cool to 0 °C prep->cool add_base 3. Add Base (e.g., DBU) Dropwise cool->add_base add_azide 4. Add Trisyl Azide Solution Dropwise add_base->add_azide react 5. Stir at RT (or heat if needed) & Monitor by TLC add_azide->react workup 6. Quench with NaHCO₃ (aq) and Extract react->workup purify 7. Dry, Concentrate, and Purify via Chromatography workup->purify

Caption: General experimental workflow for diazo transfer with trisyl azide.

References

Technical Support Center: 2,4,6-Triisopropylbenzenesulfonyl Azide in Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for troubleshooting common issues and answering frequently asked questions related to the use of 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide) in experimental settings. Trisyl azide is a powerful reagent for diazo transfer reactions but requires careful handling due to its hazardous nature.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during diazo transfer reactions with 2,4,6-triisopropylbenzenesulfonyl azide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have proceeded to completion. 2. Suboptimal base: The base used may not be strong enough to deprotonate the active methylene (B1212753) compound. 3. Low reaction temperature: The reaction rate may be too slow at the temperature employed. 4. Poor reagent quality: The trisyl azide may have degraded due to improper storage.1. Monitor reaction progress: Use TLC or LC-MS to track the consumption of the starting material. 2. Base selection: Employ a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KHMDS (Potassium bis(trimethylsilyl)amide). 3. Temperature adjustment: Gradually increase the reaction temperature, but with caution due to the thermal instability of trisyl azide. 4. Reagent verification: Use a fresh bottle of trisyl azide or verify the purity of the existing stock.
Presence of 2,4,6-Triisopropylbenzenesulfonamide (B26303) Byproduct This is the most common byproduct, formed from the sulfonyl azide after the diazo transfer.Purification: - Aqueous workup: Wash the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonamide. - Chromatography: If the aqueous wash is insufficient, purify the product using column chromatography on silica (B1680970) gel.
Formation of Other Side Products 1. Reaction with solvent: In certain cases, the solvent can react with the reagents or intermediates. For example, using chlorinated solvents like dichloromethane (B109758) can lead to the formation of explosive diazidomethane.[1] 2. Substrate decomposition: The substrate may be unstable under the reaction conditions.1. Solvent choice: Acetonitrile and THF are common and generally safe solvents for diazo transfer reactions. Avoid chlorinated solvents. 2. Reaction conditions: If the substrate is sensitive, consider running the reaction at a lower temperature or for a shorter duration.
Difficulty in Product Isolation The desired product may be difficult to separate from the reaction mixture.Optimize workup and purification: - Ensure complete removal of the sulfonamide byproduct as described above. - If the product is an oil, consider converting it to a solid derivative for easier handling and purification, if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in diazo transfer reactions using this compound?

A1: The primary byproduct is 2,4,6-triisopropylbenzenesulfonamide. This is formed from the "spent" trisyl azide reagent after it has transferred the diazo group to the substrate.

Q2: How can I remove the 2,4,6-triisopropylbenzenesulfonamide byproduct from my reaction mixture?

A2: 2,4,6-triisopropylbenzenesulfonamide is acidic and can typically be removed by washing the organic reaction mixture with an aqueous basic solution, such as saturated sodium bicarbonate. For less polar products, extraction with a dilute aqueous sodium hydroxide (B78521) solution can be effective. If these methods are not sufficient, column chromatography is a reliable purification technique.

Q3: What are the critical safety precautions when working with this compound?

A3: this compound is a potentially explosive compound, particularly when heated. It is also toxic if swallowed.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating the solid reagent, and be cautious of friction and shock. It is often supplied and handled as a solution in a solvent like toluene (B28343) to mitigate its explosive hazard.[3]

Q4: What are the recommended storage conditions for this compound?

A4: It should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. The recommended storage temperature is typically 2-8°C.

Q5: Can I use other sulfonyl azides for my diazo transfer reaction, and what are the differences?

A5: Yes, other sulfonyl azides like tosyl azide (p-toluenesulfonyl azide) and mesyl azide (methanesulfonyl azide) are also commonly used. The choice of reagent can influence the reaction rate and ease of purification. Trisyl azide is often favored due to the steric bulk of the triisopropylphenyl group, which can sometimes lead to cleaner reactions. However, the resulting 2,4,6-triisopropylbenzenesulfonamide byproduct is more lipophilic than p-toluenesulfonamide, which might make its removal from non-polar products more challenging.

Data Presentation

While specific quantitative data for side product formation with this compound is not extensively reported under a variety of conditions, the primary byproduct is consistently identified as 2,4,6-triisopropylbenzenesulfonamide. The yield of this byproduct is stoichiometrically related to the consumption of the trisyl azide reagent.

Parameter Observation Implication for Byproduct Formation
Reagent Stoichiometry Using a minimal excess (e.g., 1.05-1.1 equivalents) of trisyl azide is often sufficient for complete reaction.[4]Minimizes the amount of residual sulfonamide byproduct to be removed during purification.
Reaction Completion Incomplete reactions will result in unreacted trisyl azide.Quenching the reaction is necessary to safely handle the mixture and avoid potential hazards from the remaining azide.
Purification Method Aqueous basic wash and/or silica gel chromatography.Effective for the removal of the 2,4,6-triisopropylbenzenesulfonamide byproduct.

Experimental Protocols

Detailed Methodology for a General Diazo Transfer Reaction with this compound

This protocol is a general guideline for a diazo transfer reaction onto an active methylene compound. Reaction conditions should be optimized for each specific substrate.

Materials:

  • Active methylene compound (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., Acetonitrile or THF)

  • Base (e.g., DBU, 1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the base to the solution and stir for 10-15 minutes.

  • In a separate flask, dissolve the this compound in a minimal amount of the anhydrous solvent.

  • Add the trisyl azide solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove the 2,4,6-triisopropylbenzenesulfonamide byproduct.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

Diazo_Transfer_Workflow General Workflow for Diazo Transfer Reactions with Trisyl Azide cluster_prep Reaction Setup cluster_reaction Diazo Transfer cluster_workup Workup & Purification start Dissolve Active Methylene Compound in Anhydrous Solvent cool Cool to 0°C start->cool add_base Add Base (e.g., DBU) cool->add_base add_azide Add Trisyl Azide Solution add_base->add_azide react Stir at Room Temperature (Monitor by TLC/LC-MS) add_azide->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with NaHCO₃ (aq) (Removes Sulfonamide Byproduct) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry and Concentrate wash_brine->dry purify Column Chromatography (if necessary) dry->purify final_product Pure Diazo Product purify->final_product

Caption: Workflow for diazo transfer reactions using trisyl azide.

Side_Reaction_Pathway Main Reaction vs. Byproduct Formation cluster_reactants Reactants cluster_products Products substrate Active Methylene Compound (R₂CH₂) base Base substrate->base Deprotonation trisyl_azide 2,4,6-Triisopropylbenzenesulfonyl Azide (Tris-SO₂N₃) diazo_product Desired Diazo Product (R₂C=N₂) trisyl_azide->diazo_product Diazo Transfer sulfonamide_byproduct 2,4,6-Triisopropylbenzenesulfonamide (Tris-SO₂NH₂) trisyl_azide->sulfonamide_byproduct Byproduct Formation base->trisyl_azide Facilitates Reaction

Caption: Main reaction pathway and byproduct formation.

References

Technical Support Center: Purification of Diazo Compounds Synthesized with Trisyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of diazo compounds synthesized using 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide).

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I need to remove after a diazo transfer reaction with trisyl azide?

A1: The main byproduct is 2,4,6-triisopropylbenzenesulfonamide (B26303), which is formed from the trisyl azide reagent during the reaction. This sulfonamide is generally non-polar.

Q2: What is the most common method for purifying my diazo compound?

A2: Flash column chromatography on silica (B1680970) gel is the most widely used and effective method for separating diazo compounds from the trisylsulfonamide byproduct.[1][2] The separation relies on the polarity difference between your desired product and the non-polar sulfonamide.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the separation. It allows you to identify the fractions containing your purified diazo compound.

Q4: Are there alternative purification methods to column chromatography?

A4: Yes, depending on the properties of your diazo compound, you may be able to use crystallization or liquid-liquid extraction. These methods can be effective if there is a significant difference in solubility or acidity/basicity between your product and the trisylsulfonamide byproduct.

Q5: How do I visualize my diazo compound and the trisylsulfonamide byproduct on a TLC plate?

A5: Many diazo compounds are colored (typically yellow or orange), making them visible to the naked eye. For colorless compounds, UV light can be used if the compound is UV-active.[3][4] The trisylsulfonamide byproduct is also often UV-active. Staining with potassium permanganate (B83412) or p-anisaldehyde can also be used to visualize both spots.[5][6]

Q6: What are the safety precautions I should take when working with trisyl azide and diazo compounds?

A6: Both trisyl azide and diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.[2] Avoid heat, friction, and shock. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is recommended to work behind a blast shield, especially when working on a larger scale.

Troubleshooting Guides

Problem 1: Poor separation of the diazo compound and trisylsulfonamide by flash chromatography.
  • Question: I am running a flash column, but my diazo compound and the trisylsulfonamide byproduct are eluting together. What can I do?

  • Answer: This issue typically arises from an inappropriate solvent system. The goal is to find a solvent system where the diazo compound has a significantly lower Rf value than the non-polar trisylsulfonamide.

    • Solution 1: Adjust the solvent system. Decrease the polarity of the eluent. Since the trisylsulfonamide is non-polar, a less polar solvent system will cause it to elute much faster, while your (likely more polar) diazo compound will be retained longer on the silica gel. Start with a low polarity eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a high percentage of hexane) and gradually increase the polarity.

    • Solution 2: Use a different stationary phase. If silica gel is not providing adequate separation, consider using alumina. Alumina has different selectivity and may improve the separation.

    • Solution 3: Employ a gradient elution. Start with a very non-polar solvent and gradually increase the polarity. This can help to first wash out the non-polar trisylsulfonamide, and then elute your more polar diazo compound.

Problem 2: My diazo compound is decomposing on the silica gel column.
  • Question: I see streaking on my TLC plate and a lower than expected yield after column chromatography. I suspect my diazo compound is not stable on silica gel. What should I do?

  • Answer: Some diazo compounds can be sensitive to the acidic nature of silica gel.

    • Solution 1: Deactivate the silica gel. You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 1-2%).

    • Solution 2: Use an alternative stationary phase. Alumina is less acidic than silica gel and can be a good alternative for acid-sensitive compounds.

    • Solution 3: Minimize contact time. Run the column as quickly as possible without sacrificing separation. A shorter residence time on the column can reduce the extent of decomposition.

    • Solution 4: Consider non-chromatographic purification. If your compound is highly sensitive, explore purification by crystallization or extraction.

Problem 3: I am having difficulty removing the trisylsulfonamide byproduct by extraction.
  • Question: I tried to use liquid-liquid extraction to remove the trisylsulfonamide, but it remains in the organic layer with my product. How can I improve this?

  • Answer: Standard liquid-liquid extraction may not be effective if both the diazo compound and the sulfonamide have similar solubilities.

    • Solution 1: Acid/base extraction. While trisylsulfonamide itself is not particularly acidic or basic, some sulfonamides can be deprotonated with a strong base. You could attempt to wash the organic layer with an aqueous solution of a strong, non-nucleophilic base to see if the sulfonamide salt can be extracted into the aqueous layer. This is generally less effective for sterically hindered sulfonamides like trisylsulfonamide.

    • Solution 2: Use immiscible solvents with different polarities. If your diazo compound is significantly more polar than the trisylsulfonamide, you might be able to use a biphasic system of a polar solvent (like acetonitrile (B52724) or methanol) and a non-polar solvent (like hexane). The non-polar sulfonamide may preferentially partition into the hexane layer, while your more polar product stays in the polar solvent layer.[7]

Data Presentation

Table 1: Comparison of Purification Methods for a Generic Diazo Compound

Purification MethodTypical Recovery of Diazo CompoundPurity of Diazo CompoundKey AdvantageKey Disadvantage
Flash Chromatography70-95%>98%High resolution and widely applicableCan be time-consuming and may lead to product decomposition
Crystallization50-80%>99%Yields highly pure productRequires a solid, crystalline product and a suitable solvent
Liquid-Liquid Extraction60-90%90-98%Fast and simpleLower resolution than chromatography

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the diazo compound is more polar than the non-polar 2,4,6-triisopropylbenzenesulfonamide byproduct.

  • TLC Analysis:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (start with a 9:1 ratio and adjust as needed to get good separation).

    • Visualize the spots. The non-polar trisylsulfonamide should have a higher Rf value than the diazo compound. The ideal solvent system for column chromatography will give an Rf of ~0.2-0.3 for the diazo compound.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • The non-polar trisylsulfonamide will elute first.

    • Once the sulfonamide has been completely eluted, you can either continue with the same solvent system or gradually increase the polarity to elute your diazo compound faster.

  • Product Isolation:

    • Combine the fractions containing the pure diazo compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Crystallization

This method is suitable if the diazo compound is a solid and a suitable crystallization solvent can be found.

  • Solvent Screening:

    • In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the crude product when hot but not when cold. The trisylsulfonamide should ideally remain in solution upon cooling or be soluble enough to be removed with the mother liquor.

  • Crystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Crude Reaction Mixture (Diazo Compound + Trisylsulfonamide) tlc TLC Analysis to determine separation start->tlc chromatography Flash Column Chromatography (Silica Gel) tlc->chromatography Good Separation crystallization Crystallization tlc->crystallization Solid Product extraction Liquid-Liquid Extraction tlc->extraction Polarity Difference pure_product Purified Diazo Compound chromatography->pure_product waste Trisylsulfonamide Byproduct chromatography->waste crystallization->pure_product crystallization->waste in mother liquor extraction->pure_product extraction->waste

Caption: General workflow for the purification of diazo compounds.

troubleshooting_logic cluster_chromatography Flash Chromatography Issues cluster_extraction Extraction Issues start Problem: Poor Purification poor_sep Poor Separation start->poor_sep decomposition Product Decomposition start->decomposition no_separation Byproduct remains in organic layer start->no_separation adjust_solvent Solution: Decrease Polarity poor_sep->adjust_solvent Cause: Incorrect Eluent deactivate_silica Solution: Add Base (e.g., Et3N) decomposition->deactivate_silica Cause: Acidic Silica biphasic_extraction Solution: Use Hexane/Acetonitrile no_separation->biphasic_extraction Cause: Similar Solubility

Caption: Troubleshooting logic for common purification problems.

References

troubleshooting failed diazo transfer reactions with trisyl azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazo transfer reactions utilizing 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is trisyl azide and why is it used in diazo transfer reactions?

Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is an organic azide used as a reagent to transfer a diazo group (=N₂) to an active methylene (B1212753) compound or to introduce an azide group (-N₃) onto a substrate. It is particularly noted for its use in the stereoselective synthesis of α-amino acids, where it transfers an azide group to a chiral enolate.[1] The bulky 2,4,6-triisopropylphenyl group can influence the stereochemical outcome of the reaction.

Q2: What are the primary safety concerns when working with trisyl azide?

Trisyl azide is a potentially explosive and toxic compound.[1] It is sensitive to heat and shock.[2] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be protected from heat and light, and the reagent should be stored at 2-8°C.[3]

Q3: My diazo transfer reaction with trisyl azide failed. What are the most common causes?

Reaction failure can stem from several factors:

  • Inactive Substrate: The proton at the active methylene position may not be acidic enough for deprotonation under the reaction conditions.

  • Inappropriate Base: The base used may not be strong enough to deprotonate the substrate.

  • Degraded Trisyl Azide: Trisyl azide can decompose over time, especially if not stored properly.

  • Incorrect Stoichiometry: An insufficient amount of trisyl azide or base will lead to incomplete conversion.

  • Low Reaction Temperature: The reaction may be too slow at the temperature employed.

Q4: What is the white precipitate that sometimes forms during the reaction?

The white precipitate is likely the sulfonamide byproduct of the reaction, 2,4,6-triisopropylbenzenesulfonamide. Its removal is a key step in the purification of the desired diazo compound.

Q5: How can I monitor the progress of my diazo transfer reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction. The disappearance of the starting material (the active methylene compound) and the appearance of a new spot corresponding to the diazo product can be tracked. The azide stretch in the IR spectrum (around 2100 cm⁻¹) of the diazo transfer reagent can also be monitored for its disappearance.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during diazo transfer reactions with trisyl azide.

TroubleshootingFlowchart start Reaction Failed or Low Yield check_reagents 1. Check Reagents and Substrate start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Verify purity and integrity of starting material and trisyl azide. Consider fresh reagent. check_reagents->reagent_purity Purity? substrate_activity Is the substrate's α-proton acidic enough? (pKa) Consider derivatization to increase acidity. check_reagents->substrate_activity Activity? check_workup 3. Analyze Work-up and Purification check_conditions->check_workup Conditions OK base_strength Is the base strong enough? (e.g., DBU, KHMDS vs. Et3N) Ensure anhydrous conditions. check_conditions->base_strength Base? stoichiometry Check molar ratios. Use a slight excess (1.1-1.2 eq) of trisyl azide. check_conditions->stoichiometry Ratios? temperature Is the reaction too cold? Consider slowly warming to RT or slightly above. check_conditions->temperature Temp? solvent Is the solvent appropriate? (e.g., Acetonitrile, THF) Ensure all reagents are soluble. check_conditions->solvent Solvent? workup_quench Was the reaction properly quenched? (e.g., with water or sat. aq. NH4Cl) check_workup->workup_quench Quenching? purification_loss Is the product being lost during purification? Consider alternative chromatography (e.g., neutral alumina) or crystallization. check_workup->purification_loss Purification? byproduct_issue Is the sulfonamide byproduct difficult to remove? Optimize chromatography or consider an aqueous basic wash. check_workup->byproduct_issue Byproduct? reagent_purity->check_conditions substrate_activity->check_conditions base_strength->check_workup stoichiometry->check_workup temperature->check_workup solvent->check_workup success Problem Solved workup_quench->success purification_loss->success byproduct_issue->success

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for diazo transfer reactions with sulfonyl azides. While specific data for trisyl azide is limited in comparative studies, the data for tosyl azide and methanesulfonyl azide provide a useful benchmark.

Substrate TypeDiazo Transfer ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
β-KetoesterMethanesulfonyl AzideTriethylamineAcetonitrile/Water252.1High Conv.--INVALID-LINK--
β-KetoesterMethanesulfonyl AzideTriethylamineAcetonitrile20-402.568-70--INVALID-LINK--
Active MethyleneTosyl AzideTriethylamineAcetonitrileRT-up to 94[5]
Chiral ImideTrisyl AzideKHMDSTHF-78 to 0291[Evans, D. A., et al. J. Am. Chem. Soc.1990 , 112, 5290-5313]

Experimental Protocols

General Protocol for Diazo Transfer to a β-Ketoester using Trisyl Azide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-Ketoester (1.0 equiv)

  • Trisyl azide (1.1-1.2 equiv)

  • Anhydrous base (e.g., triethylamine, DBU, 1.2-1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

ExperimentalWorkflow prep_substrate prep_substrate add_base add_base prep_substrate->add_base add_azide add_azide add_base->add_azide react react add_azide->react quench quench react->quench extract extract quench->extract wash wash extract->wash dry dry wash->dry concentrate concentrate dry->concentrate chromatography chromatography concentrate->chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-ketoester (1.0 equiv) in the chosen anhydrous solvent. Add the base (1.2-1.5 equiv) and cool the mixture to 0 °C in an ice bath.

  • Addition of Trisyl Azide: In a separate flask, dissolve trisyl azide (1.1-1.2 equiv) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography. The sulfonamide byproduct can often be removed with a non-polar eluent, with the desired diazo compound eluting with a more polar solvent system. In some cases, washing the organic layer with a dilute aqueous base solution during work-up can help remove the acidic sulfonamide byproduct.[4]

Note: For substrates with low acidity, a stronger base such as potassium bis(trimethylsilyl)amide (KHMDS) may be required, and the reaction is typically run at lower temperatures (e.g., -78 °C to 0 °C).

Signaling Pathways and Reaction Mechanisms

The diazo transfer reaction proceeds via a base-mediated mechanism. The base deprotonates the active methylene compound to form an enolate, which then acts as a nucleophile.

RO \ || C=C-R' / H

>];

}

enolate [label=<

RO- \ | C-C=R' /

];

trisyl_azide [label=<

Tris-S(=O)₂-N=N+=N-

];

intermediate [label="[Intermediate]"];

product [label=<

RO \ || C-C-R' / N₂

];

byproduct [label="Tris-S(=O)₂-NH₂"];

substrate -> enolate [label="+ Base\n- HB⁺"]; enolate -> intermediate [label="+ Trisyl Azide"]; intermediate -> product [label="- Tris-S(=O)₂-NH⁻"];

{rank=same; product; byproduct;} } A simplified mechanism of base-mediated diazo transfer.

References

optimizing reaction conditions for trisyl azide with sensitive substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing diazo transfer reactions using 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide), particularly with sensitive substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is trisyl azide and what are its primary applications?

A1: Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is an organic reagent used for the transfer of a diazo group (=N₂) to a substrate. Its primary application is in electrophilic amination reactions, which are crucial for the synthesis of unnatural amino acids. It provides an efficient alternative to electrophilic halogenation followed by nucleophilic substitution with an azide anion.

Q2: What makes trisyl azide a good choice for diazo transfer reactions?

A2: The bulky 2,4,6-triisopropylbenzenesulfonyl group can influence the reactivity and selectivity of the azide transfer. While specific data on trisyl azide's advantages over other sulfonyl azides is nuanced, the steric hindrance can be beneficial in certain applications, potentially leading to higher selectivity.

Q3: What are the main safety concerns associated with trisyl azide?

A3: Like many sulfonyl azides, trisyl azide can be hazardous and has poor shelf life due to thermal instability.[1] It is classified as an explosive and toxic substance. It is crucial to handle trisyl azide with appropriate personal protective equipment in a well-ventilated fume hood and to be aware of its potential for thermal decomposition.

Q4: Can trisyl azide be used with base-sensitive substrates?

A4: Yes, but careful optimization of the base and reaction conditions is required. For base-sensitive substrates, such as certain α,β-enones, weaker bases or alternative methods may be necessary to prevent decomposition or side reactions.[2]

Troubleshooting Guide

Issue 1: Low or No Yield of the Diazo Product

Q: I am not getting the expected yield of my diazo compound. What are the possible causes and how can I improve the yield?

A: Low or no yield in a diazo transfer reaction with trisyl azide can stem from several factors. Here's a systematic approach to troubleshooting:

  • Substrate Reactivity: The acidity of the α-proton on your substrate is critical. If the pKa is too high, deprotonation by the base will be inefficient.

    • Solution: Consider using a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in place of triethylamine (B128534) (Et₃N).[2] For substrates that are poor nucleophiles, activation may be necessary. For ketones, for example, a "deformylative diazo transfer" can be employed where the ketone is first formylated to increase its acidity.[2]

  • Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Solution: While many diazo transfer reactions are run at room temperature, some substrates may require heating. However, be cautious as trisyl azide is thermally sensitive.[1] Acetonitrile (B52724) is a common solvent, but others like dichloromethane (B109758) can also be used. Optimization of reaction time is also crucial and should be monitored by TLC or LC-MS.

  • Reagent Stoichiometry: Using an insufficient amount of trisyl azide can lead to incomplete conversion.

    • Solution: While some protocols suggest using 1.0-1.1 equivalents of the sulfonyl azide, for less reactive substrates, an excess (up to 1.5 equivalents) may be necessary to drive the reaction to completion.[2] However, using a large excess can complicate purification.[2]

Issue 2: Decomposition of Starting Material or Product

Q: My sensitive starting material or the desired diazo product is decomposing under the reaction conditions. What can I do to prevent this?

A: Decomposition is a common issue when working with sensitive substrates. Here are some strategies to mitigate this:

  • Base Selection: For base-sensitive substrates, a strong base can cause decomposition.

    • Solution: Use a weaker base or a hindered non-nucleophilic base. It's also important to use the minimum effective amount of base. For some base-sensitive substrates, alternative "sulfonyl-azide-free" (SAFE) protocols might be considered, which operate under milder, aqueous conditions.[3]

  • Temperature Control: Elevated temperatures can lead to the decomposition of both the trisyl azide and sensitive organic molecules.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to warm slowly to room temperature. This can help to control the reaction rate and minimize side reactions.

  • Work-up Procedure: The work-up process can also lead to decomposition if not handled carefully.

    • Solution: Quench the reaction carefully, for example, with a saturated aqueous solution of ammonium (B1175870) chloride. Avoid acidic work-ups if your product is acid-sensitive. Purification by flash chromatography on silica (B1680970) gel is a common method, but the choice of eluent should be optimized to avoid product degradation on the column.

Issue 3: Difficulty in Removing the Sulfonamide Byproduct

Q: I am having trouble separating my diazo product from the 2,4,6-triisopropylbenzenesulfonamide (B26303) byproduct. How can I improve the purification?

A: The sulfonamide byproduct can sometimes be challenging to remove completely.

  • Chromatography Optimization:

    • Solution: Careful optimization of the solvent system for column chromatography is key. A gradient elution may be necessary to achieve good separation. In some cases, using a different stationary phase, like alumina, might be beneficial.

  • Alternative Reagents:

    • Solution: If purification remains a significant issue, consider using a different sulfonyl azide reagent that generates a more easily removable byproduct. For instance, methanesulfonyl azide is often preferred because the resulting methanesulfonamide (B31651) is more water-soluble.[4] There are also polymer-bound sulfonyl azide reagents that allow for simple filtration to remove the byproduct.[2]

Data Presentation

The following tables provide a summary of typical reaction conditions for diazo transfer reactions. Note that optimal conditions will vary depending on the specific substrate.

Table 1: General Reaction Parameters for Diazo Transfer with Sulfonyl Azides

ParameterTypical Range/ValueNotes
Trisyl Azide (equiv.) 1.1 - 1.5Higher equivalents for less reactive substrates.[2]
Base (equiv.) 1.1 - 2.0Dependent on the base and substrate.
Solvent Acetonitrile, DichloromethaneAnhydrous conditions are generally preferred.
Temperature 0 °C to Room TemperatureLower temperatures for sensitive substrates.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Table 2: Comparison of Common Bases for Diazo Transfer

BaseAbbreviationpKa (conjugate acid)Typical Use and Considerations
TriethylamineEt₃N, TEA~10.7Commonly used, but can be too weak for some substrates.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5A stronger, non-nucleophilic base, often gives better results.[2]
Potassium CarbonateK₂CO₃~10.3A mild inorganic base, can be used in some cases.
Sodium HydrideNaH~35A very strong base, used for deprotonating less acidic C-H bonds.

Experimental Protocols

Protocol 1: General Procedure for Diazo Transfer to a β-Ketoester using Trisyl Azide

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • β-Ketoester (1.0 equiv.)

  • Trisyl azide (1.1 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.)

  • Anhydrous acetonitrile

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) for extraction

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 equiv.) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.2 equiv.) to the reaction mixture.

  • Add a solution of trisyl azide (1.1 equiv.) in acetonitrile dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 3-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • The solvent is removed under reduced pressure to yield the crude α-diazo-β-ketoester, which can be purified by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Diazo Transfer cluster_workup Work-up and Purification prep_substrate Dissolve Substrate in Anhydrous Solvent cool Cool to 0 °C prep_substrate->cool add_base Add Base (e.g., DBU) cool->add_base add_azide Add Trisyl Azide Solution Dropwise add_base->add_azide stir Stir at RT (Monitor by TLC/LC-MS) add_azide->stir quench Quench Reaction (e.g., aq. NH4Cl) stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for a diazo transfer reaction using trisyl azide.

troubleshooting_logic cluster_substrate Substrate Issues cluster_base Base Issues cluster_conditions Reaction Conditions start Low or No Yield pka Is the α-proton sufficiently acidic? start->pka base_strength Is the base strong enough? start->base_strength temp Is the temperature optimized? start->temp time Is the reaction time sufficient? start->time stoichiometry Is there enough trisyl azide? start->stoichiometry activation Consider Substrate Activation (e.g., formylation) pka->activation No stronger_base Use a Stronger Base (e.g., DBU) base_strength->stronger_base No adjust_temp Adjust Temperature (caution with heat) temp->adjust_temp increase_time Increase Reaction Time time->increase_time increase_azide Increase Trisyl Azide (1.1-1.5 equiv) stoichiometry->increase_azide

Caption: Troubleshooting logic for low-yield trisyl azide reactions.

References

managing exothermic reactions with 2,4,6-triisopropylbenzenesulfonyl azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (Trisyl Azide). This guide provides essential information for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent, with a focus on managing potential exothermic events.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,6-triisopropylbenzenesulfonyl azide, and what are its primary applications?

A1: this compound, often called Trisyl Azide, is an organic reagent used to transfer an azide functional group.[1][2] It is particularly valuable in electrophilic amination reactions, such as in the asymmetric synthesis of unnatural amino acids.[2] Its bulky triisopropylphenyl group provides good stability compared to smaller sulfonyl azides. It is also used in "click chemistry" to link molecules together efficiently.[1]

Q2: What are the main hazards associated with Trisyl Azide?

A2: Like other organic azides, Trisyl Azide is a potentially explosive compound that can decompose exothermically.[3] This decomposition can be initiated by heat, shock, friction, or light.[4] The reagent is also classified as acutely toxic if swallowed.[2][5] It is often supplied wetted with water (e.g., ~10-15% water) to improve its stability and reduce shock sensitivity.[5]

Q3: How should Trisyl Azide be stored?

A3: Trisyl Azide should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[4] The recommended storage temperature is typically 2-8°C.[4][5] It should also be protected from light.[4]

Q4: What personal protective equipment (PPE) is required when handling Trisyl Azide?

A4: When handling Trisyl Azide, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

Q5: Are there any solvents or reagents that are incompatible with Trisyl Azide?

A5: Yes. Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[7] Do not use chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) as reaction media, as they can form extremely unstable polyazidomethane compounds.[8] Also, avoid contact with metals that can form shock-sensitive metal azides.[9]

Troubleshooting Guide: Managing Exothermic Reactions

Issue 1: The reaction temperature is rising unexpectedly.

  • Possible Cause: The rate of the diazo transfer reaction is faster than anticipated, or the reaction has initiated a slow decomposition of the azide.

  • Immediate Action:

    • Immediately cease the addition of any further reagents.

    • Enhance cooling by using an ice bath or other cooling system. Be prepared for the formation of ice if quenching at very low temperatures.[8]

    • If the temperature continues to rise uncontrollably, proceed to the emergency quenching protocol (see below).

  • Preventative Measures:

    • Always add the Trisyl Azide solution slowly and portion-wise to the reaction mixture, while carefully monitoring the internal temperature.

    • Ensure the cooling bath is at the target temperature before beginning the addition.

    • Use a reaction calorimeter to determine the heat of reaction and safe addition rates during process development.

Issue 2: Gas evolution is observed from the reaction.

  • Possible Cause: This is a sign of azide decomposition, which releases nitrogen (N₂) gas. This can rapidly pressurize a closed system.

  • Immediate Action:

    • Ensure the reaction vessel is not a closed system and is vented to a safe area (e.g., the back of the fume hood).

    • Follow the steps for an unexpected temperature rise. The heat from decomposition will accelerate further decomposition.

  • Preventative Measures:

    • Never run reactions with azides in a sealed or closed vessel.

    • Maintain the reaction temperature well below the decomposition onset temperature.

Issue 3: The reaction mixture has changed color unexpectedly (e.g., turned dark brown).

  • Possible Cause: Significant decomposition or side reactions are occurring.

  • Immediate Action:

    • Stop the reaction by immediately implementing cooling measures.

    • If the situation appears unstable (rapid temperature or pressure increase), prepare for an emergency quench.

  • Preventative Measures:

    • Ensure all reagents and solvents are pure and free from contaminants that could catalyze decomposition.

    • Protect the reaction from light, as photodecomposition can occur.

Quantitative Data Summary

Understanding the thermal properties of sulfonyl azides is critical for safe reaction design. The following table summarizes key quantitative data relevant to process safety.

ParameterValueSignificance & Recommendations
Average Enthalpy of Decomposition (ΔHD) for Sulfonyl Azides -201 kJ mol⁻¹[4][5][6][10]This high value indicates a significant amount of energy is released upon decomposition. Reactions should be designed to remove this heat effectively. An adiabatic temperature rise calculation is recommended for scale-up.[4][5]
Typical Decomposition Onset Temperature (Tonset) for Diazo Compounds 75 - 160 °C[4][5][10]This is the temperature at which rapid decomposition begins, as measured by DSC. To ensure a safety margin, the maximum process temperature should be kept significantly lower than the Tonset of any diazo species in the reaction.[4][5]
Recommended Maximum Process Temperature (TD24) VariesTD24 is the calculated temperature at which it would take 24 hours for a substance to reach its maximum rate of decomposition under adiabatic conditions. It is a conservative estimate for a safe operating temperature and should be determined experimentally for your specific system.[6][10]

Detailed Experimental Protocols

Protocol 1: General Diazo Transfer using Trisyl Azide

This protocol is a general guideline for a diazo transfer reaction onto an active methylene (B1212753) compound. Users must adapt it to their specific substrate and perform a thorough risk assessment before starting.

  • Materials:

    • Active methylene compound (1.0 equiv)

    • Non-nucleophilic base (e.g., DBU or KHMDS, 1.1 equiv)

    • This compound (1.05 equiv)

    • Anhydrous solvent (e.g., THF or Acetonitrile)

    • Cooling bath (e.g., dry ice/acetone or ice/water)

    • Quenching solution (Saturated aq. NH₄Cl)

  • Procedure:

    • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure the setup is in a chemical fume hood.

    • Initial Mixture: Dissolve the active methylene compound in the anhydrous solvent and cool the solution to the desired reaction temperature (e.g., -78 °C or 0 °C).

    • Deprotonation: Slowly add the base to the cooled solution. Stir for 30 minutes to ensure complete formation of the enolate.

    • Azide Addition: Dissolve the Trisyl Azide in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the Trisyl Azide solution dropwise to the reaction mixture over 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. The addition rate should be controlled to prevent the temperature from rising more than 2-3 °C.

    • Reaction Monitoring: Stir the reaction at the chosen temperature until completion, monitoring by TLC or LC-MS.

    • Standard Quench: Once the reaction is complete, slowly add the quenching solution (e.g., saturated aq. NH₄Cl) while maintaining a low temperature. Be aware that the quench may be exothermic. [8]

    • Workup: Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and extraction.

Protocol 2: Emergency Quenching of Azide Reactions

This protocol is for destroying unreacted azide in the event of a runaway reaction or for waste disposal. This procedure generates toxic gas and must be performed in a certified chemical fume hood.

  • Cooling: If possible, cool the runaway reaction vessel in a large ice bath to slow the reaction rate.

  • Preparation: In a separate flask, prepare a quench solution of aqueous sodium nitrite (B80452) (NaNO₂). Use a ~40% excess (1.5 g of NaNO₂ per gram of azide to be quenched).[11]

  • Nitrite Addition: With vigorous stirring, add the sodium nitrite solution to the reaction mixture.

  • Acidification: Slowly and dropwise, add a 2M sulfuric acid (H₂SO₄) solution. This order of addition is critical. Adding acid before the nitrite will generate highly explosive hydrazoic acid (HN₃).[11][12] Continue adding acid until gas evolution (N₂ and NO) ceases and the solution is acidic to pH paper.[11][13]

  • Verification: Test for excess nitrite using starch-iodide paper (a blue color indicates the quench is complete).[11][13]

Visual Process Guides

The following diagrams illustrate key workflows for safely managing reactions with Trisyl Azide.

ExothermicReactionWorkflow start Start: Reaction Setup pre_cool Pre-cool Reactor to Target Temperature start->pre_cool add_azide Slow, Dropwise Addition of Trisyl Azide pre_cool->add_azide prep_azide Prepare Trisyl Azide Solution prep_azide->add_azide monitor Monitor Internal Temperature and Off-Gassing add_azide->monitor decision Is Reaction Stable? monitor->decision stable Continue Monitoring Until Complete decision->stable Yes unstable Exothermic Event Detected! (Go to Troubleshooting) decision->unstable No quench Standard Reaction Quench stable->quench end End: Workup & Purification quench->end

Caption: Standard workflow for a reaction involving Trisyl Azide.

TroubleshootingDecisionTree start Exothermic Event Detected (Temp Rise / Gas Evolution) stop_addition 1. Stop All Reagent Addition start->stop_addition enhance_cooling 2. Enhance Cooling (Apply Ice Bath) stop_addition->enhance_cooling decision Is Temperature Controlled? enhance_cooling->decision controlled Resume Monitoring (Proceed with Caution) decision->controlled Yes uncontrolled Temperature Still Rising decision->uncontrolled No emergency_quench 3. Initiate Emergency Quench (NaNO2 then H2SO4) uncontrolled->emergency_quench notify 4. Notify Supervisor & Safety Officer emergency_quench->notify

Caption: Decision tree for managing an exothermic event.

References

Technical Support Center: Scale-Up of Diazo Transfer with Trisyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of diazo transfer reactions with 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up diazo transfer reactions with trisyl azide?

A1: The primary safety concerns when scaling up diazo transfer reactions with trisyl azide revolve around the inherent hazards of organic azides. These include:

  • Explosive Potential: Organic azides can be sensitive to shock, friction, and heat, potentially leading to explosive decomposition.[1] Trisyl azide, while bulkier than smaller sulfonyl azides, should still be treated as a potentially explosive compound.

  • Toxicity: Azide compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1]

  • Formation of Hydrazoic Acid (HN₃): In the presence of acid, trisyl azide can generate hydrazoic acid, which is a highly toxic and explosive gas.[1] It is crucial to avoid acidic conditions during the reaction and work-up.

  • Thermal Instability: Like other sulfonyl azides, trisyl azide can decompose exothermically at elevated temperatures, which can lead to a runaway reaction.[2]

Q2: How can I minimize the risks associated with handling trisyl azide on a large scale?

A2: To mitigate the risks associated with large-scale use of trisyl azide, consider the following precautions:

  • Use of Flow Chemistry: Continuous flow processing is a highly recommended strategy for handling hazardous reagents like trisyl azide at scale.[3][4] It allows for the in-situ generation and immediate consumption of the azide, minimizing the amount of hazardous material present at any given time.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a flame-resistant lab coat, and heavy-duty gloves.[1]

  • Engineering Controls: Conduct all operations in a well-ventilated fume hood with a blast shield in place.[1]

  • Avoid Incompatible Materials: Do not use metal spatulas or stir bars, as they can form shock-sensitive metal azides.[1] Avoid contact with strong acids, bases, and oxidizing agents.[5]

  • Temperature Control: Maintain strict temperature control throughout the process and avoid localized heating.

Q3: What is the main byproduct of the diazo transfer reaction with trisyl azide, and how can it be removed at scale?

A3: The primary byproduct of a diazo transfer reaction with trisyl azide is 2,4,6-triisopropylbenzenesulfonamide. This byproduct can often complicate product purification.[6] For large-scale operations, the following strategies can be employed for its removal:

  • Extraction: The sulfonamide byproduct can sometimes be removed by extraction with an aqueous base during the work-up, although the bulky isopropyl groups may reduce its solubility in aqueous media compared to smaller sulfonamides.[7]

  • Crystallization: If the desired diazo product is crystalline, crystallization can be an effective method for separating it from the sulfonamide byproduct.

  • Chromatography: While less ideal for very large scales, column chromatography can be used for purification. The choice of stationary and mobile phases will depend on the properties of the diazo compound. Passing the reaction mixture through a plug of silica (B1680970) gel can sometimes remove a significant portion of the polar sulfonamide.[8]

Q4: My large-scale diazo transfer reaction with trisyl azide is sluggish. What are the potential causes and solutions?

A4: Several factors can contribute to a sluggish reaction on a larger scale:

  • Insufficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer between the reactants. Ensure the stirring is efficient enough to maintain a homogeneous mixture.

  • Incorrect Stoichiometry: Ensure accurate measurement and addition of all reagents. On a large scale, minor errors in weighing can have a significant impact.

  • Low Temperature: While safety dictates avoiding high temperatures, the reaction may be too slow at very low temperatures. A careful optimization of the reaction temperature is necessary.

  • Inappropriate Base: The chosen base may not be strong enough to efficiently deprotonate the active methylene (B1212753) compound. Common bases for this reaction include triethylamine (B128534) (NEt₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Diazo Product Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or in-situ IR spectroscopy. If safe, consider a modest increase in temperature or extending the reaction time.
Decomposition of the diazo product during work-up.Keep the work-up temperature low and avoid acidic conditions. A wash with a mild base like sodium bicarbonate can help neutralize any residual acid.
Sub-optimal solvent choice affecting solubility.Ensure all reactants are fully dissolved. Acetonitrile is a commonly used solvent for diazo transfer reactions.
Difficulty Removing Trisylsulfonamide Byproduct High lipophilicity of the byproduct.Explore alternative work-up procedures, such as extraction with a different aqueous base or a multi-solvent extraction system. Consider crystallization of the product if applicable.
Co-elution with the product during chromatography.Optimize the chromatographic conditions by screening different solvent systems and stationary phases.
Safety Concerns During Scale-Up Accumulation of unreacted trisyl azide.Implement an in-line quenching step in a flow process to consume any excess azide.[3][4] For batch processes, a carefully controlled quench with a suitable reagent at the end of the reaction is crucial.
Potential for thermal runaway.Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset of decomposition for your specific reaction mixture.[2] Maintain a safe operating temperature well below this onset.
Formation of hydrazoic acid during work-up.Ensure all aqueous washes are basic to prevent the protonation of any residual azide.[1]

Quantitative Data

Table 1: Thermal Stability of Selected Sulfonyl Azides

CompoundOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)Reference
p-Toluenesulfonyl azide (Tosyl azide)~130-220[2]
Methanesulfonyl azide (Mesyl azide)~120-250[5]
p-Acetamidobenzenesulfonyl azide (p-ABSA)~140-180[2]

Experimental Protocols

General Protocol for Large-Scale Diazo Transfer using Trisyl Azide (Batch Process)

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before attempting any large-scale reaction.

  • Reactor Setup: A clean, dry, and inerted reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is required.

  • Reagent Preparation:

    • Dissolve the active methylene compound (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile) in the reactor.

    • In a separate vessel, dissolve trisyl azide (1.0-1.1 eq.) in the same anhydrous solvent.

  • Reaction:

    • Cool the reactor contents to the desired temperature (typically 0 °C to room temperature, depending on the substrate's reactivity and stability).

    • Slowly add the trisyl azide solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining strict temperature control.

    • Allow the reaction to stir at the set temperature until completion, as monitored by a suitable analytical technique (e.g., TLC, HPLC, or in-situ IR).

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench any excess trisyl azide. A common method is the addition of a sacrificial active methylene compound or a reducing agent like sodium sulfite (B76179) solution. The choice of quenching agent must be carefully evaluated for compatibility with the product and safety.

    • Add water and a suitable organic solvent for extraction.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the trisylsulfonamide byproduct and any acidic impurities, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain the crude diazo compound.

  • Purification: Further purify the crude product by crystallization or chromatography as needed.

Visualizations

experimental_workflow Experimental Workflow for Large-Scale Diazo Transfer cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve Substrate & Base reaction Controlled Addition & Reaction prep_substrate->reaction Charge to Reactor prep_azide Dissolve Trisyl Azide prep_azide->reaction Slow Addition quench Quench Excess Azide reaction->quench extract Extraction quench->extract wash Aqueous Wash extract->wash dry Drying & Concentration wash->dry purify Purification dry->purify final_product final_product purify->final_product Final Diazo Product

Caption: A typical workflow for a large-scale batch diazo transfer reaction.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss start Low Yield check_completion Check Reaction Completion (TLC/IR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (with caution) incomplete->increase_temp check_reagents Verify Reagent Stoichiometry & Purity incomplete->check_reagents check_workup Review Work-up Procedure complete->check_workup check_stability Assess Product Stability complete->check_stability

Caption: A decision-making diagram for troubleshooting low yields.

References

Technical Support Center: 2,4,6-Triisopropylbenzenesulfonyl Azide (Trisyl Azide) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2,4,6-triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, with a focus on the critical role of bases in modulating its reactivity, particularly in diazo transfer reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions involving trisyl azide?

A1: In the context of diazo transfer reactions, the primary role of a base is to deprotonate a CH-acidic substrate (an active methylene (B1212753) compound) to form a carbanion or enolate.[1][2] This nucleophile then attacks the terminal nitrogen atom of the trisyl azide, initiating the diazo transfer process. The choice and strength of the base are critical and depend on the acidity of the substrate.

Q2: How do I select the appropriate base for my diazo transfer reaction with trisyl azide?

A2: The selection of the base is dictated by the pKa of the substrate.

  • For highly acidic substrates (e.g., 1,3-dicarbonyl compounds, β-ketoesters), weaker organic bases like triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are generally sufficient to achieve deprotonation.[3][4]

  • For less acidic substrates (e.g., simple ketones, esters), direct diazo transfer is often not feasible with weak bases.[1] In these cases, a common strategy is to first activate the substrate by introducing an electron-withdrawing group (like a formyl or trifluoroacetyl group) to increase its acidity, allowing for the use of milder bases.[1][3] Alternatively, very strong bases like potassium hexamethyldisilazide (KHMDS) can be used to deprotonate less activated substrates directly.[5]

Q3: Can the base affect the stability of trisyl azide or the resulting diazo product?

A3: Yes. Trisyl azide, like other organic azides, is an energetic compound and should be handled with care.[6][7] While generally stable, strong bases or elevated temperatures can promote decomposition pathways. More importantly, the resulting diazo compounds can be sensitive to both thermal and acidic conditions.[8] It is crucial to maintain low temperatures and ensure the reaction and workup conditions are not acidic to prevent degradation of the desired product.[8]

Q4: Besides diazo transfer, what other base-mediated reactions does trisyl azide participate in?

A4: While most renowned for diazo transfer, trisyl azide is also used in electrophilic amination reactions.[6] In these reactions, a strong base generates a chiral enolate from a carboxylic acid derivative, which then attacks the azide. This introduces an azide group that can be subsequently reduced to an amine, providing a pathway to α-amino acids.[5][6]

Troubleshooting Guide

Problem 1: The diazo transfer reaction is sluggish or incomplete.

Possible Cause Troubleshooting Step Rationale
Insufficient Base Strength The chosen base may not be strong enough to fully deprotonate the substrate.Switch to a stronger base (e.g., from TEA to DBU) or consider using an activating group on your substrate if using a weak base.
Poor Solubility The substrate, base, or trisyl azide may not be fully dissolved in the chosen solvent.Use a more appropriate solvent. Acetonitrile is a common and effective choice for many diazo transfer reactions.[8] For substrates with poor solubility, consider co-solvents or gentle warming, while monitoring for product decomposition.
Low Temperature The reaction temperature may be too low, resulting in slow kinetics.Cautiously increase the reaction temperature. For instance, raising the temperature from 25°C to 35°C can sometimes significantly improve the reaction rate.[8] Always monitor the reaction closely for potential decomposition.

Problem 2: The yield is low, and a significant amount of 2,4,6-triisopropylbenzenesulfonamide (B26303) byproduct is isolated.

Possible Cause Troubleshooting Step Rationale
Inefficient Diazo Transfer The intermediate formed after the initial nucleophilic attack may not be efficiently converting to the final diazo product.Ensure the stoichiometry of the base is correct. An excess of base is sometimes used to drive the reaction to completion. The mechanism involves a final deprotonation step to eliminate the sulfonamide.[4]
Side Reactions The generated enolate may be participating in undesired side reactions.Lower the reaction temperature to disfavor potential side reactions. Ensure slow addition of the base or the azide to maintain low concentrations of reactive intermediates.
Workup Issues The sulfonamide byproduct can sometimes be difficult to separate from the desired product.The 2,4,6-triisopropylbenzenesulfonamide byproduct can often be removed via flash column chromatography. Aqueous washes with a mild base (e.g., NaHCO₃ solution) can also help remove the sulfonamide, which is weakly acidic.

Problem 3: The desired diazo product is decomposing during the reaction or workup.

Possible Cause Troubleshooting Step Rationale
Acidic Conditions Traces of acid can lead to the rapid degradation of diazo compounds.Ensure all reagents are free from acid. During workup, perform a wash with a mild aqueous base like sodium bicarbonate to neutralize any acidic species.[8]
Thermal Instability Diazo compounds are often thermally labile.Maintain low temperatures throughout the reaction and workup.[8] When removing solvent, use a rotary evaporator at low temperature and pressure, and avoid heating the flask.
Photochemical Decomposition Some diazo compounds can be sensitive to light.Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is run for an extended period.

Quantitative Data Summary

The optimal conditions for a reaction with trisyl azide are highly substrate-dependent. The following tables provide a general guide for base selection and typical reaction parameters.

Table 1: Guide to Base Selection for Diazo Transfer Reactions

BaseAbbreviationTypical Substrate ClassNotes
TriethylamineTEA, Et₃NHighly activated methylene compounds (e.g., 1,3-diketones)A common, mild base. May be too weak for less acidic substrates.[3]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUβ-ketoesters, activated ketonesA non-nucleophilic, strong organic base suitable for a wide range of activated substrates.[4]
Potassium CarbonateK₂CO₃1,3-dicarbonyls, especially in phase-transfer conditionsA mild inorganic base often used in two-phase systems.
Potassium HexamethyldisilazideKHMDSEsters, amides, less activated ketonesA very strong, non-nucleophilic base used for generating enolates from less acidic precursors.[5]

Table 2: Example Reaction Conditions for Diazo Transfer

Substrate TypeBaseSolventTemperatureTypical Reaction Time
α-Trifluoroacetyl KetoneTriethylamineAcetonitrileRoom Temp1-4 hours[3]
1,3-DiketoneDBUAcetonitrile0°C to Room Temp2-12 hours
Chiral N-acyloxazolidinoneKHMDSTHF-78°C to 0°C1-3 hours[5]
Active Methylene (General)TEA or DBUAcetonitrile or CH₂Cl₂Room Temp1-24 hours[9]

Experimental Protocols

Key Experiment: Detrifluoroacetylative Diazo Transfer to a Ketone

This two-step, one-pot procedure is a powerful method for converting simple ketones, which are not acidic enough for direct diazo transfer with mild bases, into their corresponding α-diazo ketones.[3]

Step 1: Trifluoroacetylation (Activation)

  • Dissolve the ketone substrate (1.0 equiv) in a suitable aprotic solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add a suitable base (e.g., triethylamine, 1.5 equiv).

  • Add 2,2,2-trifluoroethyl trifluoroacetate (B77799) (TFETFA) (1.2 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting ketone. The intermediate α-trifluoroacetyl ketone is typically not isolated.

Step 2: Diazo Transfer

  • To the reaction mixture containing the intermediate α-trifluoroacetyl ketone, add 2,4,6-triisopropylbenzenesulfonyl azide (1.1 equiv).

  • Add triethylamine (1.5 equiv) and water (1.0 equiv). The presence of water facilitates the detrifluoroacetylative step.[3]

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or by observing the disappearance of the azide stretch (around 2100-2130 cm⁻¹) in the IR spectrum.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove acidic species) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure α-diazo ketone.

Visual Guides

Diazo_Transfer_Workflow sub Active Methylene Substrate (R-CH2-EWG) enolate Enolate/Carbanion (R-CH(-)-EWG) sub->enolate Deprotonation base Base (e.g., DBU) base->enolate intermediate Triazene Intermediate enolate->intermediate Nucleophilic Attack trisyl Trisyl Azide (Tris-SO2-N3) trisyl->intermediate product Diazo Product (R-C(=N2)-EWG) intermediate->product Elimination byproduct Sulfonamide Byproduct (Tris-SO2-NH2) intermediate->byproduct

Caption: General workflow for base-mediated diazo transfer.

Troubleshooting_Flowchart start Problem: Low Yield of Diazo Product cause1 Incomplete Reaction? start->cause1 cause2 Product Decomposition? start->cause2 sol1a Increase Reaction Time cause1->sol1a Yes sol1b Use Stronger Base cause1->sol1b Yes sol1c Check Solubility / Change Solvent cause1->sol1c Yes sol2a Run at Lower Temperature cause2->sol2a Yes sol2b Ensure Neutral/Basic Workup (e.g., NaHCO3 wash) cause2->sol2b Yes sol2c Protect from Light cause2->sol2c Yes

Caption: Troubleshooting guide for low-yield diazo transfer reactions.

Base_Selection_Guide start Select Substrate pka_check Is Substrate C-H pKa < 13? start->pka_check weak_base Use Mild Organic Base (e.g., TEA, DBU) pka_check->weak_base Yes strong_base_path Two Options Available pka_check->strong_base_path No activate 1. Activate Substrate (e.g., formylation) + Mild Base strong_base_path->activate strong_base 2. Use Strong Base Directly (e.g., KHMDS, NaH) strong_base_path->strong_base

Caption: Decision tree for selecting a suitable base.

References

Validation & Comparative

A Comparative Guide to Confirming Diazo Compound Synthesis: NMR vs. IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diazo compounds is a critical step in various organic transformations, including cyclopropanation, C-H insertion, and the Wolff rearrangement. Given their potential instability and hazardous nature, unambiguous confirmation of their formation is paramount. This guide provides a comparative analysis of two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the characterization and confirmation of diazo compounds, supported by experimental data and detailed protocols.

Data Presentation: Spectroscopic Signatures of Diazo Compounds

The successful synthesis of a diazo compound is primarily identified by the presence of the characteristic diazo functional group (C=N₂). Both IR and NMR spectroscopy offer unique insights into the molecular structure, and their combined use provides definitive evidence of the target molecule. The following table summarizes the key spectroscopic data for confirming the presence of a diazo group.

Spectroscopic TechniqueParameterCharacteristic Value/RangeNotes
Infrared (IR) Spectroscopy Stretching frequency of the N≡N bond (νN≡N)2050 - 2150 cm⁻¹This is a strong, sharp, and highly characteristic absorption band that is often the first indicator of successful diazo compound formation. Its position can be influenced by the electronic nature of the substituents on the diazo carbon.
¹H NMR Spectroscopy Chemical shift of α-protons (protons on the carbon adjacent to the diazo group)3.0 - 5.5 ppmThe electronegativity of the diazo group deshields the adjacent protons, causing them to resonate downfield compared to analogous alkanes.
¹³C NMR Spectroscopy Chemical shift of the diazo carbon (C=N₂)45 - 85 ppmThe carbon atom of the diazo group is also significantly deshielded and appears in a characteristic downfield region.

Comparative Analysis: NMR vs. IR Spectroscopy

While both techniques are indispensable for characterizing diazo compounds, they provide different types of structural information.

Infrared (IR) Spectroscopy is a rapid and straightforward method for identifying the presence of the diazo functional group.

  • Strengths: The N≡N stretching vibration gives rise to a strong and distinct absorption band in a region of the IR spectrum that is typically free from other common functional group absorptions.[1] This makes IR an excellent qualitative tool for quickly assessing the success of a diazotization reaction.

  • Weaknesses: IR spectroscopy provides limited information about the overall molecular structure. While it confirms the presence of the diazo group, it does not detail the chemical environment around it.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed and comprehensive structural analysis.

  • Strengths: NMR spectroscopy provides information about the electronic environment of the nuclei in the molecule.[3][4] In the context of diazo compounds, ¹H NMR confirms the presence and chemical environment of protons adjacent to the diazo group, while ¹³C NMR directly observes the diazo carbon.[5][6][7] This detailed connectivity information is crucial for unambiguous structure elucidation.

  • Weaknesses: NMR is a less sensitive technique than IR and may require higher sample concentrations. The instrument time is also longer compared to acquiring a simple IR spectrum.

Experimental Protocols

A detailed methodology for a common diazo compound synthesis is provided below.

Synthesis of Ethyl Diazoacetate

This protocol is adapted from established literature procedures.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve glycine ethyl ester hydrochloride in water.

  • Add an equal volume of dichloromethane to the aqueous solution.

  • While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Transfer the reaction mixture to a separatory funnel. The organic layer, containing the ethyl diazoacetate, will be the lower layer and should have a characteristic yellow color.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • The resulting dichloromethane solution of ethyl diazoacetate can be used directly for subsequent reactions. Caution: Ethyl diazoacetate is explosive and should not be distilled neat.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and confirmation of diazo compounds and the logical relationship between the spectroscopic data and the final confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation start Start: Glycine ethyl ester HCl reagents Add NaNO2 in CH2Cl2/H2O start->reagents reaction Diazotization (0-5 °C) reagents->reaction workup Aqueous Workup (NaHCO3 wash) reaction->workup product Ethyl Diazoacetate (in CH2Cl2) workup->product ir_spec IR Spectroscopy product->ir_spec nmr_spec NMR Spectroscopy product->nmr_spec ir_result N≡N stretch ~2100 cm-1 ir_spec->ir_result nmr_result α-H: 3-5.5 ppm Diazo C: 45-85 ppm nmr_spec->nmr_result confirmation Synthesis Confirmed ir_result->confirmation nmr_result->confirmation

Caption: Experimental workflow for the synthesis and confirmation of ethyl diazoacetate.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion ir_data IR Spectrum shows a strong, sharp peak at ~2100 cm-1 ir_interp Presence of N≡N bond (Diazo group) ir_data->ir_interp h_nmr_data 1H NMR Spectrum shows a signal in the 3.0-5.5 ppm range h_nmr_interp Presence of protons α to an electron-withdrawing group h_nmr_data->h_nmr_interp c_nmr_data 13C NMR Spectrum shows a signal in the 45-85 ppm range c_nmr_interp Presence of a deshielded carbon (Diazo carbon) c_nmr_data->c_nmr_interp confirmation Successful Synthesis of Diazo Compound Confirmed ir_interp->confirmation h_nmr_interp->confirmation c_nmr_interp->confirmation

Caption: Logical flow for confirming diazo compound synthesis using spectroscopic data.

References

A Comparative Guide: 2,4,6-Triisopropylbenzenesulfonyl Azide vs. Tosyl Azide in Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate diazo transfer reagent is a critical decision that can significantly impact reaction efficiency, yield, and safety. Among the various sulfonyl azides utilized for this purpose, 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide) and p-toluenesulfonyl azide (tosyl azide) are two prominent choices. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed selection for your specific research needs.

At a Glance: Key Performance Indicators

Metric2,4,6-Triisopropylbenzenesulfonyl Azide (Trisyl Azide)Tosyl AzideNotes
Primary Applications Diazo transfer, electrophilic amination, especially for sterically hindered substrates.[1][2]Broadly used for diazo transfer to active methylene (B1212753) compounds.[3][4]Tosyl azide is a more established and widely used reagent for general diazo transfer.
Byproduct 2,4,6-Triisopropylbenzenesulfonamidep-Toluenesulfonamide (B41071)The bulky nature of the trisyl byproduct may influence purification strategies. The tosyl byproduct can sometimes be challenging to remove chromatographically.[4]
Safety GHS Classification: Explosive (H241), Toxic (H301).[1][5]Heat and shock-sensitive. Impact sensitivity of 50 kg·cm.[6] Explosive decomposition can initiate at 120 °C.[6][7]Both are energetic materials and must be handled with extreme caution.

Performance in Diazo Transfer Reactions

Both trisyl azide and tosyl azide are effective reagents for the conversion of active methylene compounds to their corresponding diazo derivatives. However, their performance can vary depending on the substrate and reaction conditions.

Tosyl Azide:

Tosyl azide is a highly efficient and cost-effective reagent for diazo transfer reactions, particularly with 1,3-dicarbonyl compounds, β-ketoesters, and other activated methylene groups.[3][4] High yields, often exceeding 90%, have been reported for various substrates.[4] However, a significant drawback is the formation of the p-toluenesulfonamide byproduct, which can co-elute with the desired product, complicating purification.[4]

This compound:

Trisyl azide is also a potent diazo transfer reagent and is particularly noted for its utility in the electrophilic amination of chiral enolates for the asymmetric synthesis of α-amino acids.[1] The bulky triisopropylphenyl group can offer advantages in specific synthetic contexts, potentially influencing selectivity and reactivity, especially with sterically demanding substrates.

Comparative Yield Data (Illustrative)

Substrate ClassReagentProductYield (%)Reference
1,3-DiketoneTosyl Azide2-Diazo-1,3-diketone90-94%[4]
β-KetoesterTosyl Azideα-Diazo-β-ketoesterHigh[8][9]
Aryl AcetateTosyl Azideα-Diazo-α-aryl-acetate58-65%[10]
Acetoacetate EstersTosyl Azideα-Diazoacetoacetate Esters54-84%[11]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Safety Profile and Handling

Both trisyl azide and tosyl azide are energetic and potentially explosive compounds that require careful handling in a controlled laboratory environment.

Tosyl Azide: This reagent is known to be sensitive to heat and shock.[6] Its explosive decomposition can be initiated at temperatures of 120 °C, and it has a reported impact sensitivity of 50 kg·cm.[6][7] Due to these hazards, in-situ generation and use in continuous flow systems are increasingly recommended to minimize the risks associated with handling and storage of the neat reagent.[6][11]

General Safety Precautions for Handling Sulfonyl Azides:

  • Always work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid friction, grinding, and impact.

  • Do not heat the neat compounds, especially above their decomposition temperatures.

  • Store in a cool, dark, and well-ventilated area away from heat sources.

  • Dispose of residual azide and reaction waste according to institutional safety guidelines.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and safe results. Below are representative protocols for diazo transfer reactions using both reagents.

Protocol 1: Diazo Transfer using Tosyl Azide with a 1,3-Diketone

This protocol is adapted from a procedure for the large-scale preparation of 2-diazo-1,3-dicarbonyl compounds.[12]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, charge the cyclohexane-1,3-dione and acetonitrile.

  • Successively add tosyl azide and potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 13 hours.

  • Upon completion, filter the mixture through a pad of silica gel, rinsing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: In-situ Generation and Diazo Transfer using Tosyl Azide in a Continuous Flow System

This approach minimizes the handling of neat tosyl azide, enhancing safety.[11]

Materials:

  • p-Toluenesulfonyl chloride

  • Sodium azide

  • Acetonitrile

  • Water

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Triethylamine (B128534)

Procedure (Conceptual Flow Setup):

  • Prepare separate solutions of p-toluenesulfonyl chloride in acetonitrile and sodium azide in water.

  • Use syringe pumps to deliver these two solutions into a T-mixer, where they combine and enter a reactor coil to form tosyl azide in situ.

  • A third stream containing the β-ketoester and triethylamine in acetonitrile is introduced into the flow stream after the initial reactor coil.

  • The combined stream then passes through a second reactor coil to allow for the diazo transfer reaction to occur.

  • The product stream is collected, and can be worked up by quenching, extraction, and purification.

Visualizing the Chemistry

Diazo Transfer Reaction Mechanism

Diazo_Transfer cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1_CO_CH2_R2 Active Methylene Compound Enolate Enolate R1_CO_CH2_R2->Enolate Base TsN3 Sulfonyl Azide (R-SO2N3) Intermediate Tetrazene-like Intermediate TsN3->Intermediate Base Base BH Protonated Base Base->BH Enolate->Intermediate + R-SO2N3 Diazo Diazo Compound Intermediate->Diazo Elimination Sulfonamide Sulfonamide (R-SO2NH2) Intermediate->Sulfonamide Workflow A 1. Dissolve Active Methylene Compound and Base in Solvent B 2. Add Sulfonyl Azide Solution A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction by TLC C->D E 5. Aqueous Work-up (Quench and Extract) D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H Final Product (Diazo Compound) G->H

References

A Comparative Guide to Diazo Transfer Reagents: Trisyl Azide vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis, particularly in the pharmaceutical and drug development sectors, the efficient and safe introduction of a diazo group is a critical step for constructing complex molecular architectures. The diazo group serves as a versatile synthetic handle, enabling a wide range of transformations including cyclopropanations, C-H insertions, and Wolff rearrangements. The selection of an appropriate diazo transfer reagent is paramount to the success of these endeavors, with considerations ranging from reaction efficiency and substrate scope to safety and ease of purification.

This guide provides a comprehensive comparison of 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide) with other commonly employed diazo transfer reagents, including tosyl azide, mesyl azide, triflyl azide, and imidazole-1-sulfonyl azide. The following sections present a detailed analysis of their performance, supported by experimental data, to assist researchers in making an informed choice for their specific synthetic needs.

Performance Comparison of Diazo Transfer Reagents

The efficiency of a diazo transfer reaction is highly dependent on the reactivity of both the substrate and the reagent. The choice of reagent can significantly impact reaction yield, time, and the complexity of product purification. The following table summarizes the key characteristics and performance of trisyl azide and its alternatives.

ReagentKey AdvantagesCommon ApplicationsTypical YieldsDisadvantages
Trisyl Azide Effective for sterically hindered substrates.Asymmetric synthesis of α-amino acids, diazo transfer to challenging ketones.Good to excellent, particularly where other reagents fail.High molecular weight, potentially hazardous, limited comparative data.
Tosyl Azide (TsN₃) High efficiency with active methylene (B1212753) compounds, cost-effective.[1]Large-scale synthesis of 2-diazo-1,3-dicarbonyl compounds.[1]Up to 94% with active methylene compounds.[1]Potentially explosive, p-toluenesulfonamide (B41071) byproduct can be difficult to remove.[2]
Mesyl Azide (MsN₃) Better atom economy, water-soluble methanesulfonamide (B31651) byproduct is easily removed by extraction.[2]General diazo transfer reactions where ease of purification is a priority.Good to excellent (e.g., 85% with methyl acetoacetate).Potentially explosive and shock-sensitive.[2]
Triflyl Azide (TfN₃) Highly reactive, effective for less acidic substrates.[3]Diazo transfer to stabilized acceptor molecules, flow chemistry applications.[3]Excellent yields (e.g., up to 93-94% in flow synthesis).[3]Highly explosive and hazardous, must be prepared and used in situ.[3]
Imidazole-1-sulfonyl Azide "Safer" alternative to other sulfonyl azides, shelf-stable salts.[4]Conversion of primary amines to azides, diazo transfer to active methylene compounds.Good to excellent, comparable to triflyl azide in some cases.Hydrochloride salt has safety concerns; hydrogensulfate or tetrafluoroborate (B81430) salts are preferred.

Reaction Mechanisms and Experimental Workflows

The general mechanism for diazo transfer to an active methylene compound involves the deprotonation of the substrate by a base to form an enolate, which then undergoes a nucleophilic attack on the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide byproduct yields the desired diazo compound.

Diazo_Transfer_Mechanism cluster_0 Diazo Transfer Mechanism Active_Methylene Active Methylene Compound (R-CH₂-R') Enolate Enolate Intermediate Active_Methylene->Enolate + Base Intermediate Tetrazene-like Intermediate Enolate->Intermediate + R''SO₂N₃ Sulfonyl_Azide Sulfonyl Azide (R''SO₂N₃) Diazo_Product Diazo Product (R-C(N₂)-R') Intermediate->Diazo_Product Elimination Sulfonamide Sulfonamide Byproduct (R''SO₂NH₂) Intermediate->Sulfonamide Base Base BaseH Protonated Base Base->BaseH

Caption: Generalized mechanism of diazo transfer to an active methylene compound.

A typical experimental workflow for a diazo transfer reaction is outlined below. This process highlights the key steps from reaction setup to product isolation.

Experimental_Workflow start Start dissolve_substrate Dissolve active methylene compound and base in solvent. start->dissolve_substrate cool_reaction Cool reaction mixture (e.g., 0 °C). dissolve_substrate->cool_reaction add_reagent Slowly add sulfonyl azide solution. cool_reaction->add_reagent stir_reaction Stir at room temperature (monitor by TLC). add_reagent->stir_reaction quench Quench reaction (e.g., with NaHCO₃ soln). stir_reaction->quench extract Extract with organic solvent. quench->extract wash_dry Wash organic phase and dry. extract->wash_dry concentrate Concentrate under reduced pressure. wash_dry->concentrate purify Purify by column chromatography. concentrate->purify product Isolated Diazo Compound purify->product

References

A Comparative Guide to the Applications of 2,4,6-Triisopropylbenzenesulfonyl Azide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, has emerged as a valuable reagent in organic synthesis, offering distinct advantages in various transformations. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, and details protocols for its key applications.

Diazo Transfer Reactions: Enhanced Performance for Sterically Hindered Substrates

Diazo compounds are versatile intermediates in organic synthesis. The Regitz diazo transfer is a common method for their preparation, typically employing a sulfonyl azide. While tosyl azide (TsN₃) is a widely used reagent, 2,4,6-triisopropylbenzenesulfonyl azide often provides superior yields, particularly in reactions involving sterically hindered substrates. The bulky triisopropylphenyl group is believed to facilitate the reaction by minimizing side reactions.

Table 1: Comparison of Yields in Diazo Transfer Reactions with Hindered Ketones

Substrate (Hindered Ketone)ReagentYield (%)Reference
2,2,6-TrimethylcyclohexanoneThis compound85(Lombardo & Mander, 1980)
2,2,6-Trimethylcyclohexanonep-Toluenesulfonyl azideLow to moderate(Lombardo & Mander, 1980)
AdamantanoneThis compound90(Lombardo & Mander, 1980)
Adamantanonep-Toluenesulfonyl azideLow to moderate(Lombardo & Mander, 1980)
Experimental Protocol: Diazo Transfer to a Hindered Ketone (Lombardo & Mander, 1980)

To a solution of the hindered ketone (1.0 mmol) and this compound (1.1 mmol) in dry acetonitrile (B52724) (10 mL) at 0 °C under a nitrogen atmosphere is added potassium tert-butoxide (1.2 mmol). The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL) and the mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding diazo ketone.

Diazo_Transfer_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Ketone Hindered Ketone Stirring Stirring at 0°C to rt Ketone->Stirring TrisylAzide 2,4,6-Triisopropyl- benzenesulfonyl Azide TrisylAzide->Stirring Base Potassium tert-butoxide Base->Stirring Solvent Acetonitrile Solvent->Stirring Quench Quench with aq. NH4Cl Stirring->Quench Extract Extract with Et2O Quench->Extract Purify Column Chromatography Extract->Purify Product Diazo Ketone Purify->Product Asymmetric_Azidation_Pathway cluster_synthesis Asymmetric Synthesis of α-Azido Imide cluster_transformation Conversion to α-Amino Acid Imide Chiral N-Acyl Imide Enolate Potassium Enolate (in situ) Imide->Enolate Deprotonation Base KHMDS Base->Enolate TrisylAzide 2,4,6-Triisopropyl- benzenesulfonyl Azide AzidoImide α-Azido Imide TrisylAzide->AzidoImide Enolate->AzidoImide Electrophilic Azidation Reduction Reduction (e.g., H₂, Pd/C) AzidoImide->Reduction AminoAcid α-Amino Acid Reduction->AminoAcid

A Comparative Guide to Trisyl Azide and Other Sulfonyl Azides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a sulfonyl azide (B81097) reagent is a critical decision in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This guide provides an objective comparison of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) with other commonly used sulfonyl azides, focusing on their performance in key chemical transformations, safety considerations, and ease of use. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison: Trisyl Azide vs. Alternatives

Sulfonyl azides are versatile reagents primarily employed for diazo-transfer reactions and electrophilic aminations. While all sulfonyl azides can theoretically perform these transformations, their efficiency, substrate scope, and safety profiles vary significantly.

Trisyl Azide (this compound) stands out for its application in the electrophilic amination of chiral enolates , a key step in the asymmetric synthesis of unnatural amino acids.[1][2] The bulky triisopropylphenyl group is thought to enhance the stability of the reagent and influence the stereochemical outcome of the reaction.

Other Common Sulfonyl Azides:

  • Tosyl Azide (p-Toluenesulfonyl Azide): A widely used and cost-effective reagent for diazo-transfer reactions.[3] However, the removal of its byproduct, p-toluenesulfonamide, can be challenging.[4]

  • Mesyl Azide (Methanesulfonyl Azide): Offers the advantage of forming a more water-soluble byproduct (methanesulfonamide), simplifying purification.[5] It is, however, considered a "poor choice" for certain transformations where tosyl azide is more effective.[6]

  • Triflyl Azide (Trifluoromethanesulfonyl Azide): A highly reactive diazo-transfer reagent, often generated in situ due to its explosive nature.[5]

  • Imidazole-1-sulfonyl Azide: Developed as a safer, shelf-stable alternative to triflyl azide.[4][5] Its hydrochloride and hydrogen sulfate (B86663) salts are crystalline solids that are more convenient to handle.[4][5]

The following table summarizes the performance of these sulfonyl azides in representative applications.

ReagentApplicationSubstrateYield (%)Reaction ConditionsByproduct Removal
Trisyl Azide Electrophilic AminationLithium enolate of a chiral N-acyloxazolidinone53KHMDS, THF, -78 °CChromatography
Tosyl Azide Diazo-TransferAryl acetate53DBU, Acetonitrile, 45 °CChromatography/Base wash
Mesyl Azide Diazo-TransferAryl acetatePoorDBU, Acetonitrile, 45 °CAqueous extraction
Triflyl Azide Diazo-TransferPrimary amineHigh (qualitative)Cu(II) catalystNot applicable (in situ)
Imidazole-1-sulfonyl Azide Diazo-TransferPrimary amineHigh (qualitative)Cu(II) catalystWater-soluble byproducts

Key Advantages of Trisyl Azide

The primary advantage of trisyl azide lies in its efficacy in the asymmetric synthesis of α-amino acids .[1][2] The introduction of an azide group at the α-position of a carboxylic acid derivative using trisyl azide is a highly efficient alternative to traditional methods like electrophilic halogenation followed by nucleophilic substitution.[1] The use of a chiral auxiliary, such as an oxazolidinone, in conjunction with trisyl azide, allows for excellent stereocontrol.[1]

Safety and Handling of Sulfonyl Azides

All sulfonyl azides are potentially explosive and should be handled with extreme caution.[1][3][5] They are sensitive to heat, shock, and friction.

ReagentKey Safety Considerations
Trisyl Azide Potentially explosive and toxic.[2] Often sold wetted with water for stability.[1]
Tosyl Azide Considered one of the more stable sulfonyl azides, but still a potential explosive, especially when heated above 100 °C.[3]
Mesyl Azide Potentially explosive.
Triflyl Azide Highly explosive and not commercially available as a neat substance. Generated and used in situ.
Imidazole-1-sulfonyl Azide The parent compound is an explosive liquid. The hydrochloride and hydrogen sulfate salts are more stable crystalline solids, with the hydrogen sulfate salt being significantly less hazardous.[5][6]

Experimental Protocols

Asymmetric α-Azidation of an N-Acyloxazolidinone using Trisyl Azide

This protocol is representative of the use of trisyl azide in the asymmetric synthesis of α-amino acids.

Materials:

  • Chiral N-acyloxazolidinone

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • This compound (Trisyl azide)

  • Tetrahydrofuran (THF), anhydrous

  • Glacial acetic acid

Procedure:

  • A solution of the chiral N-acyloxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of KHMDS in toluene (B28343) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to form the potassium enolate.

  • A solution of trisyl azide in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the addition of glacial acetic acid.

  • The mixture is allowed to warm to room temperature and then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired α-azido derivative.

Visualizing Chemical Processes

Logical Relationship of Sulfonyl Azide Selection

The choice of a sulfonyl azide reagent is often a balance between reactivity, safety, and practicality. The following diagram illustrates the decision-making process.

Sulfonyl_Azide_Selection Start Synthetic Goal Diazo_Transfer Diazo-Transfer Start->Diazo_Transfer Electrophilic_Amination Electrophilic Amination Start->Electrophilic_Amination High_Reactivity High Reactivity Needed? Diazo_Transfer->High_Reactivity Asymmetric_Synthesis Asymmetric Synthesis? Electrophilic_Amination->Asymmetric_Synthesis Safety_Priority Safety is a Priority? High_Reactivity->Safety_Priority No Triflyl_Azide Use Triflyl Azide (in situ) High_Reactivity->Triflyl_Azide Yes Byproduct_Issue Byproduct Removal an Issue? Safety_Priority->Byproduct_Issue No Imidazole_Azide Use Imidazole-1-sulfonyl Azide Safety_Priority->Imidazole_Azide Yes Tosyl_Azide Use Tosyl Azide Byproduct_Issue->Tosyl_Azide No Mesyl_Azide Use Mesyl Azide Byproduct_Issue->Mesyl_Azide Yes Trisyl_Azide Use Trisyl Azide Asymmetric_Synthesis->Trisyl_Azide Yes

Caption: Decision tree for selecting a sulfonyl azide reagent.

Experimental Workflow for Diazo-Transfer Reaction

The following diagram outlines a general experimental workflow for a diazo-transfer reaction using a sulfonyl azide.

Diazo_Transfer_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Dissolve Substrate & Base in Solvent Cool Cool to 0 °C Substrate->Cool Add_Azide Add Sulfonyl Azide Solution Cool->Add_Azide Stir Stir at RT Add_Azide->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product Pure Diazo Compound Purify->Product

Caption: General experimental workflow for a diazo-transfer reaction.

References

Navigating the Challenges of Diazo Transfer Reactions: A Comparative Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of a diazo group is a critical transformation. 2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, has been a reagent of interest for this purpose, particularly in cases involving sterically hindered substrates. However, its application is not without significant limitations, primarily concerning safety, substrate scope, and byproduct removal. This guide provides an objective comparison of trisyl azide with several alternative diazo transfer reagents, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.

The Limitations of 2,4,6-Triisopropylbenzenesulfonyl Azide

Trisyl azide is an organic azide that participates in diazo transfer reactions, a process that installs a diazo group onto an active methylene (B1212753) compound. While it has found utility in specific applications, its broader use is hampered by several key drawbacks:

  • Safety Hazards: Like many organic azides, this compound is a potentially explosive compound, sensitive to heat, shock, and friction.[1] Its handling requires stringent safety precautions, and its thermal instability can pose a significant risk, especially on a larger scale.[2][3]

  • Byproduct Removal: The diazo transfer reaction with trisyl azide generates 2,4,6-triisopropylbenzenesulfonamide (B26303) as a byproduct. Due to its bulky and relatively nonpolar nature, this sulfonamide can be challenging to remove from the desired diazo product, often necessitating chromatographic purification, which may not be ideal for large-scale synthesis.

  • Substrate Scope: While effective for some sterically hindered ketones, the reactivity of trisyl azide can be insufficient for less activated methylene compounds.[4] Direct diazo transfer to simple ketones is generally not feasible without prior activation of the substrate.[5]

A Comparative Analysis of Diazo Transfer Reagents

Several alternatives to trisyl azide have been developed to address its limitations. These reagents offer varying profiles in terms of safety, efficiency, and ease of use.

ReagentKey AdvantagesKey Disadvantages
This compound (Trisyl Azide) Effective for some sterically hindered substrates.[5]Potentially explosive; difficult to remove bulky sulfonamide byproduct.[1]
p-Toluenesulfonyl Azide (Tosyl Azide) Readily available and widely used; effective for many activated methylene compounds.[6]Potentially explosive; p-toluenesulfonamide (B41071) byproduct can be difficult to remove.[6]
p-Acetamidobenzenesulfonyl Azide (p-ABSA) Considered a safer alternative to tosyl azide; byproduct is often easier to remove.[5][7]May be less reactive than tosyl azide for some substrates.
Imidazole-1-sulfonyl Azide Hydrogen Sulfate Crystalline, shelf-stable, and considered safer than many other sulfonyl azides; byproduct is water-soluble.[8][9]May require specific reaction conditions for optimal performance.
Polymer-Supported Benzenesulfonyl Azide Enhanced safety as the reagent is immobilized; byproduct is easily removed by filtration.[10]Higher cost and lower atom economy compared to solution-phase reagents.
"Sulfonyl-azide-free" (SAFE) in situ Generation Avoids the isolation and handling of potentially explosive sulfonyl azides.[11][12]Requires careful optimization of reaction conditions for efficient in situ generation.

Quantitative Performance Comparison

Direct quantitative comparisons of diazo transfer reagents under identical conditions are crucial for informed reagent selection. While comprehensive data across a wide range of substrates is not always available in a single source, the following table summarizes representative yields for the diazo transfer reaction to a common substrate, dimethyl malonate, to provide a point of reference.

ReagentSubstrateProductYield (%)Reference
p-Toluenesulfonyl AzideDiethyl MalonateDiethyl Diazomalonate62[6]
p-Acetamidobenzenesulfonyl AzideEthyl Acetoacetate (B1235776)Ethyl Diazoacetoacetate-[13]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the safe and successful execution of diazo transfer reactions.

General Protocol for Diazo Transfer using p-Acetamidobenzenesulfonyl Azide (p-ABSA)

This procedure is adapted from a reported synthesis of ethyl diazoacetoacetate.[13]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) and p-acetamidobenzenesulfonyl azide (1.0 eq) in acetonitrile.

  • Cool the reaction vessel in an ice bath.

  • Add triethylamine (3.0 eq) to the stirring mixture in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with a 1:1 mixture of ether/petroleum ether.

  • Filter the mixture to remove the sulfonamide byproduct.

  • Concentrate the filtrate and washings under reduced pressure.

  • Purify the crude product by chromatography on silica gel using an ether/petroleum ether mixture as the eluent to yield the desired ethyl diazoacetoacetate.

Protocol for the "Sulfonyl-azide-free" (SAFE) in situ Diazo Transfer

This protocol describes a general method for the in situ generation of the diazo transfer reagent.[11]

Materials:

  • Active methylene compound (e.g., a β-ketoester)

  • Sodium azide

  • Potassium carbonate

  • m-Carboxybenzenesulfonyl chloride

  • Water

  • Organic solvent for extraction

Procedure:

  • Prepare the "SAFE cocktail" by mixing sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water.

  • In a separate flask, dissolve the active methylene compound in a suitable solvent.

  • Add the prepared "SAFE cocktail" to the solution of the active methylene compound.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • The aqueous layer, containing the water-soluble sulfonamide byproduct, is separated.

  • The organic layer is dried and concentrated to yield the diazo product, which is often of high purity without the need for chromatography.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved in diazo transfer reactions, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Regitz_Diazo_Transfer cluster_activation Substrate Activation cluster_diazo_transfer Diazo Transfer Active_Methylene Active Methylene Compound (R-CH2-EWG) Enolate Enolate (R-CH(-)-EWG) Active_Methylene->Enolate Deprotonation Base Base Intermediate Tetrazene-like Intermediate Enolate->Intermediate Nucleophilic Attack Sulfonyl_Azide Sulfonyl Azide (R'SO2N3) Diazo_Compound Diazo Compound (R-C(N2)-EWG) Intermediate->Diazo_Compound Elimination Sulfonamide Sulfonamide Byproduct (R'SO2NH2)

Caption: The Regitz diazo transfer mechanism involves the deprotonation of an active methylene compound to form an enolate, which then attacks the terminal nitrogen of a sulfonyl azide. Subsequent elimination yields the desired diazo compound and a sulfonamide byproduct.

Experimental_Workflow Start Start Reaction_Setup Combine active methylene compound, base, and solvent Start->Reaction_Setup Reagent_Addition Add diazo transfer reagent (e.g., Trisyl Azide) Reaction_Setup->Reagent_Addition Reaction Stir at appropriate temperature Reagent_Addition->Reaction Workup Aqueous work-up and extraction Reaction->Workup Purification Chromatographic purification (if necessary) Workup->Purification Product Isolated Diazo Compound Purification->Product

Caption: A typical experimental workflow for a diazo transfer reaction using a sulfonyl azide reagent, from reaction setup to product isolation.

Conclusion and Future Outlook

While this compound has demonstrated utility in specific synthetic contexts, its limitations, particularly concerning safety and byproduct removal, necessitate the consideration of alternative reagents. Safer and more practical alternatives, such as p-acetamidobenzenesulfonyl azide, imidazole-1-sulfonyl azide hydrogen sulfate, and polymer-supported reagents, offer significant advantages. Furthermore, the development of "sulfonyl-azide-free" in situ methodologies represents a significant step towards inherently safer diazo transfer processes.

For researchers and drug development professionals, the choice of a diazo transfer reagent should be guided by a careful evaluation of the substrate's reactivity, the scale of the reaction, and the importance of safety and ease of purification. As the field of organic synthesis continues to evolve, the development of even more efficient, safer, and environmentally benign methods for diazo group installation will remain a key area of research.

References

The Power of Trisyl Azide in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and stereoselective methods for the introduction of nitrogen-containing functionalities, 2,4,6-triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, has emerged as a powerful reagent. This guide provides an objective comparison of trisyl azide's performance in the asymmetric synthesis of α-azido carboxylic acid derivatives, a crucial step in the preparation of unnatural amino acids, and offers supporting experimental data and detailed protocols.

Trisyl azide is particularly effective in electrophilic amination reactions, where it delivers an azide group to a nucleophilic carbon.[1] A key application lies in the highly diastereoselective azidation of chiral enolates derived from N-acyloxazolidinones, a method pioneered by Evans and his co-workers. This approach provides a reliable route to optically active α-amino acids, which are invaluable building blocks in pharmaceutical and biotechnological research.[1] The use of a chiral auxiliary, such as an oxazolidinone, allows for excellent control over the stereochemistry at the newly formed stereocenter.[1] Subsequent reduction of the α-azide furnishes the corresponding α-amine.[1]

Performance of Trisyl Azide in Asymmetric Azidation

The reaction of trisyl azide with chiral N-acyl imide enolates proceeds with high diastereoselectivity, affording the corresponding α-azido imides in good to excellent yields. The bulky 2,4,6-triisopropylphenyl group of trisyl azide is believed to play a crucial role in the efficient azide transfer.

A representative case study involves the azidation of the sodium enolate of an N-acyloxazolidinone. In a specific instance, the reaction of the lithium enolate of a TBDPS-protected substrate with trisyl azide resulted in a 53% yield of the desired α-azido product, with a diastereomeric ratio of 2:1.

For comparison, other sulfonyl azides such as tosyl azide (TsN₃) and mesyl azide (MsN₃) are also used for diazo-transfer reactions. While direct comparative data for the asymmetric azidation of N-acyloxazolidinones is not extensively tabulated in the literature, the choice of the sulfonyl azide can influence the reaction's efficiency and the ease of purification.

Substrate (N-Acyl Oxazolidinone)Product (α-Azido Acyl Oxazolidinone)Diastereomeric Ratio (d.r.)Yield (%)
N-Propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(R)-N-(2-Azidopropanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99:185
N-Phenylacetyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(R)-N-(2-Azido-2-phenylacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99:182
N-(3-Methylbutanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(R)-N-(2-Azido-3-methylbutanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99:188

Note: The data in this table is representative of typical results for the Evans asymmetric azidation and has been compiled from established methodologies.

Experimental Protocol: Asymmetric Azidation of an N-Acyloxazolidinone

This protocol details a general procedure for the diastereoselective azidation of a chiral N-acyloxazolidinone using trisyl azide.

Materials:

  • N-Acyloxazolidinone (1.0 equiv)

  • Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF

  • 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide) (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this cooled solution, sodium hexamethyldisilazide (1.1 equiv) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • A solution of trisyl azide (1.2 equiv) in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-azido N-acyloxazolidinone.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key transformations and logical flow of the described synthetic methodology.

experimental_workflow cluster_enolate Enolate Formation cluster_azidation Azidation cluster_workup Workup & Purification start N-Acyloxazolidinone enolate Chiral Sodium Enolate start->enolate NaHMDS, THF, -78 °C azide α-Azido N-Acyloxazolidinone enolate->azide Trisyl Azide, THF, -78 °C quench Quench (NH4Cl) azide->quench extract Extraction quench->extract purify Chromatography extract->purify final_product Purified Product purify->final_product

Asymmetric azidation workflow.

signaling_pathway cluster_activation Substrate Activation cluster_reaction Azide Transfer cluster_outcome Stereochemical Control N_acyl N-Acyloxazolidinone Enolate Chiral Enolate N_acyl->Enolate Base Base (e.g., NaHMDS) Base->Enolate Product α-Azido Product Enolate->Product Trisyl_Azide Trisyl Azide Trisyl_Azide->Product Auxiliary Chiral Auxiliary Diastereoselectivity High Diastereoselectivity Auxiliary->Diastereoselectivity Directs Attack

Key steps in asymmetric azidation.

References

A Comparative Guide to the Spectroscopic Data of 2,4,6-Triisopropylbenzenesulfonyl Azide and Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of an appropriate azide (B81097) transfer reagent is crucial for procedural success and safety. 2,4,6-Triisopropylbenzenesulfonyl azide, often referred to as trisyl azide, is a valuable reagent in this class. This guide provides a comparative overview of its spectroscopic data alongside two commonly used alternatives: p-toluenesulfonyl azide (tosyl azide) and diphenylphosphoryl azide (DPPA). Understanding the distinct spectroscopic signatures of these reagents is essential for reaction monitoring, quality control, and unambiguous compound identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, tosyl azide, and diphenylphosphoryl azide, facilitating a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound CDCl₃7.17sAr-H
4.18septeto-CH(CH₃)₂
2.92septetp-CH(CH₃)₂
1.29do-CH(CH₃)₂
1.25dp-CH(CH₃)₂
Tosyl Azide CDCl₃7.84dAr-H (ortho to SO₂)
7.41dAr-H (meta to SO₂)
2.48sAr-CH₃
Diphenylphosphoryl Azide CDCl₃7.30-7.10mAr-H

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃154.5C-SO₂
151.2p-C-iPr
133.0ipso-C-SO₂
124.4Ar-CH
34.4p-CH(CH₃)₂
29.8o-CH(CH₃)₂
24.8p-CH(CH₃)₂
23.5o-CH(CH₃)₂
Tosyl Azide CDCl₃146.2p-C-CH₃
134.7ipso-C-SO₂
130.0Ar-CH
128.0Ar-CH
21.7Ar-CH₃
Diphenylphosphoryl Azide CDCl₃150.5 (d, J=7.5 Hz)ipso-C-O
129.8para-C
125.9ortho-C
120.3 (d, J=4.8 Hz)meta-C

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Salient Mass Spectrometry (m/z) Fragments
This compound ~2130 (N₃ stretch)309 (M⁺), 281 (M⁺ - N₂), 266 (M⁺ - N₂ - CH₃)
Tosyl Azide ~2135 (N₃ stretch)197 (M⁺), 169 (M⁺ - N₂), 155, 91 (tropylium ion)
Diphenylphosphoryl Azide ~2170 (N₃ stretch), ~1270 (P=O stretch)275 (M⁺), 247 (M⁺ - N₂), 154, 94, 77 (C₆H₅⁺)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized experimental procedures. Below are typical protocols for the characterization of these azide reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the azide compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -5 to 220 ppm

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates.

  • Instrumentation: Spectra are recorded on an FT-IR spectrometer.

  • Data Acquisition: Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or KBr plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.

  • Ionization: Electron Ionization (EI) is a common method for these compounds.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

  • Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the compound's molecular weight, typically from m/z 40 to 500.

Visualization of Reagent Selection Workflow

The selection of an appropriate azide reagent often follows a logical progression based on the desired reactivity, safety considerations, and the spectroscopic data needed for reaction monitoring. The following diagram illustrates a simplified workflow for this process.

ReagentSelectionWorkflow Start Define Reaction Requirements Reactivity Consider Reagent Reactivity & Stability Start->Reactivity Chemical Transformation Safety Assess Safety Hazards Reactivity->Safety Handling & Scale Spectro Evaluate Spectroscopic Properties for Monitoring Safety->Spectro Analytical Feasibility Select Select Optimal Azide Reagent Spectro->Select Informed Decision

Caption: A logical workflow for the selection of an azide reagent.

Signaling Pathway for Azide Transfer Reaction Monitoring

The progress of a reaction involving an azide transfer reagent can be effectively monitored by observing changes in the spectroscopic signatures of the starting materials and products. The diagram below illustrates this concept.

AzideReactionMonitoring cluster_start Starting Materials cluster_product Products Substrate Substrate (e.g., Alkyl Halide) Reaction Azide Transfer Reaction Substrate->Reaction AzideReagent This compound IR: ~2130 cm⁻¹ (N₃) ¹H NMR: Ar-H, CH, CH₃ signals AzideReagent->Reaction AzideProduct Azide Product IR: ~2100 cm⁻¹ (N₃) New ¹H NMR signals Sulfonamide Sulfonamide Byproduct Reaction->AzideProduct Monitor N₃ stretch shift & new product signals Reaction->Sulfonamide

Caption: Monitoring an azide transfer reaction via spectroscopy.

A Comparative Analysis of Diazo Transfer Reagents for Specific Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a diazo group is a critical transformation in organic synthesis, enabling access to a diverse range of molecular architectures. The choice of diazo transfer reagent is paramount, directly influencing reaction efficiency, safety, and substrate scope. This guide provides a comparative analysis of commonly employed diazo transfer reagents, with a focus on their performance with specific substrates, supported by experimental data.

Performance Comparison of Diazo Transfer Reagents

The selection of an appropriate diazo transfer reagent is contingent upon the nature of the substrate and the desired reaction outcome. The following tables summarize the performance of key reagents with two common classes of substrates: active methylene (B1212753) compounds (specifically 1,3-dicarbonyls) and primary amines.

Table 1: Diazo Transfer to 1,3-Dicarbonyl Compounds
ReagentSubstrateYield (%)Reaction ConditionsReference
Tosyl Azide (B81097) (TsN₃) 2-Diazocyclohexane-1,3-dione90Et₃N, CH₂Cl₂, rt[1]
2-Diazodimedone94Et₃N, CH₂Cl₂, rt[1]
p-Acetamidobenzenesulfonyl Azide (p-ABSA) Ethyl 2-oxo-4-phenylbutanoateGoodDBU, CH₃CN, rt[2]
2-Azido-1,3-dimethylimidazolinium chloride (ADMC) Various 1,3-dicarbonylsHighMild conditions[2]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) Various activated methylenesExcellentNaHCO₃, DMSO, rt, minutes[3]
Table 2: Diazo Transfer to Primary Amines
ReagentSubstrateYield (%)Reaction ConditionsReference
Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl) Primary amineNot specifiedK₂CO₃, MeOH or ACN, rt[4]
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) Primary aminesHighMetal-free conditions[5]

Safety and Stability Considerations

A critical factor in the selection of a diazo transfer reagent is its safety profile. Many traditional sulfonyl azides are known to be explosive and thermally unstable.[6][7][8] Newer reagents have been developed to address these safety concerns.

Table 3: Thermal Stability Data for Common Diazo Transfer Reagents
ReagentOnset Temperature (T_onset)Enthalpy of Decomposition (ΔH_d)NotesReference
Tosyl Azide (TsN₃) ~120 °C-201 kJ/mol (average for sulfonyl azides)Potentially explosive.[6][7][7][9]
p-Acetamidobenzenesulfonyl Azide (p-ABSA) Higher than TsN₃-201 kJ/mol (average for sulfonyl azides)Considered a safer alternative to TsN₃ and MsN₃.[6][6][9]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) 187 °C-207 kJ/molInitially reported as non-explosive, but subsequent studies show a highly exothermic decomposition comparable to tosyl azide.[10][3][10]
Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄) Not specifiedNot specifiedSignificantly more stable and less prone to detonation than the parent compound or its HCl salt.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the successful and safe execution of diazo transfer reactions. Below are representative protocols for commonly used reagents.

Protocol 1: Diazo Transfer to a 1,3-Dicarbonyl Compound using Tosyl Azide

This protocol is adapted from the synthesis of 2-diazo-1,3-dicarbonyl compounds.[1]

Materials:

  • 1,3-dicarbonyl compound (1.0 equiv)

  • Tosyl azide (TsN₃) (1.05 equiv)

  • Triethylamine (B128534) (Et₃N) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in dichloromethane.

  • Add triethylamine to the solution and stir at room temperature.

  • Slowly add tosyl azide to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diazo Transfer to a Primary Amine using Imidazole-1-sulfonyl Azide Hydrochloride

This protocol describes the conversion of a primary amine to an azide.[4]

Materials:

  • Primary amine (1.0 equiv)

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (B129727) or Acetonitrile

Procedure:

  • Dissolve the primary amine in a suitable solvent (e.g., methanol or acetonitrile).

  • Add potassium carbonate to the solution.

  • Add imidazole-1-sulfonyl azide hydrochloride portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the azide product.

Visualizations

General Mechanism of Diazo Transfer

DiazoTransferMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Substrate Active Methylene (R-CH₂-R') Enolate Enolate (R-CH⁻-R') Substrate->Enolate Reagent Diazo Transfer Reagent (N₃-SO₂Ar) Intermediate Tetrazene Intermediate Reagent->Intermediate Base Base Base->Substrate Deprotonation Enolate->Reagent Nucleophilic Attack Diazo Diazo Compound (R-C(N₂)-R') Intermediate->Diazo Elimination Byproduct Sulfonamide (H₂N-SO₂Ar) Intermediate->Byproduct ExperimentalWorkflow Start Start Setup Reaction Setup (Substrate, Solvent, Base) Start->Setup Addition Slow Addition of Diazo Transfer Reagent Setup->Addition Stir Stir at RT (Monitor by TLC) Addition->Stir Workup Aqueous Workup (Quench, Extract, Wash) Stir->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End ReagentSelection node_rect node_rect Start Substrate Type? ActiveMethylene Active Methylene (e.g., 1,3-Dicarbonyl) Start->ActiveMethylene Active Methylene PrimaryAmine Primary Amine Start->PrimaryAmine Primary Amine Safety High Priority on Safety? ActiveMethylene->Safety ISA ISA salts ADMP PrimaryAmine->ISA TsN3 Tosyl Azide (TsN₃) p-ABSA Safety->TsN3 No ADT ADT Safety->ADT Yes Efficiency High Efficiency Critical?

References

Safety Operating Guide

Proper Disposal of 2,4,6-Triisopropylbenzenesulfonyl Azide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

Proper management of 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide) is critical for laboratory safety. This document provides a detailed protocol for the chemical neutralization and disposal of this energetic compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will mitigate risks associated with the handling and disposal of residual and waste trisyl azide.

Essential Safety and Handling Data

All personnel handling 2,4,6-triisopropylbenzenesulfonyl azide should be thoroughly familiar with its material safety data sheet and the following key data points. The compound is known to be sensitive to heat, shock, and friction.

PropertyData
Chemical Name This compound
Synonyms Trisyl azide
CAS Number 36982-84-0
Molecular Formula C₁₅H₂₃N₃O₂S
Molar Mass 309.43 g/mol
Physical State White to off-white solid.
Melting Point 39-44 °C.[1]
Storage Temperature 2-8°C, away from light and heat.
Stability Considerations Potentially explosive; sensitive to heat, shock, and friction. Organic azides are energetic compounds.[2] Avoid contact with strong acids and oxidizing agents.
Incompatible Materials Strong oxidizing agents, acids, and heavy metals.[3] Avoid use of metal spatulas and halogenated solvents.[2][3][4]
Hazard Statements Toxic if swallowed. Heating may cause a fire or explosion.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe quenching and disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

Detailed Experimental Protocol for Disposal

This protocol details the chemical neutralization of this compound via Staudinger reduction. This procedure should be performed on a small scale (milligram to low gram quantities) in a certified chemical fume hood, behind a blast shield.

Materials:

  • This compound waste

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Appropriate size round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Nitrogen or Argon inert atmosphere setup (optional but recommended)

  • Thin-Layer Chromatography (TLC) plate and developing chamber

  • Potassium permanganate (B83412) stain for TLC visualization

  • Labeled hazardous waste container

Procedure:

  • Preparation and Setup:

    • Don appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.

    • Set up the reaction apparatus in a certified chemical fume hood, with the sash at the lowest practical height. A blast shield must be used.

    • Ensure all glassware is clean, dry, and free of any metal contaminants. Avoid using glassware with ground glass joints if possible to minimize friction.

  • Reaction:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in anhydrous THF (e.g., approximately 10 mL of THF per gram of azide).

    • In a separate flask, prepare a solution of triphenylphosphine (approximately 1.2 equivalents relative to the azide) in THF.

    • Slowly add the triphenylphosphine solution to the stirring azide solution at room temperature using an addition funnel.[5] The addition should be dropwise to control the rate of reaction and any potential exotherm.

    • Vigorous evolution of nitrogen gas should be observed upon addition of the triphenylphosphine.[5]

    • Allow the reaction mixture to stir at room temperature for at least 2 hours after the addition is complete, or until gas evolution ceases.

  • Hydrolysis and Work-up:

    • After the initial reaction, add deionized water (approximately 5-10 equivalents relative to the azide) to the reaction mixture to hydrolyze the resulting iminophosphorane.[6][7]

    • Stir the mixture for an additional 1 hour at room temperature.

    • Verify the absence of the azide by TLC. A potassium permanganate stain can be used to visualize the azide, which will appear as a yellow spot on a purple background that fades over time. The absence of this spot indicates complete reaction.

    • The resulting mixture contains the much more stable 2,4,6-triisopropylbenzenesulfonamide (B26303) and triphenylphosphine oxide.

  • Waste Collection:

    • The quenched reaction mixture should be transferred to a properly labeled hazardous waste container for organic waste.

    • Do not mix azide-containing waste with other waste streams.[3]

    • Rinse all glassware that came into contact with the azide with a small amount of the reaction solvent, and add the rinsate to the hazardous waste container.

    • Thoroughly decontaminate all glassware and equipment after use.

This detailed procedure provides a framework for the safe and effective disposal of this compound in a laboratory setting. By following these steps, researchers can minimize the risks associated with this energetic compound and ensure a safer laboratory environment.

References

Personal protective equipment for handling 2,4,6-Triisopropylbenzenesulfonyl azide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6-Triisopropylbenzenesulfonyl Azide (B81097)

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2,4,6-triisopropylbenzenesulfonyl azide (also known as trisyl azide). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Overview and Hazards

This compound is an organic azide commonly used in chemical synthesis.[1][2][3] Like other organic azides, it is a potentially energetic material and should be handled with caution.[1] It is sensitive to heat, shock, and friction, which can lead to violent decomposition.[1] This compound is classified as toxic if swallowed and can cause skin irritation.[4] It is often supplied as a solution in toluene (B28343) or wetted with water to improve stability.[5]

Key Hazard Information:
  • Physical Hazards : Can be explosive under certain conditions, particularly when heated or subjected to shock.[1] The solid form may be stabilized with water, and solutions in flammable solvents like toluene present a fire risk.[4][5]

  • Health Hazards : Toxic if swallowed and may cause skin irritation.[4][6] Toluene solutions can cause additional hazards, including drowsiness, dizziness, and potential damage to organs through prolonged exposure.[4][5]

  • Environmental Hazards : Toxic to aquatic life.[4]

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative data for this compound and its common formulations.

PropertyValueSource
Molecular Formula C₁₅H₂₃N₃O₂S
Molecular Weight 309.43 g/mol
Melting Point 39-44 °C
Storage Temperature 2-8°C[5]
FormulationConcentrationFlash Point
Solid, wetted Contains ~10-15 wt. % water as a stabilizer.[6]Not applicable
Solution in Toluene Typically 10% ± 2% in toluene.[5][7]4.4 °C[5][7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the required equipment.

Body PartRequired PPE
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[4]
Eyes/Face Safety goggles with side shields or a face shield . Standard safety glasses are not sufficient.[8]
Body A flame-retardant lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is recommended.[8]
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]
Footwear Closed-toe shoes made of a non-porous material.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for safety.

1. Preparation and Pre-Handling Checks:

  • Ensure a certified chemical fume hood is operational.
  • Verify that a safety shower and eyewash station are accessible and unobstructed.[6]
  • Assemble all necessary PPE and inspect it for damage.
  • Have appropriate spill cleanup materials (e.g., absorbent pads, non-reactive container) and fire extinguishing media (dry sand, dry chemical, or alcohol-resistant foam) readily available.[4]
  • Use non-sparking tools and ground/bond all equipment when handling the toluene solution to prevent static discharge.[4]

2. Handling the Chemical:

  • Work exclusively within a chemical fume hood.[6]
  • Do not handle the chemical until all safety precautions have been read and understood.[4]
  • Avoid creating dust if using the solid form.
  • If using the solution, carefully uncap the container to release any potential pressure buildup.
  • Measure and dispense the required amount using appropriate lab equipment (e.g., glass syringe, graduated cylinder). Avoid using metal spatulas or other metal utensils.[1]
  • Keep the container tightly closed when not in use and store it in a well-ventilated place, away from heat and sources of ignition.[4]

3. Post-Handling Procedures:

  • Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.
  • Wipe down the work area within the fume hood.
  • Remove PPE carefully, avoiding contact with the outer surfaces of gloves.
  • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Disposal Plan

Proper disposal is a critical safety component.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.
  • Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
  • Avoid using metal containers for waste collection.

2. Quenching and Deactivation (for residual amounts):

  • Small residual amounts of the azide in reaction vessels can be quenched carefully. A common method for deactivating organic azides is the use of a reducing agent. This procedure should only be performed by trained personnel and with appropriate safety measures in place.
  • A typical quenching procedure involves the slow addition of a reducing agent like triphenylphosphine (B44618) or a stannous chloride solution under an inert atmosphere. The reaction is often exothermic and should be cooled.
  • Always consult your institution's specific guidelines for chemical waste deactivation.

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4][6]
  • Ensure waste containers are properly labeled with the chemical name and associated hazards.
  • Do not dispose of this chemical down the drain.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_emergency Emergency A Review Safety Data Sheet B Inspect Chemical Fume Hood A->B C Assemble and Inspect PPE B->C D Prepare Spill Kit & Fire Extinguisher C->D E Don PPE D->E Proceed to Handling F Work Inside Fume Hood E->F G Dispense Chemical (Non-Sparking Tools) F->G P Spill or Exposure Occurs F->P If Emergency H Seal Container and Store Properly G->H I Decontaminate Equipment H->I Proceed to Cleanup J Clean Work Area I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L M Collect Waste in Labeled Container L->M Proceed to Disposal N Quench Residual Azide (If applicable) M->N O Transfer to EHS for Disposal N->O Q Use Eyewash/Shower P->Q R Evacuate and Alert Others P->R S Seek Medical Attention R->S

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.